1-ethyl-1H-imidazole-5-sulfonyl chloride
Description
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Properties
IUPAC Name |
3-ethylimidazole-4-sulfonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7ClN2O2S/c1-2-8-4-7-3-5(8)11(6,9)10/h3-4H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RDJSRPUNEMPUTA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=NC=C1S(=O)(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7ClN2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 1-ethyl-1H-imidazole-5-sulfonyl chloride
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the synthesis of 1-ethyl-1H-imidazole-5-sulfonyl chloride, a key intermediate in the development of various pharmaceutical compounds. The document will delve into the synthetic strategy, detailed experimental protocols, mechanistic insights, and critical safety considerations.
Strategic Approach to Synthesis
The synthesis of 1-ethyl-1H-imidazole-5-sulfonyl chloride is most effectively achieved through a two-step process. This strategy ensures a high-yielding and pure final product. The initial step involves the synthesis of the precursor, 1-ethyl-1H-imidazole, followed by a direct chlorosulfonation reaction to introduce the sulfonyl chloride functionality at the C5 position of the imidazole ring.
Synthesis of the Precursor: 1-ethyl-1H-imidazole
The preparation of 1-ethyl-1H-imidazole is accomplished via the N-alkylation of imidazole with an ethylating agent, such as ethyl bromide. This reaction is typically carried out in the presence of a base to deprotonate the imidazole, thereby facilitating the nucleophilic attack on the ethyl halide.
Mechanistic Rationale
The N-alkylation of imidazole is a classic example of a nucleophilic substitution reaction. The imidazole anion, generated in situ by the base, acts as a potent nucleophile, attacking the electrophilic carbon of the ethyl bromide and displacing the bromide ion.
Caption: Synthesis of 1-ethyl-1H-imidazole via N-alkylation.
Detailed Experimental Protocol: Synthesis of 1-ethyl-1H-imidazole
Materials:
| Reagent/Solvent | Molar Mass ( g/mol ) | Quantity | Moles |
| Imidazole | 68.08 | 10.0 g | 0.147 |
| Sodium Hydroxide | 40.00 | 6.5 g | 0.162 |
| Ethyl Bromide | 108.97 | 17.7 g (12.0 mL) | 0.162 |
| Toluene | - | 150 mL | - |
Procedure:
-
To a stirred suspension of imidazole (10.0 g, 0.147 mol) and powdered sodium hydroxide (6.5 g, 0.162 mol) in toluene (150 mL) at 75-80 °C, slowly add ethyl bromide (17.7 g, 0.162 mol) over a period of 1 hour.[1]
-
After the addition is complete, continue stirring the reaction mixture at 90-100 °C for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and filter to remove the inorganic salts.
-
Wash the filter cake with a small amount of toluene.
-
Concentrate the filtrate under reduced pressure to obtain the crude 1-ethyl-1H-imidazole.
-
The crude product can be purified by vacuum distillation to yield a colorless oil.
Chlorosulfonation of 1-ethyl-1H-imidazole
The final step in the synthesis is the introduction of the sulfonyl chloride group onto the imidazole ring. This is achieved through an electrophilic aromatic substitution reaction using chlorosulfonic acid. The C5 position of the 1-substituted imidazole is the most electron-rich and, therefore, the most susceptible to electrophilic attack.
Mechanistic Considerations
Chlorosulfonic acid acts as the electrophile in this reaction. The lone pair of electrons on the C5 carbon of 1-ethyl-1H-imidazole attacks the sulfur atom of chlorosulfonic acid, leading to the formation of a sigma complex. Subsequent loss of a proton restores the aromaticity of the imidazole ring and yields the desired sulfonyl chloride.
Caption: Chlorosulfonation of 1-ethyl-1H-imidazole.
Detailed Experimental Protocol: Synthesis of 1-ethyl-1H-imidazole-5-sulfonyl chloride
Materials:
| Reagent/Solvent | Molar Mass ( g/mol ) | Quantity | Moles |
| 1-ethyl-1H-imidazole | 96.13 | 5.0 g | 0.052 |
| Chlorosulfonic Acid | 116.52 | 24.2 g (13.8 mL) | 0.208 |
| Dichloromethane | - | 50 mL | - |
| Ice | - | As needed | - |
Procedure:
-
In a three-necked flask equipped with a dropping funnel, a mechanical stirrer, and a calcium chloride drying tube, dissolve 1-ethyl-1H-imidazole (5.0 g, 0.052 mol) in anhydrous dichloromethane (50 mL).
-
Cool the solution to 0-5 °C in an ice-salt bath.
-
Slowly add chlorosulfonic acid (24.2 g, 0.208 mol) dropwise to the stirred solution, maintaining the temperature below 10 °C.[2]
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-3 hours.
-
Carefully pour the reaction mixture onto crushed ice with vigorous stirring.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 25 mL).
-
Combine the organic extracts, wash with cold water and brine, and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to obtain the crude 1-ethyl-1H-imidazole-5-sulfonyl chloride as a solid.
-
The crude product can be recrystallized from a suitable solvent system, such as a mixture of ethyl acetate and hexanes, to afford the pure product.
Safety Precautions
Chlorosulfonic acid is a highly corrosive and reactive chemical and must be handled with extreme caution.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles, a face shield, and a lab coat.[3][4][5][6]
-
Ventilation: Work in a well-ventilated fume hood to avoid inhalation of corrosive vapors.[3][4]
-
Handling: Add chlorosulfonic acid slowly and in a controlled manner, especially to organic compounds, as the reaction can be highly exothermic.[4]
-
Quenching: Quench the reaction mixture by pouring it onto ice. Never add water directly to chlorosulfonic acid, as this will result in a violent reaction.[4][5]
-
Spills: In case of a spill, neutralize with a suitable agent like sodium bicarbonate and absorb with an inert material.[3]
Characterization
The identity and purity of the synthesized compounds should be confirmed using standard analytical techniques, including:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure and the position of the substituents.
-
Mass Spectrometry (MS): To determine the molecular weight of the compounds.
-
Infrared (IR) Spectroscopy: To identify the characteristic functional groups, particularly the sulfonyl chloride group.
References
- ECHEMI.
- SlideServe.
- Sigma-Aldrich. SAFETY DATA SHEET - Chlorosulfonic acid. Published July 3, 2024.
- New Jersey Department of Health. HAZARD SUMMARY - CHLOROSULPHONIC ACID.
- DuPont. CSA (Chlorosulfonic Acid) Safety and Handling.
- Google Patents. Process for preparing 1-alkylimidazoles. US5011934A.
- R. J. Cremlyn. Chlorosulfonic Acid: A Versatile Reagent. The Royal Society of Chemistry, 2002.
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1-ethyl-1H-imidazole-5-sulfonyl chloride chemical properties
An In-depth Technical Guide to 1-ethyl-1H-imidazole-5-sulfonyl chloride: Synthesis, Reactivity, and Applications
Executive Summary
1-ethyl-1H-imidazole-5-sulfonyl chloride is a specialized heterocyclic compound featuring a reactive sulfonyl chloride functional group attached to an N-ethylated imidazole ring. This unique combination of a key pharmacophore (imidazole) and a versatile reactive handle (-SO₂Cl) makes it a valuable intermediate in medicinal chemistry and organic synthesis. This guide provides a comprehensive overview of its chemical properties, outlines a robust synthetic pathway, details its core reactivity with key nucleophiles, and explores its potential applications in the development of novel therapeutic agents. As a Senior Application Scientist, this document synthesizes established chemical principles with practical, field-proven insights to serve as a technical resource for researchers, chemists, and drug development professionals.
The Imidazole Scaffold: A Privileged Structure in Medicinal Chemistry
The imidazole ring, a five-membered aromatic heterocycle with two nitrogen atoms, is a cornerstone of medicinal chemistry.[1] It is a fundamental component of essential biomolecules, such as the amino acid histidine and vitamin B12.[2] The unique electronic properties and hydrogen bonding capabilities of the imidazole nucleus allow it to interact with a wide array of biological targets, leading to its incorporation into numerous commercially available drugs.[2] Compounds containing this scaffold have demonstrated a vast range of biological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[3]
1-ethyl-1H-imidazole-5-sulfonyl chloride leverages this privileged scaffold by functionalizing it with a highly electrophilic sulfonyl chloride group. This group serves as a powerful tool for covalently linking the imidazole core to other molecules, primarily through the formation of stable sulfonamide bonds, a linkage prevalent in many blockbuster drugs.
Physicochemical and Spectroscopic Profile
While specific experimental data for 1-ethyl-1H-imidazole-5-sulfonyl chloride is not extensively published, its properties can be reliably predicted based on its constituent parts and data from closely related analogs, such as 1-ethyl-2-methyl-1H-imidazole-5-sulfonyl chloride.[4]
| Property | Value / Description | Source / Rationale |
| Molecular Formula | C₅H₇ClN₂O₂S | Based on structure |
| Molecular Weight | 194.64 g/mol | Calculated from formula[5] |
| IUPAC Name | 1-ethyl-1H-imidazole-5-sulfonyl chloride | Standard nomenclature |
| Appearance | Predicted to be a colorless to slightly yellow solid or oil. | Analogy to similar sulfonyl chlorides[6][7] |
| Solubility | Expected to be soluble in aprotic organic solvents (e.g., DCM, THF, DMF) and reactive with protic solvents (e.g., water, alcohols). | General reactivity of sulfonyl chlorides[4] |
| Moisture Sensitivity | High. Reacts with water to undergo hydrolysis. | The sulfonyl chloride group is susceptible to hydrolysis[4] |
Predicted Spectroscopic Signatures:
-
¹H NMR: The spectrum is expected to show a characteristic triplet and quartet for the N-ethyl group protons. Two distinct signals in the aromatic region would correspond to the protons on the imidazole ring at the C2 and C4 positions.
-
¹³C NMR: Signals corresponding to the two carbons of the ethyl group and the three carbons of theimidazole ring are anticipated. The carbon bearing the sulfonyl chloride group (C5) would be significantly downfield.
-
IR Spectroscopy: Key vibrational bands would include C-H stretching for the alkyl and aromatic groups, C=N and C=C stretching from the imidazole ring, and strong, characteristic asymmetric and symmetric stretching bands for the S=O bonds of the sulfonyl chloride group (typically around 1375 cm⁻¹ and 1180 cm⁻¹).
Synthesis and Mechanistic Considerations
The synthesis of 1-ethyl-1H-imidazole-5-sulfonyl chloride can be logically approached via a two-step process starting from commercially available 1-ethyl-1H-imidazole. The key transformation is the regioselective introduction of the sulfonyl chloride group.
Proposed Synthetic Workflow
Caption: Proposed synthesis of the target compound.
Expert Rationale and Protocol
The direct chlorosulfonation of an activated aromatic ring is a standard and effective method for introducing a sulfonyl chloride moiety.[8] The imidazole ring is electron-rich and thus susceptible to electrophilic substitution.
Causality:
-
Reagent Choice: Chlorosulfonic acid (ClSO₃H) is a powerful electrophilic agent used for this transformation. It serves as both the sulfonating agent and the source of chlorine.
-
Regioselectivity: Electrophilic substitution on N-alkylated imidazoles typically occurs at the C5 position. This is due to the electronic directing effects of the two nitrogen atoms, which stabilize the intermediate sigma complex more effectively for substitution at C5 compared to other positions.
-
Condition Control: The reaction is highly exothermic and must be performed at low temperatures (e.g., -10 to 0 °C) to prevent uncontrolled side reactions and decomposition of the starting material and product.[8] Anhydrous conditions are critical, as chlorosulfonic acid and the sulfonyl chloride product react violently with water.[4]
Step-by-Step Experimental Protocol
-
Preparation: In a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and an inert gas (Argon or Nitrogen) inlet, place 1-ethyl-1H-imidazole (1.0 equiv).
-
Cooling: Cool the flask to -10 °C using an appropriate cooling bath (e.g., ice/salt).
-
Reagent Addition: Add chlorosulfonic acid (approx. 4-5 equiv) dropwise via the dropping funnel to the stirred starting material, ensuring the internal temperature does not rise above 0 °C.
-
Reaction: After the addition is complete, allow the reaction mixture to stir at low temperature for 1-2 hours, then let it warm slowly to room temperature and stir for an additional 12-18 hours.
-
Work-up: Carefully pour the reaction mixture onto crushed ice with vigorous stirring. The sulfonyl chloride product, being insoluble in the acidic aqueous medium, should precipitate.
-
Isolation: Collect the solid precipitate by vacuum filtration. Wash the solid with cold water until the filtrate is neutral.
-
Drying: Dry the isolated product under vacuum. Due to its moisture sensitivity, it should be stored immediately in a desiccator under an inert atmosphere.
Self-Validation: The protocol's trustworthiness is ensured by the final purification and characterization steps (e.g., NMR, IR) to confirm the structure and purity of the product, validating the success of the synthesis.
Core Reactivity and Synthetic Utility
The synthetic value of 1-ethyl-1H-imidazole-5-sulfonyl chloride stems almost entirely from the high electrophilicity of the sulfur atom in the sulfonyl chloride group. This makes it an excellent substrate for nucleophilic substitution reactions.
Caption: General reactivity with nucleophiles.
A. Synthesis of Sulfonamides
The most significant application is the reaction with primary or secondary amines to form sulfonamides. This reaction is fundamental in drug discovery for creating libraries of diverse molecules for biological screening.[4]
Mechanism: The reaction proceeds via a two-step nucleophilic addition-elimination mechanism. The amine's lone pair attacks the electrophilic sulfur atom, forming a transient tetrahedral intermediate. This intermediate then collapses, expelling the chloride ion as a good leaving group to yield the stable sulfonamide and HCl.[4]
Step-by-Step Protocol for Sulfonamide Formation:
-
Dissolution: Dissolve 1-ethyl-1H-imidazole-5-sulfonyl chloride (1.0 equiv) in an anhydrous aprotic solvent like dichloromethane (DCM) or tetrahydrofuran (THF).
-
Base Addition: Add a non-nucleophilic base, such as triethylamine or pyridine (1.5-2.0 equiv), to the solution. This base will act as a scavenger for the HCl byproduct generated during the reaction.
-
Nucleophile Addition: Slowly add the primary or secondary amine (1.0-1.2 equiv) to the stirred solution at 0 °C.
-
Reaction: Allow the reaction to warm to room temperature and stir until completion (monitored by TLC or LC-MS).
-
Work-up: Wash the reaction mixture with water and brine, dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the resulting crude sulfonamide using flash column chromatography or recrystallization.
B. Synthesis of Sulfonate Esters
Similarly, reaction with alcohols or phenols in the presence of a base yields sulfonate esters. While less common in pharmaceuticals than sulfonamides, sulfonate esters are also important functional groups in organic chemistry.
C. Hydrolysis
The compound is highly sensitive to moisture and will readily hydrolyze in the presence of water to form the corresponding 1-ethyl-1H-imidazole-5-sulfonic acid.[4] This necessitates careful handling and storage under anhydrous and inert conditions to maintain its integrity and reactivity.[7]
Applications in Drug Development
The primary role of 1-ethyl-1H-imidazole-5-sulfonyl chloride is as a versatile building block for constructing novel molecules with therapeutic potential.
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Navigating the Synthesis and Application of Imidazole Sulfonyl Chlorides: A Technical Guide
A note on the target molecule: Initial searches for a specific CAS (Chemical Abstracts Service) number for "1-ethyl-1H-imidazole-5-sulfonyl chloride" did not yield a unique identifier, suggesting it may be a novel or less-characterized compound. This guide will therefore focus on the closely related and commercially available analog, 1-ethyl-2-methyl-1H-imidazole-5-sulfonyl chloride (CAS No. 1251922-92-5) . The principles, synthesis, and applications discussed herein are largely translatable to other substituted imidazole sulfonyl chlorides and provide a robust framework for researchers in drug discovery and organic synthesis.
Introduction: The Versatility of the Imidazole Sulfonyl Chloride Moiety
The imidazole ring is a cornerstone in medicinal chemistry, present in numerous biomolecules and pharmaceuticals.[1] Its unique electronic properties and ability to engage in various non-covalent interactions make it a privileged scaffold.[1] When functionalized with a sulfonyl chloride group, the resulting molecule becomes a powerful electrophilic building block. 1-ethyl-2-methyl-1H-imidazole-5-sulfonyl chloride is a prime example of such a reagent, offering a reactive handle for the synthesis of a diverse array of sulfonamide derivatives.[2] These derivatives are of significant interest in drug development due to their potential biological activities.[2]
The strategic placement of the ethyl and methyl groups on the imidazole ring influences the compound's solubility, steric hindrance, and electronic properties, thereby modulating its reactivity and the characteristics of its downstream products.[2] This guide will provide a comprehensive overview of its synthesis, properties, and applications, with a focus on its utility for researchers in the pharmaceutical sciences.
Physicochemical and Structural Properties
A thorough understanding of a reagent's physical and chemical properties is paramount for its effective and safe use in the laboratory. The key properties of 1-ethyl-2-methyl-1H-imidazole-5-sulfonyl chloride are summarized in the table below.
| Property | Value | Source |
| CAS Number | 1251922-92-5 | [2] |
| Molecular Formula | C6H9ClN2O2S | [2] |
| Molecular Weight | 208.66 g/mol | [2] |
| IUPAC Name | 1-ethyl-2-methyl-1H-imidazole-5-sulfonyl chloride | [2] |
| Physical Form | Solid | [3] |
| Solubility | Not available | [2] |
| Storage Temperature | 2-8°C | [3] |
Synthesis of 1-ethyl-2-methyl-1H-imidazole-5-sulfonyl chloride
The synthesis of 1-ethyl-2-methyl-1H-imidazole-5-sulfonyl chloride is a multi-step process that begins with the formation of the substituted imidazole ring, followed by sulfonation and subsequent chlorination.[2]
General Synthesis Pathway
The overall synthetic workflow can be visualized as a three-stage process.
Caption: General workflow for the synthesis of the target compound.
Detailed Experimental Protocol
The following is a representative, detailed protocol for the synthesis, based on established chemical principles for similar compounds.[4]
Step 1: Synthesis of 1-ethyl-2-methyl-1H-imidazole
The initial step involves the construction of the core imidazole structure. While various methods exist for imidazole synthesis, a common approach is the condensation of an alpha-dicarbonyl compound, an aldehyde, and ammonia, or their derivatives.[5] For the synthesis of 1-ethyl-2-methyl-1H-imidazole, a suitable starting material would be 2-methylimidazole, which is then ethylated.[6]
Step 2: Chlorosulfonation of 1-ethyl-2-methyl-1H-imidazole
This is a critical step where the sulfonyl chloride group is introduced onto the imidazole ring.
-
Reagents and Equipment:
-
1-ethyl-2-methyl-1H-imidazole
-
Chlorosulfonic acid (ClSO3H)
-
Anhydrous, non-reactive solvent (e.g., dichloromethane)
-
Reaction vessel equipped with a dropping funnel, magnetic stirrer, and nitrogen inlet
-
Ice bath
-
-
Procedure:
-
In a clean, dry reaction vessel under a nitrogen atmosphere, dissolve 1-ethyl-2-methyl-1H-imidazole in the anhydrous solvent.
-
Cool the reaction mixture to 0-5°C using an ice bath.
-
Slowly add chlorosulfonic acid dropwise to the cooled solution with vigorous stirring. The temperature should be carefully monitored and maintained below 10°C to prevent uncontrolled reactions and decomposition.[4]
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for several hours until the reaction is complete (monitored by TLC or LC-MS).
-
Carefully quench the reaction by pouring the mixture onto crushed ice.
-
Extract the product into an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography to yield pure 1-ethyl-2-methyl-1H-imidazole-5-sulfonyl chloride.[7]
-
Causality behind Experimental Choices:
-
Anhydrous Conditions: The use of an anhydrous solvent and a nitrogen atmosphere is crucial as sulfonyl chlorides are highly reactive towards water, which would lead to the formation of the corresponding sulfonic acid and reduce the yield of the desired product.[2]
-
Low Temperature: The dropwise addition of chlorosulfonic acid at low temperatures is a critical safety measure to control the highly exothermic nature of the reaction and prevent the formation of unwanted byproducts.[4]
-
Quenching on Ice: Pouring the reaction mixture onto ice serves to safely neutralize any unreacted chlorosulfonic acid and facilitate the precipitation or separation of the product.
Applications in Drug Discovery and Organic Synthesis
The primary utility of 1-ethyl-2-methyl-1H-imidazole-5-sulfonyl chloride lies in its role as a versatile intermediate for the synthesis of sulfonamides. The sulfonyl chloride group is a highly reactive electrophile that readily reacts with nucleophiles such as primary and secondary amines to form stable sulfonamide linkages.[2]
Synthesis of Novel Sulfonamides
The general reaction for the formation of a sulfonamide from 1-ethyl-2-methyl-1H-imidazole-5-sulfonyl chloride is depicted below.
Caption: Reaction of the title compound with an amine to form a sulfonamide.
This reactivity allows for the generation of large libraries of novel sulfonamide compounds by varying the amine coupling partner. These libraries can then be screened for biological activity against a wide range of therapeutic targets. Imidazole-containing sulfonamides have been investigated for various medicinal applications, including their potential as anticancer and antimicrobial agents.[2]
Role as a Derivatizing Agent
In analytical chemistry, sulfonyl chlorides can be used as derivatizing agents to improve the detection of certain molecules in techniques like mass spectrometry.[4] By reacting with analytes containing amine or hydroxyl groups, the sulfonyl chloride tag can enhance their ionization efficiency and chromatographic behavior, leading to improved sensitivity and quantification.
Safety, Handling, and Storage
As a reactive sulfonyl chloride, 1-ethyl-2-methyl-1H-imidazole-5-sulfonyl chloride must be handled with appropriate safety precautions.
-
Hazards:
-
Personal Protective Equipment (PPE):
-
Handling:
-
Storage:
-
Store in a tightly sealed container in a cool, dry, and well-ventilated area.
-
Store away from incompatible materials such as water, bases, and strong oxidizing agents.
-
-
First Aid Measures:
-
Skin Contact: Immediately flush with plenty of water for at least 15 minutes and seek medical attention.[10]
-
Eye Contact: Immediately flush with plenty of water for at least 15 minutes and seek medical attention.[8]
-
Inhalation: Move to fresh air. If breathing is difficult, give oxygen and seek medical attention.[10]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.
-
Conclusion
1-ethyl-2-methyl-1H-imidazole-5-sulfonyl chloride is a valuable and reactive building block for the synthesis of novel sulfonamide-containing molecules. Its straightforward, yet sensitive, synthesis and high reactivity make it a powerful tool for medicinal chemists and researchers in drug discovery. A thorough understanding of its properties and adherence to strict safety protocols are essential for its successful and safe application in the laboratory. The continued exploration of derivatives from this and similar imidazole sulfonyl chlorides holds promise for the development of new therapeutic agents.
References
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American Elements. (n.d.). 1-(cyclopropylmethyl)-2-ethyl-1H-imidazole-5-sulfonyl chloride. Retrieved from [Link]
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Technicure. (2015, April 6). Safety Data Sheet: Technicure® EMI-24-CN. Retrieved from [Link]
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Angene Chemical. (2025, September 10). Safety Data Sheet: 1H-Imidazole-2-sulfonyl chloride hydrochloride. Retrieved from [Link]
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Supporting Information for "Synthesis of sulfonyl chloride substrate precursors". (n.d.). Retrieved from [Link]
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RoCo Global. (n.d.). 1-Ethyl-2-methylimidazole, >98%. Retrieved from [Link]
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Stevens, M. Y., Sawant, R. T., & Odell, L. R. (2014). Synthesis of Sulfonyl Azides via Diazotransfer using an Imidazole-1-sulfonyl Azide Salt: Scope and 15N NMR Labeling Experiments. Journal of Organic Chemistry, 79(10), 4826–4831. Retrieved from [Link]
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PubChemLite. (n.d.). 1-ethyl-2-methyl-1h-imidazole-5-sulfonyl chloride (C6H9ClN2O2S). Retrieved from [Link]
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PubChem. (n.d.). 1,2-dimethyl-1H-imidazole-5-sulfonyl chloride. Retrieved from [Link]
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Al-Huniti, M. H., et al. (2016). An Updated Synthesis of the Diazo-Transfer Reagent Imidazole-1-sulfonyl Azide Hydrogen Sulfate. The Journal of Organic Chemistry, 81(7), 3044–3047. Retrieved from [Link]
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Al-Huniti, M. H., et al. (2016). An Updated Synthesis of the Diazo-Transfer Reagent Imidazole-1-sulfonyl Azide Hydrogen Sulfate. The Journal of Organic Chemistry, 81(7), 3044–3047. Retrieved from [Link]
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Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Imidazole. Retrieved from [Link]
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Peppel, T., & Köckerling, M. (2008). Synthesis and Structure of 1-Ethyl-2,4,5-triphenyl-imidazole (Ethyl-Lophine). Zeitschrift für Naturforschung B, 63(3), 245–249. Retrieved from [Link]
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Wang, L., et al. (2023). Comprehensive Insights into Medicinal Research on Imidazole-Based Supramolecular Complexes. Pharmaceutics, 15(5), 1348. Retrieved from [Link]
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ResearchGate. (n.d.). Scheme 1. Synthesis of imidazole derivative Ethyl 2-(cyanomethyl). Retrieved from [Link]
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A Technical Guide to the Solubility of 1-ethyl-1H-imidazole-5-sulfonyl chloride in Organic Solvents
Introduction
1-ethyl-1H-imidazole-5-sulfonyl chloride is a heterocyclic compound of interest in medicinal chemistry and organic synthesis. The imidazole ring is a common scaffold in many biologically active molecules, and the presence of a reactive sulfonyl chloride group allows for its facile conversion into a variety of sulfonamides and sulfonate esters.[1] Understanding the solubility of this compound in organic solvents is a critical first step in reaction design, optimization of reaction conditions, purification, and formulation development. Poor solubility can lead to challenges in achieving desired reaction kinetics, and can complicate downstream processing.[2]
This technical guide provides a comprehensive overview of the predicted solubility characteristics of 1-ethyl-1H-imidazole-5-sulfonyl chloride. Due to a lack of publicly available experimental data for this specific molecule, this guide will focus on predicting solubility based on first principles of physical organic chemistry. Furthermore, it will provide detailed, field-proven experimental protocols for researchers to determine the solubility of this compound in their own laboratories. The principle of "like dissolves like" is the cornerstone of this analysis, stating that a solute will dissolve best in a solvent that has a similar polarity.[3][4][5]
Molecular Structure and Predicted Solubility Profile
The solubility of 1-ethyl-1H-imidazole-5-sulfonyl chloride is dictated by the interplay of its constituent functional groups: the polar imidazole ring, the relatively nonpolar ethyl group, and the highly polar and reactive sulfonyl chloride group.
-
Imidazole Ring: The imidazole ring is aromatic and contains two nitrogen atoms. It is a polar moiety capable of acting as a hydrogen bond acceptor.
-
Ethyl Group (-CH₂CH₃): This alkyl group is nonpolar and will contribute to solubility in less polar, non-aqueous solvents.
-
Sulfonyl Chloride Group (-SO₂Cl): This is a strongly electron-withdrawing and highly polar functional group. It is also highly reactive, particularly towards protic solvents.
Based on this structure, a qualitative solubility profile can be predicted.
Table 1: Predicted Qualitative Solubility of 1-ethyl-1H-imidazole-5-sulfonyl chloride
| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |
| Polar Aprotic | Dichloromethane (DCM), Tetrahydrofuran (THF), Acetonitrile (MeCN), Ethyl Acetate (EtOAc), Acetone, Dimethylformamide (DMF) | Likely Soluble to Very Soluble | These solvents possess a significant dipole moment and can engage in dipole-dipole interactions with the polar imidazole and sulfonyl chloride groups, without the risk of reacting with the sulfonyl chloride. |
| Nonpolar | Toluene, Hexanes, Diethyl Ether | Likely Sparingly Soluble to Insoluble | The overall polarity of the molecule, dominated by the imidazole and sulfonyl chloride groups, is too high to be effectively solvated by nonpolar solvents. The nonpolar ethyl group is not sufficient to overcome this. |
| Polar Protic | Water, Methanol, Ethanol | Reactive - Solvolysis Expected | While the compound may initially appear to dissolve due to its polarity, protic solvents will react with the electrophilic sulfonyl chloride group, leading to hydrolysis (with water) or alcoholysis (with alcohols) to form the corresponding sulfonic acid or sulfonate ester. This is not true dissolution but a chemical reaction. |
Experimental Determination of Solubility
Given the absence of published data, experimental verification is crucial. The following protocols provide methods for both rapid qualitative assessment and rigorous quantitative determination of solubility. The shake-flask method is considered the "gold standard" for determining thermodynamic equilibrium solubility.[6][7]
Qualitative Solubility Assessment
This method offers a rapid means to screen for suitable solvents.
Protocol 1: Rapid Qualitative Solubility Test
-
Add approximately 10-20 mg of 1-ethyl-1H-imidazole-5-sulfonyl chloride to a clean, dry vial.
-
Add 1 mL of the selected anhydrous organic solvent to the vial.
-
Vigorously agitate the mixture for 1-2 minutes at a controlled ambient temperature (e.g., 25 °C).
-
Visually inspect the mixture against a dark background.
-
Soluble: The solid completely dissolves, yielding a clear solution.
-
Partially Soluble: Some solid dissolves, but undissolved particles remain.
-
Insoluble: No apparent dissolution of the solid.
-
-
Record the observations for each solvent tested.
Quantitative Solubility Determination (Shake-Flask Method)
This gravimetric method provides a precise measure of a compound's thermodynamic solubility.[6]
Protocol 2: Quantitative Shake-Flask Method
-
Preparation of Saturated Solution:
-
Add an excess amount of 1-ethyl-1H-imidazole-5-sulfonyl chloride to a sealed vial containing a known volume (e.g., 5.0 mL) of the chosen anhydrous solvent. The presence of undissolved solid is essential to ensure saturation.
-
Seal the vial tightly to prevent solvent evaporation.
-
Place the vial in a thermostatically controlled shaker and agitate at a constant temperature (e.g., 25 °C) for 24-48 hours to ensure equilibrium is reached.
-
-
Separation of Saturated Solution:
-
Allow the vial to stand undisturbed at the equilibrium temperature for at least 2 hours to permit the excess solid to settle.
-
Carefully withdraw a known volume of the clear supernatant using a pre-warmed/cooled pipette to match the bath temperature.
-
Filter the supernatant through a syringe filter (e.g., 0.45 µm PTFE) to remove any remaining microscopic solid particles.
-
-
Quantification:
-
Transfer the filtered, saturated solution to a pre-weighed, dry vial or evaporating dish.
-
Carefully evaporate the solvent under a stream of inert gas (e.g., nitrogen) or in a vacuum oven at a temperature that will not cause decomposition of the compound.
-
Once the solvent is fully evaporated, weigh the vial or dish containing the solid residue on an analytical balance.
-
-
Calculation of Solubility:
-
Calculate the mass of the dissolved solid by subtracting the initial weight of the empty container from the final weight.
-
Express the solubility in desired units, such as mg/mL or g/100 mL.
-
Workflow for Solubility Determination
The following diagram illustrates the logical workflow for determining the solubility of 1-ethyl-1H-imidazole-5-sulfonyl chloride.
Caption: Workflow for Solubility Determination.
Safety and Handling Considerations for Sulfonyl Chlorides
Sulfonyl chlorides are reactive and corrosive compounds that require careful handling.[8]
-
Personal Protective Equipment (PPE): Always work in a certified chemical fume hood. Wear safety goggles, a face shield, a lab coat, and chemical-resistant gloves (e.g., nitrile).[8][9]
-
Reactivity with Water: Sulfonyl chlorides react exothermically with water, including atmospheric moisture, to produce corrosive hydrochloric acid (HCl) and the corresponding sulfonic acid.[8] All glassware must be thoroughly dried, and anhydrous solvents should be used.
-
Incompatibilities: Avoid contact with strong bases, amines, and alcohols, as these can lead to vigorous and exothermic reactions.[9]
-
Storage: Store in a tightly sealed container in a cool, dry, well-ventilated area away from moisture and incompatible materials.[10][11]
-
Disposal: Waste material must be disposed of in accordance with local, state, and federal regulations. Quenching of residual sulfonyl chloride should be performed carefully by slow addition to a stirred, cooled solution of a weak base like sodium bicarbonate.
Logical Relationship between Polarity and Predicted Solubility
The "like dissolves like" principle can be visualized as a spectrum of polarity.
Caption: Polarity Matching for Solubility Prediction.
Conclusion
While specific experimental solubility data for 1-ethyl-1H-imidazole-5-sulfonyl chloride is not currently available in the literature, a strong predictive framework can be established based on its molecular structure and the fundamental principle of "like dissolves like." It is anticipated to be most soluble in polar aprotic solvents and poorly soluble in nonpolar solvents. Due to its reactivity, it will undergo solvolysis in polar protic solvents. This guide provides robust, step-by-step protocols for the experimental determination of its solubility, enabling researchers to generate the necessary data for their specific applications. Adherence to strict safety protocols is paramount when handling this and other sulfonyl chlorides due to their corrosive and reactive nature.
References
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Rowan Scientific. (n.d.). Predicting Solubility. Retrieved from [Link]
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Physics-Based Solubility Prediction for Organic Molecules. Chemical Reviews. (n.d.). Retrieved from [Link]
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Chemistry For Everyone. (2025, February 12). How To Predict Solubility Of Organic Compounds? [Video]. YouTube. Retrieved from [Link]
- Ghasemi, P., Zendehdel, M., & Zarei, S. (2023). Prediction of organic compound aqueous solubility using machine learning: a comparison study of descriptor-based and fingerprints-based models. Scientific Reports, 13(1), 17743.
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Enamine. (n.d.). Shake-Flask Aqueous Solubility assay (Kinetic solubility). Protocols.io. Retrieved from [Link]
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- Baka, E., Comer, J. E. A., & Takács-Novák, K. (2008). Study of equilibrium solubility measurement by saturation shake–flask method using hydrochlorothiazide as model compound. Journal of Pharmaceutical and Biomedical Analysis, 46(2), 335–341.
-
Khan Academy. (n.d.). Solubility of organic compounds. Retrieved from [Link]
- Bergström, C. A., et al. (2014). Determination of aqueous solubility by heating and equilibration: A technical note. Journal of Pharmacy and Pharmacology, 66(10), 1461-1466.
- Al-Ghaban, A., & Al-Kassas, R. (2018). A review of methods for solubility determination in biopharmaceutical drug characterization. Dissolution Technologies, 25(3), 6-15.
-
Chemistry LibreTexts. (2021, May 19). 6.3: Intermolecular Forces in Solutions. Retrieved from [Link]
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Scribd. (n.d.). Procedure For Determining Solubility of Organic Compounds. Retrieved from [Link]
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Oreate AI Blog. (2025, December 30). Understanding 'Like Dissolves Like': The Chemistry of Solubility. Retrieved from [Link]
-
Cole-Parmer. (n.d.). Material Safety Data Sheet - Sulfuryl chloride. Retrieved from [Link]
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New Jersey Department of Health. (n.d.). BENZENE SULFONYL CHLORIDE HAZARD SUMMARY. Retrieved from [Link]
-
Chemistry LibreTexts. (2024, August 31). 2.6.1: Like Dissolves Like. Retrieved from [Link]
-
University of Missouri–St. Louis. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. Retrieved from [Link]
-
Quora. (2016, September 13). What is the meaning of the “like dissolve like” rule in chemistry?. Retrieved from [Link]
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Quora. (2017, June 24). How can you determine the solubility of organic compounds?. Retrieved from [Link]
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Chemistry For Everyone. (2025, February 11). How To Determine Solubility Of Organic Compounds? [Video]. YouTube. Retrieved from [Link]
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stability of 1-ethyl-1H-imidazole-5-sulfonyl chloride under acidic conditions
An In-depth Technical Guide to the Stability of 1-ethyl-1H-imidazole-5-sulfonyl chloride Under Acidic Conditions
Abstract
1-ethyl-1H-imidazole-5-sulfonyl chloride is a highly reactive bifunctional molecule, serving as a critical intermediate in the synthesis of novel pharmaceutical agents and specialized chemical entities. Its utility is intrinsically linked to the electrophilic nature of the sulfonyl chloride moiety, which allows for the facile formation of sulfonamides, sulfonate esters, and other derivatives. However, this same reactivity renders the molecule susceptible to degradation, particularly through hydrolysis. This guide provides a detailed examination of the stability of 1-ethyl-1H-imidazole-5-sulfonyl chloride with a specific focus on acidic conditions, which are frequently encountered in synthetic and pharmaceutical processing. We will explore the mechanistic underpinnings of its degradation, present validated experimental protocols for stability assessment, and offer field-proven insights for its handling and application.
Introduction and Molecular Profile
The 1-ethyl-1H-imidazole-5-sulfonyl chloride molecule incorporates two key structural features: a substituted imidazole ring and a sulfonyl chloride functional group. The imidazole ring, an important heterocyclic motif in medicinal chemistry, influences the electronic properties of the attached sulfonyl chloride. The sulfonyl chloride group is a potent electrophile, making the compound an excellent sulfonylating agent. Its application as a building block in the synthesis of N-heterocyclic sulfonamides is an area of active research.[1]
The successful use of this reagent in multi-step syntheses hinges on a thorough understanding of its stability profile. Premature degradation not only reduces yield but can also introduce impurities that complicate downstream processing and purification. This is particularly salient under acidic conditions, where protonation events can significantly alter reaction kinetics and degradation pathways.
Core Chemistry: Reactivity and Handling
Inherent Reactivity
The sulfur atom in the sulfonyl chloride group (-SO₂Cl) is highly electrophilic due to the electron-withdrawing effects of the two oxygen atoms and the chlorine atom. This makes it a prime target for nucleophilic attack. In the presence of water or other nucleophiles, it readily undergoes substitution reactions.[2]
Safe Handling and Storage Protocols
Given its reactivity, stringent handling and storage procedures are mandatory to preserve the compound's integrity and ensure laboratory safety.
-
Moisture Exclusion: 1-ethyl-1H-imidazole-5-sulfonyl chloride is acutely sensitive to moisture. Hydrolysis produces corrosive hydrogen chloride and the corresponding sulfonic acid.[3] All handling should be performed under an inert atmosphere (e.g., nitrogen or argon), and the compound must be stored in tightly sealed containers in a cool, dry environment.[4]
-
Personal Protective Equipment (PPE): Due to its corrosive nature, comprehensive PPE is required.[5] This includes chemical-resistant gloves, tightly fitting safety goggles, a face shield, and a lab coat.[5] Work must be conducted in a certified chemical fume hood.[5]
-
Incompatibility: Avoid contact with water, alcohols, bases, and strong oxidizing agents.
Mechanism of Degradation Under Acidic Conditions
The primary degradation pathway for 1-ethyl-1H-imidazole-5-sulfonyl chloride in aqueous acidic media is hydrolysis. The rate of this hydrolysis is significantly accelerated under acidic conditions (pH < 3) compared to neutral pH.[1] This acceleration is attributed to an acid-catalyzed mechanism involving the imidazole ring.
Proposed Mechanism:
-
Protonation of the Imidazole Ring: In an acidic medium, the lone pair of electrons on the N-3 nitrogen of the imidazole ring is susceptible to protonation, forming an imidazolium cation.
-
Enhanced Electrophilicity: The formation of the positively charged imidazolium ring acts as a powerful electron-withdrawing group. This inductive effect further polarizes the S-Cl bond, dramatically increasing the electrophilicity of the sulfur atom.
-
Nucleophilic Attack by Water: A water molecule, acting as a nucleophile, attacks the highly electrophilic sulfur atom. This leads to the formation of a tetrahedral intermediate.
-
Chloride Elimination and Deprotonation: The intermediate collapses, expelling a chloride ion (Cl⁻). Subsequent deprotonation of the oxonium ion by a water molecule regenerates the acid catalyst and yields the final product: 1-ethyl-1H-imidazole-5-sulfonic acid, along with hydrochloric acid.
The rapid kinetics observed, with complete hydrolysis occurring in under two hours at pH < 3 for the analogous 1-ethyl-2-methyl-1H-imidazole-5-sulfonyl chloride, underscores the lability of this compound in acidic environments.[1]
Caption: Proposed mechanism for the acid-catalyzed hydrolysis.
Quantitative Assessment of Acidic Stability: An HPLC-UV Protocol
To empirically determine the stability of 1-ethyl-1H-imidazole-5-sulfonyl chloride, a time-course analysis using High-Performance Liquid Chromatography (HPLC) with UV detection is the method of choice. This protocol is designed to be a self-validating system for quantifying the degradation kinetics.
Objective
To measure the rate of hydrolysis of 1-ethyl-1H-imidazole-5-sulfonyl chloride in a defined acidic aqueous medium by monitoring its disappearance over time.
Materials and Equipment
-
Reagents: 1-ethyl-1H-imidazole-5-sulfonyl chloride, HPLC-grade acetonitrile (ACN), HPLC-grade water, Hydrochloric acid (HCl), Sodium hydroxide (for pH adjustment), Anhydrous aprotic solvent (e.g., Dichloromethane or ACN) for stock solution.
-
Equipment: HPLC system with UV-Vis detector, C18 analytical column (e.g., 4.6 x 150 mm, 5 µm), calibrated pH meter, analytical balance, volumetric flasks, autosampler vials.
Experimental Workflow
Caption: HPLC-based workflow for stability assessment.
Step-by-Step Methodology
-
Preparation of Solutions:
-
Stock Solution (1 mg/mL): Accurately weigh 10 mg of 1-ethyl-1H-imidazole-5-sulfonyl chloride and dissolve it in 10 mL of anhydrous acetonitrile in a volumetric flask. This must be done immediately before use. The choice of an anhydrous aprotic solvent is critical to prevent premature degradation.
-
Acidic Medium (pH 1.0): Prepare 100 mL of 0.1 M HCl in HPLC-grade water. Verify the pH using a calibrated meter.
-
-
Initiation of Degradation Study:
-
Equilibrate a sealed vial of the acidic medium (e.g., 9.9 mL) to a constant temperature (e.g., 25°C).
-
To initiate the reaction (t=0), rapidly inject 100 µL of the stock solution into the acidic medium and vortex briefly. The final concentration will be approximately 10 µg/mL.
-
-
Time-Point Sampling:
-
At predetermined intervals (e.g., 0, 5, 15, 30, 60, 120 minutes), withdraw an aliquot (e.g., 100 µL) of the reaction mixture.
-
Immediately quench the reaction by diluting the aliquot into 900 µL of the HPLC mobile phase (e.g., 50:50 ACN:Water) in an autosampler vial. This dilution effectively stops the degradation by significantly changing the pH and concentration.
-
-
HPLC Analysis:
-
Column: C18 reversed-phase column.
-
Mobile Phase: Isocratic elution with 50:50 acetonitrile/water.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at a wavelength where the starting material has strong absorbance (e.g., ~230 nm, to be determined by UV scan).
-
Injection Volume: 10 µL.
-
Inject the quenched samples and analyze the peak area of the parent compound.
-
Data Interpretation and Expected Results
The data from the HPLC analysis should be tabulated to show the decay of the starting material over time.
| Time (minutes) | Peak Area of Parent Compound | % Remaining |
| 0 | 500,000 | 100% |
| 5 | 350,000 | 70% |
| 15 | 175,000 | 35% |
| 30 | 60,000 | 12% |
| 60 | 5,000 | 1% |
| 120 | < LOD | 0% |
| LOD: Limit of Detection. Data is illustrative. |
Interpretation: A rapid decrease in the peak area corresponding to 1-ethyl-1H-imidazole-5-sulfonyl chloride is expected. Concurrently, a new, more polar peak corresponding to the 1-ethyl-1H-imidazole-5-sulfonic acid product should emerge at an earlier retention time. Plotting the natural logarithm of the concentration (or % remaining) versus time will allow for the calculation of the degradation rate constant (k) and the half-life (t₁/₂) under these specific conditions.
Conclusion and Practical Implications
This technical guide establishes that 1-ethyl-1H-imidazole-5-sulfonyl chloride is inherently unstable in acidic aqueous environments. The degradation is primarily driven by a rapid, acid-catalyzed hydrolysis mechanism that converts the compound to its corresponding sulfonic acid.
For researchers, scientists, and drug development professionals, the key takeaways are:
-
Strict Anhydrous Conditions: When using this reagent, all solvents, reagents, and reaction vessels must be scrupulously dried to prevent hydrolysis.
-
pH Control is Paramount: The use of acidic conditions in reactions involving this sulfonyl chloride should be avoided unless hydrolysis is the intended outcome. If acidic byproducts are generated during a reaction, they should be neutralized promptly.
-
Reaction Time and Temperature: In any process where trace moisture or acidity is unavoidable, reactions should be conducted as quickly as possible and at the lowest feasible temperature to minimize degradation.
By understanding these principles and employing the validation protocols outlined herein, researchers can effectively manage the reactivity of 1-ethyl-1H-imidazole-5-sulfonyl chloride, ensuring its successful application in the synthesis of next-generation chemical entities.
References
- Title: 1-ethyl-2-methyl-1H-imidazole-5-sulfonyl chloride Source: Smolecule URL
- Title: Chemical Safety Data Sheet MSDS / SDS - SULFONYL CHLORIDE, POLYMER-BOUND Source: ChemicalBook URL
- Title: Sulfuryl chloride Source: Sciencemadness Wiki URL
- Title: Technical Support Center: Safe Handling and Quenching of Sulfonyl Chlorides Source: Benchchem URL
- Source: NINGBO INNO PHARMCHEM CO.,LTD.
- Title: SAFETY DATA SHEET Source: Sigma-Aldrich URL
- Title: 1,2-Dimethyl-1H-imidazole-5-sulphonyl chloride | 849351-92-4 Source: Benchchem URL
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An In-depth Technical Guide to the Electrophilicity and Synthetic Utility of 1-Ethyl-1H-imidazole-5-sulfonyl Chloride
This guide provides a comprehensive technical overview of 1-ethyl-1H-imidazole-5-sulfonyl chloride, a heterocyclic sulfonyl chloride of significant interest in medicinal chemistry and organic synthesis. We will delve into the electronic properties that govern its reactivity, explore its applications as a synthetic building block, and provide validated protocols for its synthesis and derivatization. While specific literature on 1-ethyl-1H-imidazole-5-sulfonyl chloride is emerging, this document synthesizes data from closely related analogues to present a robust and predictive analysis for researchers, scientists, and drug development professionals.
Introduction: The Imidazole Scaffold in Modern Chemistry
The imidazole ring is a cornerstone of medicinal chemistry, prized for its aromaticity, hydrogen bonding capabilities, and stability.[1][2] This five-membered heterocycle, featuring two nitrogen atoms, is a common motif in numerous FDA-approved drugs and biologically active molecules.[3] Its ability to engage in a wide range of biological interactions makes it a privileged scaffold in drug design.[1][2] When functionalized with a highly reactive sulfonyl chloride group, the resulting molecule, such as 1-ethyl-1H-imidazole-5-sulfonyl chloride, becomes a powerful electrophilic reagent for the construction of complex molecular architectures.[4][5]
Electronic Structure and Electrophilicity
The reactivity of 1-ethyl-1H-imidazole-5-sulfonyl chloride is dominated by the potent electrophilicity of the sulfur atom in the sulfonyl chloride moiety (-SO₂Cl). This electrophilicity is significantly influenced by the electronic nature of the substituted imidazole ring.
The two nitrogen atoms in the imidazole ring exert a net electron-withdrawing effect, which enhances the electron deficiency of the sulfur atom in the sulfonyl chloride group. This makes it a highly reactive site for nucleophilic attack.[4][6] The reaction with a nucleophile, such as a primary or secondary amine, typically proceeds through a two-step mechanism involving the formation of a tetrahedral intermediate.[7] The subsequent collapse of this intermediate leads to the expulsion of the chloride ion and the formation of a stable sulfonamide bond.[7]
The general mechanism of nucleophilic attack is depicted below:
Figure 1: General mechanism of nucleophilic attack on a sulfonyl chloride.
Synthesis of Imidazole-5-sulfonyl Chlorides
The synthesis of imidazole-5-sulfonyl chlorides, including the 1-ethyl derivative, generally follows a well-established synthetic sequence. A common and industrially relevant method involves the direct chlorosulfonation of the corresponding N-substituted imidazole.[4]
General Synthetic Workflow
The synthesis can be conceptualized in two main stages:
-
Formation of the Imidazole Core : Synthesis of the 1-ethyl-1H-imidazole starting material.
-
Chlorosulfonation : Introduction of the sulfonyl chloride group at the C5 position of the imidazole ring.
Figure 2: General synthetic workflow for 1-ethyl-1H-imidazole-5-sulfonyl chloride.
Experimental Protocol: Synthesis of 1-Ethyl-1H-imidazole-5-sulfonyl Chloride
This protocol is a representative procedure based on the synthesis of analogous imidazole sulfonyl chlorides and should be adapted and optimized for specific laboratory conditions.
Materials:
-
1-Ethyl-1H-imidazole
-
Chlorosulfonic acid (ClSO₃H)
-
Anhydrous solvent (e.g., dichloromethane, chloroform)
-
Ice bath
-
Standard glassware for organic synthesis
Procedure:
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve 1-ethyl-1H-imidazole (1.0 eq) in an anhydrous solvent.
-
Cool the solution to 0°C using an ice bath.
-
Slowly add chlorosulfonic acid (2.0-3.0 eq) dropwise via the dropping funnel, maintaining the internal temperature below 5°C.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, carefully pour the reaction mixture onto crushed ice with vigorous stirring.
-
The solid precipitate, 1-ethyl-1H-imidazole-5-sulfonyl chloride, is then collected by vacuum filtration.
-
Wash the solid with cold water and dry under vacuum.
-
Further purification can be achieved by recrystallization from an appropriate solvent system.
Safety Precautions: Chlorosulfonic acid is highly corrosive and reacts violently with water. All manipulations should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.
Reactivity and Synthetic Applications
The primary application of 1-ethyl-1H-imidazole-5-sulfonyl chloride in organic synthesis is as an electrophilic building block for the introduction of the 1-ethyl-1H-imidazole-5-sulfonyl moiety.[7] This is most commonly achieved through its reaction with nucleophiles.
Formation of Sulfonamides
The reaction with primary and secondary amines to form sulfonamides is a cornerstone of its synthetic utility.[7] Imidazole-containing sulfonamides are of significant interest in drug discovery due to their diverse biological activities.
General Protocol for Sulfonamide Synthesis:
-
Dissolve 1-ethyl-1H-imidazole-5-sulfonyl chloride (1.0 eq) in a suitable solvent (e.g., tetrahydrofuran, dichloromethane).
-
Add a base (e.g., triethylamine, pyridine) (1.1-1.5 eq).
-
Add the desired primary or secondary amine (1.0-1.2 eq) to the solution.
-
Stir the reaction at room temperature until completion (monitored by TLC or LC-MS).
-
Perform an aqueous workup to remove salts and isolate the crude product.
-
Purify the sulfonamide product by column chromatography or recrystallization.
Use as a Derivatizing Agent
In analytical chemistry, heterocyclic sulfonyl chlorides are employed as derivatizing agents to enhance the detectability of small molecules in mass spectrometry.[4] The sulfonyl chloride group reacts with hydroxyl or amine functionalities in target analytes, forming stable derivatives with improved ionization efficiency.[4]
Stability and Handling
Heteroaromatic sulfonyl chlorides can exhibit limited stability and are often sensitive to moisture.[5][8][9] Hydrolysis of the sulfonyl chloride to the corresponding sulfonic acid is a common decomposition pathway.[8][9] Therefore, it is recommended to handle 1-ethyl-1H-imidazole-5-sulfonyl chloride under anhydrous conditions and store it in a cool, dry environment, preferably under an inert atmosphere. For synthetic applications, it is often best to use the freshly prepared reagent.[8]
Tabulated Physicochemical Properties
| Property | Value | Source |
| Molecular Formula | C₅H₇ClN₂O₂S | [10] |
| Molecular Weight | 194.64 g/mol | [4][10] |
| IUPAC Name | 1-ethyl-1H-imidazole-5-sulfonyl chloride | N/A |
| CAS Number | Not explicitly found for this isomer, 849351-92-4 for 1,2-dimethyl-1H-imidazole-5-sulfonyl chloride | [4][5][10] |
Note: Some data is inferred from closely related structures like 1,2-dimethyl-1H-imidazole-5-sulfonyl chloride due to the limited availability of specific data for the title compound.
Conclusion and Future Outlook
1-Ethyl-1H-imidazole-5-sulfonyl chloride is a valuable and reactive electrophilic building block with significant potential in drug discovery and organic synthesis. Its utility stems from the combination of the biologically relevant imidazole scaffold and the versatile reactivity of the sulfonyl chloride group. While the stability of heteroaromatic sulfonyl chlorides requires careful handling, their ability to readily form stable sulfonamides and other derivatives makes them indispensable reagents. Future research will likely focus on expanding the scope of its applications in the synthesis of novel bioactive compounds and the development of more robust and stable synthetic equivalents.
References
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ResearchGate. Stability of Heteroaromatic Sulfonyl Chlorides and Fluorides. Available from: [Link]
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ChemRxiv. Stability of Heteroaromatic Sulfonyl Chlorides and Fluorides. Available from: [Link]
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ResearchGate. Electrophilic heterocyclization of imidoyl chloride 1a with N-methyl.... Available from: [Link]
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University of California, Berkeley. Synthesis of sulfonyl chloride substrate precursors. Available from: [Link]
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ACS Publications. Synthesis of Heteroaryl Sulfonamides from Organozinc Reagents and 2,4,6-Trichlorophenyl Chlorosulfate | Organic Letters. Available from: [Link]
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PubChem. 1-Ethyl-1H-imidazole | C5H8N2 | CID 81540. Available from: [Link]
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PubChemLite. 1-ethyl-2-methyl-1h-imidazole-5-sulfonyl chloride (C6H9ClN2O2S). Available from: [Link]
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Preprints.org. Significance of Imidazole in Cancer Drug Discovery: Recent Advancements. Available from: [Link]
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PubChemLite. 5-methyl-1h-imidazole-4-sulfonyl chloride (C4H5ClN2O2S). Available from: [Link]
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PubChem. 1,2-dimethyl-1H-imidazole-5-sulfonyl chloride | C5H7ClN2O2S | CID 2736258. Available from: [Link]
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A Senior Application Scientist's Guide to the Synthesis of Novel Heterocyclic Compounds from 1-Ethyl-1H-imidazole-5-sulfonyl chloride
Authored for Researchers, Scientists, and Drug Development Professionals
Executive Summary
The imidazole scaffold is a cornerstone in medicinal chemistry, renowned for its ability to interact with a multitude of biological targets.[1][2] 1-Ethyl-1H-imidazole-5-sulfonyl chloride, in particular, represents a highly versatile and reactive building block for the synthesis of novel heterocyclic compounds. Its strategic importance lies in the electrophilic sulfonyl chloride group, which serves as a robust handle for diversification, and the innate biological relevance of the imidazole core.[1][3] This guide provides an in-depth exploration of the synthetic pathways originating from this key intermediate, focusing on the preparation of diverse sulfonamide libraries and subsequent cyclization strategies to forge new heterocyclic systems. We will delve into the causality behind experimental choices, provide field-proven protocols, and discuss the broader applications of the resulting molecular entities in modern drug discovery.
The Strategic Importance of 1-Ethyl-1H-imidazole-5-sulfonyl chloride
1-Ethyl-1H-imidazole-5-sulfonyl chloride is a specialized organic compound featuring a reactive sulfonyl chloride group attached to a substituted imidazole ring.[3] The imidazole nucleus itself is a privileged scaffold, present in numerous FDA-approved drugs and natural compounds like histidine and histamine.[1] Its electron-rich nature and ability to act as both a proton donor and acceptor facilitate key binding interactions with enzymes and receptors.[1][4]
The true synthetic power of this molecule, however, lies in the -SO₂Cl group. This functional group is a potent electrophile, making it highly susceptible to attack by a wide range of nucleophiles.[5] This reactivity is the gateway to creating vast libraries of compounds, primarily through the formation of sulfonamides, which are themselves a critical pharmacophore found in antibacterial, anticancer, and anti-inflammatory agents.[4][6][7]
Workflow for Sulfonamide Library Synthesis
The general strategy for leveraging 1-Ethyl-1H-imidazole-5-sulfonyl chloride is outlined below. This workflow emphasizes a systematic approach to library generation, purification, and characterization.
Caption: General workflow for synthesis and purification.
Core Synthetic Strategy: Synthesis of Novel Sulfonamides
The most direct and widely exploited reaction of sulfonyl chlorides is their condensation with primary or secondary amines to form sulfonamides.[3][8] This reaction is robust, high-yielding, and tolerant of a wide variety of functional groups, making it ideal for generating chemical libraries for high-throughput screening.
Mechanistic Insight
The reaction proceeds via a two-step nucleophilic substitution mechanism.
-
Nucleophilic Attack: The lone pair of the amine's nitrogen atom attacks the highly electrophilic sulfur atom of the sulfonyl chloride. This forms a transient, tetrahedral intermediate.[3]
-
Chloride Departure: The tetrahedral intermediate collapses, reforming the sulfur-oxygen double bond and expelling the chloride ion as a stable leaving group. A base is required to neutralize the generated HCl, driving the reaction to completion.[3][8]
Caption: Sulfonamide formation mechanism.
Field-Proven Experimental Protocol: General Synthesis of an Imidazole-5-sulfonamide
This protocol provides a reliable and scalable method for the synthesis of N-substituted 1-ethyl-1H-imidazole-5-sulfonamides.
Materials:
-
1-Ethyl-1H-imidazole-5-sulfonyl chloride
-
Amine of choice (e.g., aniline, benzylamine, morpholine)
-
Anhydrous Dichloromethane (DCM) or Acetonitrile (MeCN)
-
Pyridine or Triethylamine (Et₃N)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Argon), add 1-Ethyl-1H-imidazole-5-sulfonyl chloride (1.0 eq).
-
Solvent Addition: Dissolve the starting material in anhydrous DCM (approx. 0.1 M concentration). Cool the solution to 0 °C using an ice bath.
-
Reagent Addition: Add the desired amine (1.1 eq) to the solution, followed by the dropwise addition of pyridine (1.5 eq). Causality Note: Pyridine acts as a non-nucleophilic base to scavenge the HCl produced during the reaction. Its use prevents the protonation of the reactant amine, which would render it non-nucleophilic.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 4-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting sulfonyl chloride is consumed.
-
Work-up: Dilute the reaction mixture with DCM. Wash the organic layer sequentially with 1 M HCl (to remove excess pyridine), saturated aqueous NaHCO₃, and brine.
-
Isolation: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the filtrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure sulfonamide.
| Starting Amine | Product Class | Typical Yield | Key Considerations |
| Aniline | Aromatic Sulfonamide | 80-95% | Electron-withdrawing groups on aniline may slow the reaction. |
| Benzylamine | Aliphatic Sulfonamide | 85-98% | Generally a fast and clean reaction. |
| Morpholine | Cyclic Sulfonamide | 90-99% | Highly nucleophilic secondary amines react rapidly. |
| tert-Butylamine | Sterically Hindered | 40-60% | Steric hindrance significantly slows the rate of nucleophilic attack. |
Advanced Strategies: From Sulfonamides to Novel Heterocycles
While the synthesis of sulfonamide libraries is a valuable endeavor, the true novelty lies in using the initial products as intermediates for further cyclization reactions.
Intramolecular Cyclization via N-Alkylation
A powerful strategy involves synthesizing a sulfonamide from an amine that contains a second nucleophilic group or a latent electrophilic site.
Example: Synthesis of a Benzothiadiazine Derivative
-
Step 1: Sulfonamide Formation. React 1-ethyl-1H-imidazole-5-sulfonyl chloride with 2-aminobenzylamine. The primary aromatic amine is less reactive and sterically hindered compared to the benzylic amine, leading to selective sulfonylation at the benzylic position.
-
Step 2: Intramolecular Cyclization. The resulting intermediate possesses a nucleophilic sulfonamide nitrogen and an aromatic ring that can be activated. While direct cyclization is difficult, this intermediate can be used in reactions like the Pictet-Spengler reaction if the aromatic ring is sufficiently activated, or other metal-catalyzed cyclizations to form novel fused heterocyclic systems.
Multi-Component Reactions (MCRs)
One-pot synthesis methods, such as MCRs, offer an efficient route to complex molecules by minimizing purification steps and reducing waste.[9] A potential MCR could involve the reaction of 1-ethyl-1H-imidazole-5-sulfonyl chloride, an amino-aldehyde, and a reducing agent in a single pot. This could lead to a reductive amination followed by an intramolecular sulfonamide formation, yielding a complex heterocyclic product.
Applications in Drug Development
The compounds derived from 1-ethyl-1H-imidazole-5-sulfonyl chloride are of significant interest to the pharmaceutical industry.[3]
-
Enzyme Inhibition: The sulfonamide moiety is a classic zinc-binding group, making these compounds excellent candidates for inhibiting metalloenzymes such as carbonic anhydrases and matrix metalloproteinases.[7]
-
Anticancer Agents: Imidazole-based sulfonamides have been investigated as inhibitors of protein kinases, such as BRAF V600E, which are implicated in various cancers.[1]
-
Antimicrobial Properties: The combination of the imidazole ring and the sulfonamide pharmacophore has led to the development of compounds with potent antibacterial and antifungal activities.[4][7]
Conclusion
1-Ethyl-1H-imidazole-5-sulfonyl chloride is more than a simple chemical reagent; it is a versatile platform for innovation in medicinal chemistry. Its predictable reactivity allows for the systematic construction of diverse sulfonamide libraries. Furthermore, these initial products serve as valuable intermediates for the synthesis of more complex and novel heterocyclic systems through creative cyclization strategies. The continued exploration of this scaffold promises to yield new chemical entities with significant therapeutic potential, addressing unmet needs in oncology, infectious diseases, and beyond.
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discovery and history of imidazole sulfonyl chlorides
An In-depth Technical Guide to the Discovery and History of Imidazole Sulfonyl Chlorides
For Researchers, Scientists, and Drug Development Professionals
Introduction: A Tale of Two Isomers
The imidazole ring, first synthesized by Heinrich Debus in 1858, is a cornerstone of medicinal chemistry, forming the structural basis for countless natural products and synthetic drugs.[1][2] When this privileged scaffold is functionalized with a sulfonyl chloride group, it gives rise to the imidazole sulfonyl chlorides—a class of reagents whose history and utility are dramatically split by a simple constitutional isomerism. The placement of the sulfonyl chloride group, either on a ring nitrogen (N-sulfonyl) or a ring carbon (C-sulfonyl), dictates its stability, reactivity, and ultimate application.
The N-sulfonylimidazoles are highly reactive and often-elusive intermediates, primarily known as the precursors to powerful diazo-transfer reagents. In contrast, C-sulfonylimidazoles are typically stable, isolable solids that serve as direct and reliable building blocks for constructing imidazole-based sulfonamides, a critical pharmacophore. This guide explores the distinct discovery pathways, synthetic methodologies, and applications of these two vital subclasses, providing a comprehensive view of their role in modern chemical science.
Part I: Discovery and Historical Context
The Transient Intermediate: The Rise of N-Sulfonylimidazoles
The story of N-sulfonylimidazoles is not one of isolation in a flask, but of conceptual necessity. Their existence was firmly established through the development of one of modern organic chemistry's most important diazo-transfer reagents: imidazole-1-sulfonyl azide . First reported by Goddard-Borger and Stick, this reagent provided a safer, more economical alternative to the notoriously hazardous trifluoromethanesulfonyl azide.[3][4]
The key insight was that the synthesis of imidazole-1-sulfonyl azide inherently proceeds through the transient imidazole-1-sulfonyl chloride . This highly reactive species is formed in situ by the reaction of imidazole with sulfuryl chloride and is immediately trapped by an azide source to form the final product.[3] Its history is therefore inextricably linked to the reagents it creates. While not isolated, its fleeting existence was confirmed through the successful and reproducible synthesis of its azide derivatives, which have become indispensable tools for converting primary amines to azides—a foundational reaction for peptide chemistry and "click chemistry" applications.[5] Earlier work from the 1960s on the oxidative degradation of N-sulfonylimidazoles further indicates that this class of compounds was a subject of academic study, recognized for its inherent reactivity.[6]
The Stable Building Block: The Emergence of C-Sulfonylimidazoles
In contrast to their transient N-sulfonyl cousins, C-sulfonylimidazoles emerged as stable, tangible chemical entities. The development of isolable compounds like 1H-imidazole-4-sulfonyl chloride provided chemists with a robust tool for directly incorporating the imidazole-sulfonamide motif into molecules.[7][8][9]
While a single seminal "discovery" paper is not prominent, their history can be traced through patent literature focused on creating heterocyclic sulfonamides for various industrial and pharmaceutical applications. A 1950s patent, for instance, details general processes for producing heterocyclic sulfonyl chlorides by passing chlorine through an aqueous acid suspension of a precursor, demonstrating early industrial efforts to create these valuable intermediates.[10] The commercial availability and detailed spectroscopic characterization of various C-sulfonylimidazoles today confirm their status as well-established, reliable building blocks for drug discovery and development.[7][8] A 2008 patent further describes a modern, single-step process for producing related fused-ring imidazo[2,1-b]thiazole-5-sulfonyl halides, showcasing the continued evolution of synthetic methods.[11]
Part II: Synthesis and Chemical Landscape
The divergent stability of N- versus C-sulfonylimidazoles necessitates distinct synthetic strategies. The former must be generated and consumed in a single pot, while the latter can be synthesized, purified, and stored for future use.
Methodology 1: Taming the Transient for Diazo-Transfer
The most significant application of transient imidazole-1-sulfonyl chloride is its conversion to the far more stable Imidazole-1-sulfonyl azide hydrogen sulfate . This salt exhibits significantly improved safety and stability over the parent azide or its hydrochloride salt, which is known to be impact-sensitive.[5] The modern synthesis is a masterclass in process safety, designed specifically to avoid the isolation of potentially explosive intermediates.[3]
Experimental Protocol: Synthesis of Imidazole-1-sulfonyl Azide Hydrogen Sulfate [3]
-
Reaction Setup: A dry 250 mL round-bottomed flask equipped with a magnetic stirrer is charged with sodium azide (5.0 g, 77 mmol). The flask is evacuated and backfilled with a nitrogen atmosphere.
-
Solvent and Cooling: Dry ethyl acetate (77 mL) is added, and the resulting suspension is cooled to 0 °C in an ice bath. The choice of ethyl acetate over acetonitrile improves yield and safety.
-
Formation of Sulfonyl Azide Chloride: While maintaining the nitrogen atmosphere and stirring, sulfuryl chloride (6.2 mL, 77 mmol) is added dropwise over at least 10 minutes. This step forms the sulfuryl azide chloride intermediate.
-
Warming and Reaction: The mixture is allowed to warm slowly to room temperature and is stirred for a minimum of 17 hours. This extended time ensures complete conversion.
-
Formation of Transient Imidazole-1-sulfonyl Chloride and Trapping: The suspension is re-cooled to 0 °C. Imidazole (10.0 g, 146 mmol) is added continuously over 5 minutes. The sulfuryl azide chloride reacts with imidazole, forming the transient imidazole-1-sulfonyl chloride, which is immediately attacked by the azide to yield imidazole-1-sulfonyl azide.
-
Workup and Salt Formation: The reaction is diluted with ethyl acetate (77 mL) and basified with saturated aqueous NaHCO₃ (125 mL). The organic layer is separated, washed with water (125 mL), dried over MgSO₄, and filtered.
-
Precipitation and Isolation: The filtrate is cooled to 0 °C, and concentrated sulfuric acid (4.2 mL, 77 mmol) is added dropwise. The resulting white precipitate is stirred for at least 1 hour at 0 °C, collected by filtration, washed with cold ethyl acetate, and dried under vacuum to yield Imidazole-1-sulfonyl azide hydrogen sulfate as a stable, crystalline solid.
Methodology 2: Crafting Stable C-Sulfonyl Chlorides
The synthesis of stable C-sulfonyl chlorides allows for their isolation and use as direct sulfonamide precursors. A common and direct method is the chlorosulfonation of an activated imidazole ring.
Experimental Protocol: Representative Synthesis of an Imidazole C-Sulfonyl Chloride (Adapted from general procedures[11])
-
Reaction Setup: A dry, three-necked flask equipped with a dropping funnel, magnetic stirrer, and a gas outlet connected to a scrubber (to neutralize HCl gas) is charged with chlorosulfonic acid (5 equivalents). The flask is cooled to 0 °C.
-
Substrate Addition: A substituted imidazole (e.g., 1-methylimidazole) (1 equivalent) is added dropwise to the stirred chlorosulfonic acid at a rate that maintains the internal temperature below 10 °C.
-
Reaction: After the addition is complete, the reaction mixture is allowed to warm to room temperature and then heated (e.g., to 60-80 °C) for several hours until the reaction is complete (monitored by TLC or LC-MS).
-
Quenching: The reaction mixture is cooled to room temperature and then poured carefully onto crushed ice with vigorous stirring. This step hydrolyzes excess chlorosulfonic acid and precipitates the sulfonyl chloride product.
-
Isolation: The precipitated solid is collected by vacuum filtration, washed thoroughly with cold water until the filtrate is neutral, and then dried under vacuum to yield the crude imidazole C-sulfonyl chloride.
-
Purification: If necessary, the product can be further purified by recrystallization from an appropriate solvent.
Data Presentation: A Comparative Overview
The following table summarizes the properties of a key diazo-transfer reagent derived from a transient N-sulfonyl chloride and a representative stable C-sulfonyl chloride.
| Compound Name | Structure | CAS Number | Molecular Formula | Form | Melting Point (°C) |
| Imidazole-1-sulfonyl azide hydrogen sulfate | Imidazole-N-SO₂N₃ · H₂SO₄ | 1357503-23-1 | C₃H₅N₅O₆S₂ | Crystalline Solid | ~131 (decomposes) |
| 1H-Imidazole-4-sulfonyl chloride | Imidazole-C(4)-SO₂Cl | 58767-51-4 | C₃H₃ClN₂O₂S | Solid | 163-174 |
Part III: Core Applications in Drug Discovery and Development
The distinct chemical natures of N- and C-sulfonylimidazoles translate into two separate but equally vital roles in pharmaceutical research.
Application A: The N-Sulfonyl Chloride Gateway to Bioorthogonal Chemistry
The primary utility of transient imidazole-1-sulfonyl chloride is its role as the immediate precursor to imidazole-1-sulfonyl azide. The azide functional group is a cornerstone of bioorthogonal chemistry , particularly the Nobel Prize-winning "click chemistry."[3][4]
-
Amine-to-Azide Conversion: The reagent efficiently converts primary amines into azides under mild conditions. This is fundamental in peptide and protein chemistry, allowing for the site-specific installation of an azide handle.
-
Click Chemistry: The resulting azides are poised to react with alkyne-functionalized molecules via the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC). This reaction allows researchers to "click" together complex molecular fragments—such as linking a drug molecule to a targeting vector or a fluorescent probe—with exceptional efficiency and specificity.
Application B: C-Sulfonyl Chlorides for Direct Sulfonamide Synthesis
Stable C-sulfonylimidazoles are powerful reagents for the direct synthesis of imidazole sulfonamides . The sulfonamide functional group is a privileged structure in medicinal chemistry, present in a vast array of clinically used drugs, including antibiotics, diuretics, and anticancer agents.[12]
-
Direct Amination: Imidazole C-sulfonyl chlorides react cleanly with primary or secondary amines in the presence of a base to form the corresponding sulfonamide bond.[13]
-
Scaffold for Drug Design: This straightforward reaction allows medicinal chemists to rapidly generate libraries of diverse imidazole sulfonamides. By varying the amine component, they can systematically tune the compound's steric and electronic properties to optimize its binding affinity for a biological target, such as an enzyme or receptor. The imidazole core itself often participates in crucial hydrogen bonding interactions within the target's active site.[14]
Part IV: Visualizing the Chemistry
Diagram 1: The Transient Pathway
Caption: Workflow for Imidazole-1-sulfonyl Azide Synthesis.
Diagram 2: The Stable Building Block Pathway
Caption: Pathway to Imidazole Sulfonamides via a Stable Intermediate.
Conclusion
The history of imidazole sulfonyl chlorides is a compelling narrative of chemical duality. It showcases how a single functional group on a privileged scaffold can give rise to two distinct classes of reagents: the transient N-sulfonyl chlorides, whose value lies in their immediate transformation into powerful secondary reagents, and the stable C-sulfonyl chlorides, which serve as robust, direct building blocks. From their conceptualization as reactive intermediates to their isolation as versatile synthetic tools, both isomers have secured a vital and enduring place in the arsenal of the medicinal chemist, continuing to enable the discovery and development of novel therapeutics.
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An Updated Synthesis of the Diazo-Transfer Reagent Imidazole-1-sulfonyl Azide Hydrogen Sulfate. (2016). The Journal of Organic Chemistry. [Link]
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An updated synthesis of the diazo-transfer reagent imidazole- 1-sulfonyl azide hydrogen sulfate. (2016). University of Manchester Research Explorer. [Link]
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The stucture of the product of chlorosulfonation of 1-methylimidazole. (2015). ResearchGate. [Link]
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Studies on the Radziszewski Reaction—Synthesis and Characterization of New Imidazole Derivatives. (2023). Molecules. [Link]
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Methodological & Application
Application Notes & Protocols for the Synthesis of Sulfonamides using 1-Ethyl-1H-imidazole-5-sulfonyl Chloride
Introduction: The Enduring Importance of the Sulfonamide Scaffold and the Utility of Imidazole-Based Reagents
The sulfonamide functional group is a cornerstone of modern medicinal chemistry, celebrated for its presence in a vast array of therapeutic agents.[1][2][3] From their historical impact as the first class of synthetic antimicrobial agents to their current applications in diuretics, anticonvulsants, and anticancer therapies, the versatility of the sulfonamide moiety is undeniable.[1][2][3][4] As a bioisostere of the amide bond, it offers distinct physicochemical properties, including enhanced metabolic stability and different hydrogen bonding capabilities, making it a valuable tool in drug design.[5][6]
The most direct and widely employed method for the synthesis of sulfonamides involves the reaction of a sulfonyl chloride with a primary or secondary amine.[2][7][8][9] This reaction is generally robust and high-yielding. Within the diverse family of sulfonylating agents, those incorporating a heterocyclic core, such as 1-ethyl-1H-imidazole-5-sulfonyl chloride and its analogues, offer unique advantages. The imidazole nucleus can influence the reactivity of the sulfonyl chloride and provide additional points for molecular interactions, making these reagents valuable building blocks in the synthesis of novel, biologically active compounds.[10][11]
This guide provides a comprehensive overview of the synthesis of sulfonamides using 1-ethyl-1H-imidazole-5-sulfonyl chloride, detailing the underlying reaction mechanism, offering a general experimental protocol, and discussing key considerations for successful synthesis and purification.
Reaction Mechanism: Nucleophilic Acyl-Type Substitution at Sulfur
The formation of a sulfonamide from a sulfonyl chloride and an amine proceeds via a nucleophilic acyl-type substitution mechanism at the electrophilic sulfur atom of the sulfonyl chloride.[10][12] The reaction can be conceptually broken down into two key steps:
-
Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of the amine acts as a nucleophile, attacking the electron-deficient sulfur atom of the sulfonyl chloride. This leads to the formation of a transient, tetrahedral intermediate.[10]
-
Chloride Departure: The tetrahedral intermediate is unstable and collapses, with the chloride ion acting as a good leaving group. This results in the formation of the stable sulfonamide bond.
A base, such as pyridine or triethylamine, is typically added to the reaction mixture to neutralize the hydrochloric acid (HCl) generated as a byproduct.[12][13] This prevents the protonation of the starting amine, which would render it non-nucleophilic and halt the reaction.
Caption: Mechanism of Sulfonamide Formation.
Experimental Protocol: General Procedure for the Synthesis of Sulfonamides
This protocol provides a general method for the reaction of 1-ethyl-1H-imidazole-5-sulfonyl chloride with a primary or secondary amine. The specific conditions, such as solvent, temperature, and reaction time, may require optimization depending on the reactivity of the amine.
Materials:
-
1-Ethyl-1H-imidazole-5-sulfonyl chloride
-
Primary or secondary amine (e.g., aniline, benzylamine, morpholine)
-
Anhydrous solvent (e.g., dichloromethane (DCM), tetrahydrofuran (THF), acetonitrile)
-
Base (e.g., triethylamine (TEA), pyridine, N,N-diisopropylethylamine (DIPEA))
-
Hydrochloric acid (1 M aqueous solution)
-
Saturated sodium bicarbonate solution
-
Brine (saturated sodium chloride solution)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Solvents for chromatography (e.g., hexanes, ethyl acetate)
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Inert atmosphere setup (e.g., nitrogen or argon balloon)
-
Syringes and needles
-
Separatory funnel
-
Rotary evaporator
-
Thin-layer chromatography (TLC) plates and developing chamber
-
Flash chromatography setup
Procedure:
-
Reaction Setup: To a dry round-bottom flask under an inert atmosphere, add the primary or secondary amine (1.0 eq.) and the anhydrous solvent. Cool the solution to 0 °C in an ice bath.
-
Addition of Base: Add the base (1.1-1.5 eq.) to the stirred solution of the amine.
-
Addition of Sulfonyl Chloride: Dissolve 1-ethyl-1H-imidazole-5-sulfonyl chloride (1.0-1.2 eq.) in a minimal amount of the anhydrous solvent and add it dropwise to the reaction mixture at 0 °C.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for the appropriate time (typically 2-24 hours). Monitor the progress of the reaction by TLC.
-
Workup:
-
Once the reaction is complete, quench it by adding water.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with the organic solvent (e.g., DCM or ethyl acetate).
-
Wash the combined organic layers sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter and concentrate the organic layer under reduced pressure using a rotary evaporator.
-
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water, ethyl acetate/hexanes) or by flash column chromatography on silica gel.[14][15]
Caption: General Experimental Workflow for Sulfonamide Synthesis.
Key Reaction Parameters and Optimization
The success of the sulfonamide synthesis is dependent on several key parameters. The following table summarizes these variables and their potential impact on the reaction outcome.
| Parameter | Recommended Range | Rationale & Impact on Reaction |
| Amine Nucleophilicity | Varies | Highly nucleophilic amines (aliphatic) react faster than less nucleophilic ones (aromatic). For weakly nucleophilic amines, longer reaction times or gentle heating may be necessary. |
| Stoichiometry | Amine: 1.0 eq.Sulfonyl Chloride: 1.0-1.2 eq.Base: 1.1-1.5 eq. | A slight excess of the sulfonyl chloride can drive the reaction to completion. An adequate amount of base is crucial to neutralize the HCl byproduct. |
| Solvent | Anhydrous DCM, THF, Acetonitrile | The choice of solvent can influence the solubility of reactants and the reaction rate. Aprotic solvents are generally preferred to avoid reaction with the sulfonyl chloride. |
| Temperature | 0 °C to Room Temperature | The initial addition at 0 °C helps to control any exothermicity. The reaction is typically run at room temperature, but gentle heating can be employed for less reactive substrates. |
| Base | TEA, Pyridine, DIPEA | The base should be non-nucleophilic to avoid competing with the amine in reacting with the sulfonyl chloride. The choice of base can also influence the reaction rate. |
Troubleshooting and Considerations
-
Hydrolysis of Sulfonyl Chloride: 1-Ethyl-1H-imidazole-5-sulfonyl chloride is sensitive to moisture.[10] Ensure all glassware is thoroughly dried and use anhydrous solvents to prevent hydrolysis of the reagent to the corresponding sulfonic acid, which will not react with the amine.
-
Low Yield: If the reaction yield is low, consider increasing the reaction time, gently heating the reaction mixture, or using a slight excess of the sulfonyl chloride. Incomplete reaction can be a cause of low yield and purity.[14]
-
Purification Challenges: If the crude product is difficult to purify by recrystallization, column chromatography is a reliable alternative.[14] Choosing an appropriate solvent system for chromatography is key to achieving good separation.
Conclusion
The synthesis of sulfonamides via the reaction of 1-ethyl-1H-imidazole-5-sulfonyl chloride with amines is a robust and versatile method for accessing a wide range of these important compounds. By understanding the reaction mechanism, carefully controlling the experimental parameters, and employing appropriate workup and purification techniques, researchers can efficiently synthesize novel sulfonamide derivatives for applications in drug discovery and development. The imidazole moiety in the sulfonylating agent offers a unique structural feature that can be exploited for further chemical modifications and to modulate the biological activity of the final products.
References
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Macmillan Group - Princeton University. (2023). One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation. Available at: [Link]
-
CHEMISTRY & BIOLOGY INTERFACE. (2018). Recent advances in synthesis of sulfonamides: A review. Available at: [Link]
-
Journal of the American Chemical Society. (2023). One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation. Available at: [Link]
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Royal Society of Chemistry. (2016). Synthesis of Sulfonamides. In Synthetic Methods in Drug Discovery: Volume 2. Available at: [Link]
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Wikipedia. Sulfonamide (medicine). Available at: [Link]
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American Elements. 1-ethyl-2-methyl-1H-imidazole-5-sulfonyl chloride. Available at: [Link]
-
Who we serve. (2024). Recent Advances in the Synthesis of Sulfonamides Intermediates. Available at: [Link]
-
National Center for Biotechnology Information. (n.d.). Preparation of sulfonamides from N-silylamines. Available at: [Link]
-
Organic Chemistry Portal. (2014). Synthesis of Sulfonyl Azides via Diazotransfer using an Imidazole-1-sulfonyl Azide Salt: Scope and 15N NMR Labeling Experiments. Available at: [Link]
-
ResearchGate. (2025). Expedient Synthesis of Sulfinamides from Sulfonyl Chlorides. Available at: [Link]
-
PubMed. (2014). Synthesis of sulfonyl azides via diazotransfer using an imidazole-1-sulfonyl azide salt: scope and ¹⁵N NMR labeling experiments. Available at: [Link]
-
YouTube. (2020). 26.04 Protecting Groups for Amines: Sulfonamides. Available at: [Link]
-
National Center for Biotechnology Information. (n.d.). Synthesis and Antibacterial Evaluation of Some Novel Imidazole and Benzimidazole Sulfonamides. Available at: [Link]
-
National Center for Biotechnology Information. (n.d.). Synthesis of sulfonyl chloride substrate precursors. Available at: [Link]
-
National Center for Biotechnology Information. (n.d.). An Expedient Synthesis of Sulfinamides from Sulfonyl Chlorides. Available at: [Link]
-
ResearchGate. (2025). Synthesis and applications of novel imidazole and benzimidazole based sulfonic acid group functionalized Brönsted acidic ionic liquids catalysts. Available at: [Link]
- Google Patents. (n.d.). Sulfonamide purification process.
-
Journal of the Association of Official Analytical Chemists. (2020). REVIEW OF ANALYTICAL METHODS FOR SULFONAMIDES. Available at: [Link]
-
Scribd. Sulfonyl Imidazoles As Reagents For The Preparation of Sulfonates and Sulfonamides. Available at: [Link]
-
Pharmaffiliates. 1,2-Dimethyl-1h-imidazole-5-sulphonyl chloride. Available at: [Link]
-
PubChem. 1,2-dimethyl-1H-imidazole-5-sulfonyl chloride. Available at: [Link]
-
ACS Publications. (2020). Primary Sulfonamide Synthesis Using the Sulfinylamine Reagent N-Sulfinyl-O-(tert-butyl)hydroxylamine, t-BuONSO. Available at: [Link]
-
PubChemLite. 1-ethyl-2-methyl-1h-imidazole-5-sulfonyl chloride (C6H9ClN2O2S). Available at: [Link]
-
Sulfonamides: Synthesis and The Recent Applications in Medicinal Chemistry. (2020). Available at: [Link]
-
National Center for Biotechnology Information. (2023). One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation. Available at: [Link]
-
The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review. (n.d.). Available at: [Link]
-
Wiley Online Library. (n.d.). Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4. Available at: [Link]
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reaction of 1-ethyl-1H-imidazole-5-sulfonyl chloride with primary amines
Application Note & Protocol
Title: Synthesis of N-Substituted 1-Ethyl-1H-imidazole-5-sulfonamides via Reaction of 1-Ethyl-1H-imidazole-5-sulfonyl Chloride with Primary Amines
Abstract
This guide provides a comprehensive protocol for the synthesis of N-substituted 1-ethyl-1H-imidazole-5-sulfonamides through the . Imidazole-based sulfonamides are a critical class of compounds in medicinal chemistry, exhibiting a wide range of pharmacological activities.[1][2] This document outlines the underlying reaction mechanism, a detailed step-by-step experimental protocol, troubleshooting advice, and essential safety precautions. The provided methodology is designed for researchers, scientists, and drug development professionals aiming to synthesize these valuable scaffolds for further investigation.
Introduction: The Significance of Imidazole Sulfonamides
The imidazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and FDA-approved drugs.[3][4] Its unique electronic properties and ability to engage in various biological interactions make it a cornerstone of drug design.[3] When combined with the sulfonamide moiety, another key pharmacophore known for its diverse biological activities, the resulting imidazole sulfonamide conjugates present significant therapeutic potential.[1][5] These compounds have been investigated for applications including antibacterial, anticancer, and anti-inflammatory agents.[1][2]
The synthesis of sulfonamides is most classically achieved by the reaction of a sulfonyl chloride with a primary or secondary amine in the presence of a base.[6][7] This reaction is robust and versatile, allowing for the creation of large libraries of compounds for structure-activity relationship (SAR) studies. This document provides a detailed protocol for synthesizing sulfonamides using 1-ethyl-1H-imidazole-5-sulfonyl chloride, a key intermediate for accessing novel drug candidates.
Reaction Scheme & Mechanism
The reaction proceeds via a classical nucleophilic acyl substitution mechanism at the sulfur atom.
Overall Reaction:
Figure 1. General reaction scheme for the synthesis of N-substituted 1-ethyl-1H-imidazole-5-sulfonamides.
Mechanism: The reaction is initiated by the nucleophilic attack of the primary amine's lone pair of electrons on the highly electrophilic sulfur atom of the sulfonyl chloride. This forms a transient, tetrahedral intermediate. The intermediate then collapses, expelling the chloride ion as a leaving group. A base, typically a tertiary amine like triethylamine or pyridine, is required to neutralize the hydrochloric acid (HCl) byproduct, driving the reaction to completion.[7]
Sources
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Synthesis of Novel Sulfonamides Utilizing 1-ethyl-1H-imidazole-5-sulfonyl chloride: A Detailed Protocol for Drug Discovery
Abstract
This application note provides a comprehensive, in-depth guide for the synthesis of sulfonamides using 1-ethyl-1H-imidazole-5-sulfonyl chloride as a key reagent. Sulfonamides represent a critical class of compounds in medicinal chemistry, exhibiting a wide range of biological activities.[1] This protocol is designed for researchers, scientists, and drug development professionals, offering a detailed, step-by-step methodology, mechanistic insights, and practical considerations for the successful synthesis, purification, and characterization of novel sulfonamide derivatives. The described method emphasizes safety, efficiency, and reproducibility, making it a valuable resource for laboratories engaged in pharmaceutical research and development.
Introduction: The Enduring Importance of the Sulfonamide Moiety
The sulfonamide functional group (R-SO₂NR'R'') is a cornerstone of modern medicinal chemistry. Since the discovery of the antibacterial properties of sulfanilamide, this structural motif has been incorporated into a vast array of therapeutic agents.[1][2] The versatility of the sulfonamide group stems from its ability to act as a bioisostere for carboxylic acids and amides, often leading to improved pharmacokinetic and pharmacodynamic properties such as increased water solubility, enhanced bioavailability, and greater resistance to metabolic hydrolysis.[3][4][5] Consequently, sulfonamides are found in drugs with diverse therapeutic applications, including antibacterial, antifungal, antitumor, diuretic, and hypoglycemic agents.[1][3]
The synthesis of sulfonamides is most commonly achieved through the reaction of a sulfonyl chloride with a primary or secondary amine.[1][3] This nucleophilic substitution reaction is generally robust and high-yielding, making it an attractive method for the construction of diverse compound libraries in drug discovery campaigns.[4][5] This guide focuses on the use of a specific heterocyclic sulfonyl chloride, 1-ethyl-1H-imidazole-5-sulfonyl chloride, as a versatile building block for the creation of novel sulfonamide drug candidates. The imidazole core is a privileged scaffold in medicinal chemistry, known for its ability to engage in various biological interactions.
Mechanistic Rationale: The Nucleophilic Substitution Pathway
The formation of a sulfonamide from 1-ethyl-1H-imidazole-5-sulfonyl chloride and a primary or secondary amine proceeds via a well-established nucleophilic substitution mechanism at the electrophilic sulfur atom of the sulfonyl chloride.
The reaction is typically carried out in the presence of a non-nucleophilic base, such as pyridine or triethylamine. The base serves a dual purpose: it deprotonates the amine to increase its nucleophilicity and neutralizes the hydrochloric acid (HCl) byproduct generated during the reaction, driving the equilibrium towards product formation.
Diagram of the Sulfonamide Synthesis Workflow:
Caption: A streamlined workflow for the synthesis of sulfonamides.
Detailed Experimental Protocol
This protocol provides a general procedure for the synthesis of a sulfonamide from 1-ethyl-1H-imidazole-5-sulfonyl chloride and a representative primary amine. The quantities can be scaled as needed, with appropriate adjustments to solvent volumes and purification methods.
Materials and Reagents
| Reagent | CAS Number | Molecular Weight ( g/mol ) | Quantity (mmol) | Notes |
| 1-ethyl-1H-imidazole-5-sulfonyl chloride | N/A | ~208.66 | 1.0 | Handle with care in a fume hood. It is corrosive and a lachrymator.[6] |
| Primary or Secondary Amine | Varies | Varies | 1.1 | The amine should be of high purity. |
| Triethylamine (TEA) | 121-44-8 | 101.19 | 2.0 | Use a freshly distilled, dry grade. |
| Dichloromethane (DCM), anhydrous | 75-09-2 | 84.93 | 10 mL | Other aprotic solvents like acetonitrile can also be used.[7] |
| Silica Gel for Column Chromatography | 63231-67-4 | N/A | As needed | 230-400 mesh is recommended. |
| Solvents for Chromatography (e.g., Hexane, Ethyl Acetate) | Varies | Varies | As needed | HPLC grade. |
Step-by-Step Procedure
-
Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), dissolve 1-ethyl-1H-imidazole-5-sulfonyl chloride (1.0 mmol) in anhydrous dichloromethane (5 mL).
-
Amine Addition: To a separate vial, dissolve the primary or secondary amine (1.1 mmol) in anhydrous dichloromethane (5 mL).
-
Cooling: Cool the solution of the sulfonyl chloride to 0 °C using an ice bath.
-
Base and Amine Addition: Slowly add the triethylamine (2.0 mmol) to the cooled sulfonyl chloride solution, followed by the dropwise addition of the amine solution over 10-15 minutes.
-
Reaction Progression: Allow the reaction mixture to slowly warm to room temperature and stir for 2-16 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting sulfonyl chloride is consumed.
-
Work-up: Upon completion, quench the reaction by adding water (10 mL). Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (2 x 15 mL).
-
Washing: Combine the organic layers and wash successively with 1 M HCl (10 mL), saturated sodium bicarbonate solution (10 mL), and brine (10 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the resulting crude product by flash column chromatography on silica gel, using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane) to afford the pure sulfonamide.
-
Characterization: Characterize the final product by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS) to confirm its structure and purity.
Safety and Handling Precautions
Sulfonyl chlorides , including 1-ethyl-1H-imidazole-5-sulfonyl chloride, are reactive and potentially hazardous chemicals. They are often corrosive and can cause severe skin burns and eye damage.[6][8] It is imperative to handle these reagents in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[9][10][11]
Amines can also be toxic and corrosive.[10][11] Always consult the Safety Data Sheet (SDS) for the specific amine being used to understand its hazards and handling requirements.
Chlorinated solvents like dichloromethane should be handled with care due to their potential health risks.
In case of accidental exposure, immediately flush the affected area with copious amounts of water and seek medical attention.[10]
Troubleshooting and Expert Recommendations
-
Low Yield: If the reaction yield is low, consider increasing the reaction time or gently heating the reaction mixture (e.g., to 40 °C). Ensure that all reagents and solvents are anhydrous, as sulfonyl chlorides can hydrolyze in the presence of water.[6]
-
Side Reactions: The formation of byproducts can sometimes occur. Purification by column chromatography is crucial to isolate the desired sulfonamide.
-
Poorly Soluble Amines: If the amine has low solubility in the reaction solvent, a co-solvent such as dimethylformamide (DMF) can be used, although its removal during work-up is more challenging.
-
Alternative Bases: Other non-nucleophilic bases such as pyridine or N,N-diisopropylethylamine (DIPEA) can be used.
Conclusion
The protocol outlined in this application note provides a robust and reliable method for the synthesis of novel sulfonamides derived from 1-ethyl-1H-imidazole-5-sulfonyl chloride. This approach offers a gateway to a diverse range of potential drug candidates. By carefully following the detailed steps and adhering to the safety precautions, researchers can efficiently synthesize and purify these valuable compounds, contributing to the advancement of drug discovery and development programs.
References
-
Wikipedia. (2024). Sulfonamide (medicine). Retrieved from [Link]
-
Royal Society of Chemistry. (2016). Synthesis of Sulfonamides. In Synthetic Methods in Drug Discovery: Volume 2. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Preparation of sulfonamides from N-silylamines. Retrieved from [Link]
-
Macmillan Group, Princeton University. (2023). One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). An Expedient Synthesis of Sulfinamides from Sulfonyl Chlorides. Retrieved from [Link]
-
(n.d.). Synthesis of sulfonyl chloride substrate precursors. Retrieved from [Link]
-
National Center for Biotechnology Information. (2023). One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation. Retrieved from [Link]
-
(n.d.). How to Handle Amines Safely in Industrial Environments: A Comprehensive Guide. Retrieved from [Link]
-
Diplomata Comercial. (n.d.). What are the Health and Safety Guidelines for Using Amines?. Retrieved from [Link]
-
Wiley Online Library. (n.d.). Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4. Retrieved from [Link]
-
CORE. (n.d.). The Synthesis of Functionalised Sulfonamides. Retrieved from [Link]
-
University of Manchester. (n.d.). An updated synthesis of the diazo-transfer reagent imidazole- 1-sulfonyl azide hydrogen sulfate. Retrieved from [Link]
-
PubChem. (n.d.). 1,2-dimethyl-1H-imidazole-5-sulfonyl chloride. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). The pseudo-Michael reaction of 1-aryl-4,5-dihydro-1H-imidazol-2-amines with ethyl ethoxymethylenecyanoacetate. Retrieved from [Link]
-
YouTube. (2020). 26.04 Protecting Groups for Amines: Sulfonamides. Retrieved from [Link]
-
YouTube. (2023). Reaction Amines With Aryl Sulphonyl Chloride. Retrieved from [Link]
-
MDPI. (n.d.). Synthesis of Functionalized 1H-Imidazoles via Denitrogenative Transformation of 5-Amino-1,2,3-Triazoles. Retrieved from [Link]
-
Chemistry LibreTexts. (2021). 23.9: Amines as Nucleophiles. Retrieved from [Link]
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Application Notes and Protocols: The Use of 1-ethyl-1H-imidazole-5-sulfonyl chloride in Medicinal Chemistry
These application notes provide a comprehensive technical guide for researchers, scientists, and drug development professionals on the synthesis, reactivity, and medicinal chemistry applications of 1-ethyl-1H-imidazole-5-sulfonyl chloride. This guide is founded on established principles of organic synthesis and medicinal chemistry, drawing from authoritative sources to ensure scientific integrity and practical utility.
Introduction: The Strategic Value of the Imidazole Sulfonamide Scaffold
The imidazole ring is a privileged scaffold in medicinal chemistry, present in numerous natural products and clinically approved drugs.[1][2] Its unique electronic properties and ability to engage in various non-covalent interactions make it an attractive component in the design of bioactive molecules.[1][2] When functionalized with a sulfonyl chloride group, as in 1-ethyl-1H-imidazole-5-sulfonyl chloride, it becomes a powerful electrophilic building block for the synthesis of a diverse array of sulfonamide derivatives.
Sulfonamides themselves are a cornerstone of pharmacology, exhibiting a wide range of biological activities including antibacterial, anticancer, anti-inflammatory, and antiviral properties.[3][4] The combination of the 1-ethyl-imidazole core with the sulfonamide linker offers a versatile platform for drug discovery, allowing for the systematic exploration of chemical space to optimize potency, selectivity, and pharmacokinetic properties. The ethyl group at the 1-position of the imidazole ring can influence the molecule's lipophilicity and metabolic stability, potentially offering advantages over simpler methyl or unsubstituted analogues.
Synthesis of 1-ethyl-1H-imidazole-5-sulfonyl chloride: A Representative Protocol
While a specific literature preparation for 1-ethyl-1H-imidazole-5-sulfonyl chloride is not extensively documented, a reliable synthetic route can be extrapolated from established methods for the synthesis of similar imidazole sulfonyl chlorides.[5] The following protocol is a representative procedure based on the chlorosulfonation of N-alkylimidazoles.
2.1. Synthesis of the Precursor: 1-ethyl-1H-imidazole
The starting material, 1-ethyl-1H-imidazole (CAS 7098-07-9), is commercially available.[1][6][7] It is a liquid with a density of approximately 0.995 g/cm³ at 20°C.
2.2. Chlorosulfonation of 1-ethyl-1H-imidazole
This procedure is based on the general method for the sulfonation of N-substituted imidazoles.[5]
Protocol:
-
In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, place a solution of 1-ethyl-1H-imidazole (1 equivalent) in a suitable anhydrous solvent (e.g., dichloromethane) and cool to 0°C in an ice bath.
-
Slowly add chlorosulfonic acid (2-3 equivalents) dropwise via the dropping funnel, maintaining the temperature below 5°C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours until the reaction is complete (monitored by TLC or LC-MS).
-
Carefully quench the reaction by pouring the mixture onto crushed ice.
-
Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude 1-ethyl-1H-imidazole-5-sulfonyl chloride.
-
Purify the crude product by column chromatography on silica gel.
Causality Behind Experimental Choices:
-
Anhydrous Conditions: Sulfonyl chlorides are highly reactive towards water, leading to hydrolysis to the corresponding sulfonic acid. Therefore, the use of anhydrous solvents and a dry nitrogen atmosphere is crucial.
-
Low Temperature: The reaction with chlorosulfonic acid is highly exothermic. Maintaining a low temperature during the addition helps to control the reaction rate and prevent the formation of side products.
-
Excess Chlorosulfonic Acid: Using a slight excess of chlorosulfonic acid ensures the complete conversion of the starting material.
Core Application: Synthesis of 1-ethyl-1H-imidazole-5-sulfonamides
The primary application of 1-ethyl-1H-imidazole-5-sulfonyl chloride in medicinal chemistry is its reaction with primary or secondary amines to form the corresponding sulfonamides.[5] This reaction is a robust and versatile method for creating libraries of compounds for biological screening.
3.1. General Reaction Scheme
Caption: General synthesis of 1-ethyl-1H-imidazole-5-sulfonamides.
3.2. Detailed Experimental Protocol for Sulfonamide Formation
-
Dissolve the primary or secondary amine (1 equivalent) and a suitable base (e.g., triethylamine or pyridine, 1.5 equivalents) in an anhydrous aprotic solvent (e.g., dichloromethane, tetrahydrofuran) under a nitrogen atmosphere.
-
Cool the solution to 0°C in an ice bath.
-
Slowly add a solution of 1-ethyl-1H-imidazole-5-sulfonyl chloride (1.1 equivalents) in the same anhydrous solvent.
-
Allow the reaction mixture to warm to room temperature and stir until the starting materials are consumed (monitored by TLC or LC-MS).
-
Quench the reaction with water and extract the product with an organic solvent.
-
Wash the organic layer with dilute acid (e.g., 1M HCl) to remove excess amine and base, followed by a wash with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the resulting sulfonamide by column chromatography or recrystallization.
Self-Validating System:
-
The progress of the reaction can be easily monitored by TLC, observing the disappearance of the starting amine and the appearance of the more nonpolar sulfonamide product.
-
The final product can be characterized by standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.
Mechanistic Insights: The Sulfonylation Reaction
The formation of a sulfonamide from a sulfonyl chloride and an amine proceeds via a nucleophilic acyl substitution-like mechanism at the sulfur atom.
Sources
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Catalytic Methods for Sulfonylation with 1-Ethyl-1H-imidazole-5-sulfonyl Chloride: Application Notes and Protocols
This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview and detailed protocols for the use of 1-ethyl-1H-imidazole-5-sulfonyl chloride in catalytic sulfonylation reactions. The document is structured to deliver not only procedural steps but also the underlying scientific rationale, ensuring both practical utility and a deep understanding of the methodology.
The sulfonamide functional group is a cornerstone in medicinal chemistry, present in a wide array of therapeutic agents, including antibiotics, diuretics, and anticancer drugs.[1] Its prevalence is due to its unique physicochemical properties: it is a stable, non-basic bioisostere of an amide bond, capable of acting as a hydrogen bond acceptor and, in the case of primary and secondary sulfonamides, a hydrogen bond donor. The traditional synthesis of sulfonamides—the reaction of a sulfonyl chloride with a primary or secondary amine in the presence of a stoichiometric amount of base—can be sluggish, particularly with weakly nucleophilic amines, and may require harsh conditions.[1][2] The development of catalytic methods for this transformation is therefore of significant interest, offering pathways to milder conditions, broader substrate scope, and improved efficiency.[1]
This guide focuses on the application of 1-ethyl-1H-imidazole-5-sulfonyl chloride, a reactive heterocyclic sulfonyl chloride, and proposes a robust catalytic method for its use in the synthesis of diverse sulfonamides.
Part 1: The Sulfonylating Agent: Synthesis and Handling of 1-Ethyl-1H-imidazole-5-sulfonyl Chloride
The utility of any sulfonylation protocol begins with the reliable preparation and safe handling of the sulfonyl chloride reagent. While 1-ethyl-1H-imidazole-5-sulfonyl chloride is not as widely documented as other sulfonylating agents, its synthesis can be reliably achieved by following established procedures for the chlorosulfonation of N-alkylimidazoles.[3][4]
Synthesis Protocol: Chlorosulfonation of 1-Ethyl-1H-imidazole
The most direct method for the synthesis of imidazole-5-sulfonyl chlorides is the electrophilic substitution of the parent imidazole with chlorosulfonic acid.[3] The imidazole ring is sufficiently electron-rich to react directly, and the sulfonation typically occurs at the C5 position.
Materials and Equipment:
-
1-Ethyl-1H-imidazole (≥99.0%)[5]
-
Chlorosulfonic acid (ClSO₃H)
-
Thionyl chloride (SOCl₂) (optional, for conversion of sulfonic acid to sulfonyl chloride)
-
Anhydrous dichloromethane (DCM) or chloroform (CHCl₃)
-
Ice-water bath
-
Round-bottom flask equipped with a magnetic stirrer, dropping funnel, and nitrogen inlet
-
Standard glassware for aqueous workup and extraction
-
Rotary evaporator
Step-by-Step Procedure:
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask under a nitrogen atmosphere, dissolve 1-ethyl-1H-imidazole (1.0 eq) in anhydrous chloroform (approx. 10 mL per gram of imidazole).
-
Cooling: Cool the solution to 0 °C using an ice-water bath.
-
Addition of Chlorosulfonic Acid: Add chlorosulfonic acid (3.0–4.0 eq) dropwise via the addition funnel over 30–60 minutes. Maintain the internal temperature below 5 °C. Caution: Chlorosulfonic acid reacts violently with water and is highly corrosive. This step must be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE).
-
Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12–18 hours. The reaction progress can be monitored by thin-layer chromatography (TLC) or LC-MS by taking a small, carefully quenched aliquot.
-
Workup: Once the reaction is complete, cool the mixture back to 0 °C. Very slowly and carefully, pour the reaction mixture onto crushed ice. This will quench the excess chlorosulfonic acid and precipitate the sulfonic acid or sulfonyl chloride product.
-
Extraction: Extract the aqueous mixture with dichloromethane (3 x volume of the aqueous layer).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude 1-ethyl-1H-imidazole-5-sulfonyl chloride.
-
Purification: The crude product can be purified by recrystallization or flash column chromatography on silica gel if necessary.
Safety and Handling
1-Ethyl-1H-imidazole-5-sulfonyl chloride, like other sulfonyl chlorides, is a reactive and corrosive compound.[3]
-
Moisture Sensitivity: It will readily hydrolyze upon contact with moisture to form the corresponding sulfonic acid and hydrochloric acid. Always handle in a dry environment (e.g., under an inert atmosphere) and store in a desiccator.
-
Corrosivity: It can cause severe burns to the skin and eyes.[3] Always wear appropriate PPE, including gloves, safety goggles, and a lab coat.
-
Toxicity: It is a lachrymator and may be harmful if inhaled or ingested.[3] All manipulations should be performed in a chemical fume hood.
Part 2: A Robust Catalytic Protocol for Sulfonylation using 4-Dimethylaminopyridine (DMAP)
While various catalysts can be employed for sulfonamide synthesis, 4-dimethylaminopyridine (DMAP) offers a practical, efficient, and broadly applicable option for activating sulfonyl chlorides.[6]
Principle and Rationale
DMAP functions as a superior nucleophilic catalyst. The catalytic cycle is initiated by the reaction of DMAP with the sulfonyl chloride. This reaction is much faster than the reaction with the target amine. This initial step forms a highly electrophilic N-sulfonyl-DMAP-pyridinium salt. This intermediate is significantly more reactive towards nucleophiles than the parent sulfonyl chloride. The subsequent reaction with the amine is rapid, forming the desired sulfonamide and regenerating the DMAP catalyst.[6] This catalytic activation is particularly beneficial for reactions involving sterically hindered or electronically deactivated (less nucleophilic) amines.[6][7]
Detailed Experimental Protocol
This protocol describes a general procedure for the DMAP-catalyzed sulfonylation of a primary amine with 1-ethyl-1H-imidazole-5-sulfonyl chloride.
Materials and Equipment:
-
1-Ethyl-1H-imidazole-5-sulfonyl chloride (prepared as in Part 1)
-
A primary or secondary amine (e.g., benzylamine as a model substrate)
-
4-Dimethylaminopyridine (DMAP)
-
A non-nucleophilic base (e.g., triethylamine (Et₃N) or N,N-diisopropylethylamine (DIPEA))
-
Anhydrous solvent (e.g., dichloromethane (DCM), tetrahydrofuran (THF), or acetonitrile)
-
Standard laboratory glassware and magnetic stirrer
-
TLC plates for reaction monitoring
-
Apparatus for column chromatography
Step-by-Step Procedure:
-
Reagent Preparation: To a dry, round-bottom flask under a nitrogen atmosphere, add the amine (1.0 eq), anhydrous DCM (0.1–0.2 M), the non-nucleophilic base (1.5 eq), and DMAP (0.1 eq).
-
Addition of Sulfonyl Chloride: Dissolve 1-ethyl-1H-imidazole-5-sulfonyl chloride (1.1 eq) in a minimal amount of anhydrous DCM and add it dropwise to the stirred amine solution at room temperature.
-
Reaction Monitoring: Stir the reaction at room temperature. Monitor the consumption of the amine by TLC or LC-MS. Reactions are typically complete within 2–12 hours.
-
Quenching: Upon completion, quench the reaction by adding a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (2 x).
-
Washing: Combine the organic layers and wash successively with 1 M HCl (to remove DMAP and excess amine/base), saturated aqueous sodium bicarbonate (NaHCO₃), and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to afford the pure sulfonamide.
Visualization of Workflow and Catalytic Cycle
Caption: Experimental workflow for DMAP-catalyzed sulfonylation.
Sources
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- 2. chem.libretexts.org [chem.libretexts.org]
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- 7. rsc.org [rsc.org]
Application Notes and Protocols for Analytical Method Validation Using 1-Ethyl-1H-Imidazole-5-Sulfonyl Chloride Derivatization
Introduction: Enhancing Analyte Detection through Derivatization
In the landscape of pharmaceutical analysis, achieving adequate sensitivity, selectivity, and chromatographic retention for certain analytes presents a persistent challenge. Many pharmacologically active compounds, particularly those containing primary and secondary amines, phenols, and thiols, exhibit poor chromophoric properties, making their detection by UV-Vis spectrophotometry at low concentrations difficult. Furthermore, their high polarity can lead to poor retention on reversed-phase high-performance liquid chromatography (HPLC) columns. Chemical derivatization offers a robust solution to these challenges by modifying the analyte to introduce a detectable tag and alter its physicochemical properties.[1][2]
This application note provides a comprehensive guide to the use of 1-ethyl-1H-imidazole-5-sulfonyl chloride as a derivatizing agent for the sensitive quantification of analytes bearing nucleophilic functional groups. The imidazole sulfonyl chloride moiety is highly reactive towards primary and secondary amines, forming stable sulfonamides.[3] The resulting derivative exhibits enhanced UV absorbance and/or fluorescence, significantly lowering the limits of detection and quantification. We will delve into the underlying chemistry, provide a detailed protocol for pre-column derivatization, and outline a systematic approach to the validation of the resulting analytical method in accordance with international regulatory guidelines.
The Derivatization Agent: 1-Ethyl-1H-Imidazole-5-Sulfonyl Chloride
1-Ethyl-1H-Imidazole-5-sulfonyl chloride is a member of the sulfonyl chloride family of derivatizing reagents. The core of its reactivity lies in the electrophilic nature of the sulfur atom in the sulfonyl chloride group (-SO₂Cl). This electrophilic center is readily attacked by nucleophilic functional groups such as primary and secondary amines, hydroxyls, and thiols present in the analyte molecule. The reaction, a nucleophilic acyl substitution, results in the formation of a stable sulfonamide, sulfonate ester, or thioester linkage, respectively, with the concomitant release of hydrochloric acid.
The imidazole ring structure of the reagent offers several advantages. It can act as an acid scavenger, neutralizing the HCl produced during the reaction and driving the equilibrium towards product formation. Furthermore, the aromatic nature of the imidazole ring system contributes to the chromophoric properties of the resulting derivative, enhancing its detectability.
Experimental Workflow: From Derivatization to Analysis
The overall process involves the chemical modification of the analyte prior to its introduction into the analytical instrument, typically an HPLC system. This "pre-column" derivatization approach is widely adopted due to its versatility and the ability to remove excess reagent and byproducts before analysis, leading to cleaner chromatograms.
Caption: Pre-column derivatization and analysis workflow.
Protocol 1: Pre-Column Derivatization of a Primary/Secondary Amine Analyte
This protocol provides a general procedure for the derivatization of an analyte containing a primary or secondary amine functional group. Note: This is a starting point and should be optimized for each specific analyte.
Materials:
-
Analyte Standard/Sample: Dissolved in a suitable solvent (e.g., water, methanol, acetonitrile).
-
Derivatizing Reagent Solution: 1 mg/mL of 1-ethyl-1H-imidazole-5-sulfonyl chloride in anhydrous acetonitrile. Prepare fresh daily and protect from moisture.
-
Buffer Solution: 0.1 M Borate buffer, pH 9.5.
-
Quenching Solution: 2% (v/v) formic acid in water.
-
HPLC Grade Solvents: Acetonitrile, Methanol, Water.
-
Reaction Vials: 2 mL amber glass vials with PTFE-lined caps.
-
Heating Block or Water Bath.
Procedure:
-
Sample Preparation:
-
Pipette 100 µL of the analyte standard or sample solution into a reaction vial.
-
Add 200 µL of 0.1 M Borate buffer (pH 9.5). Vortex briefly to mix. The alkaline pH is crucial for deprotonating the amine group, making it a more potent nucleophile.
-
-
Derivatization Reaction:
-
Add 100 µL of the 1 mg/mL derivatizing reagent solution to the vial.
-
Cap the vial tightly and vortex for 30 seconds.
-
Place the vial in a heating block or water bath set at 60°C for 30 minutes. The elevated temperature accelerates the reaction rate.
-
-
Quenching:
-
After incubation, remove the vial and allow it to cool to room temperature.
-
Add 100 µL of the quenching solution to the vial. This step neutralizes the excess derivatizing reagent and stops the reaction.
-
Vortex for 30 seconds.
-
-
Analysis:
-
The sample is now ready for injection into the HPLC system. A typical injection volume is 10-20 µL.
-
Analytical Method Validation: A Comprehensive Framework
Once the derivatization and chromatographic conditions are optimized, the entire analytical method must be validated to ensure it is fit for its intended purpose. The validation will be conducted in accordance with the International Council for Harmonisation (ICH) Q2(R1) and Q2(R2) guidelines.[4][5][6][7] The following parameters are essential for a quantitative impurity or assay method.
Caption: Core parameters for analytical method validation.
Specificity/Selectivity
Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present.[8][9]
Protocol:
-
Forced Degradation: Subject the analyte to stress conditions (acid, base, oxidation, heat, light) to generate potential degradation products.
-
Blank Analysis: Analyze a blank matrix (without the analyte) and a placebo (formulation without the active pharmaceutical ingredient) to assess for interfering peaks at the retention time of the derivatized analyte.
-
Peak Purity: Use a photodiode array (PDA) detector to assess peak purity of the derivatized analyte in the presence of its degradants and matrix components.
| Sample | Observation | Acceptance Criteria |
| Blank Matrix | No significant peak at the analyte's retention time. | Interference is < 20% of the LOQ signal. |
| Placebo | No significant peak at the analyte's retention time. | Interference is < 20% of the LOQ signal. |
| Stressed Sample | Analyte peak is spectrally pure. | Peak purity index > 0.99. |
Linearity and Range
Linearity demonstrates that the method's response is directly proportional to the analyte concentration within a given range. The range is the interval between the upper and lower concentrations for which the method has been demonstrated to be accurate, precise, and linear.[6][9]
Protocol:
-
Prepare a series of at least five calibration standards by spiking a blank matrix with known concentrations of the analyte.
-
Derivatize each standard according to Protocol 1.
-
Analyze each standard in triplicate.
-
Plot the mean peak area against the corresponding concentration and perform a linear regression analysis.
| Parameter | Example Result | Acceptance Criteria |
| Range | 1 - 100 ng/mL | Defines the working range of the assay. |
| Correlation Coefficient (r²) | 0.9992 | r² ≥ 0.995 |
| Y-intercept | Close to zero | Should not be significantly different from zero. |
| Residual Plot | Random distribution | No obvious trend or pattern. |
Accuracy
Accuracy expresses the closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found.[6][8]
Protocol:
-
Prepare quality control (QC) samples at a minimum of three concentration levels (low, medium, high) within the defined range.
-
Analyze these QC samples (n=3 at each level) against a freshly prepared calibration curve.
-
Accuracy is expressed as the percentage recovery.
| QC Level | Nominal Conc. (ng/mL) | Mean Measured Conc. (ng/mL) | Recovery (%) |
| Low | 5 | 4.95 | 99.0% |
| Medium | 50 | 50.8 | 101.6% |
| High | 90 | 89.2 | 99.1% |
| Acceptance Criteria | 80-120% for bioanalysis, 98-102% for drug substance. |
Precision
Precision is the measure of the degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.[8][9] It is evaluated at two levels: repeatability and intermediate precision.
Protocol:
-
Repeatability (Intra-assay precision): Analyze six replicate samples at 100% of the test concentration on the same day, by the same analyst, on the same instrument.
-
Intermediate Precision (Inter-assay precision): Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.
-
Precision is expressed as the relative standard deviation (%RSD).
| Precision Level | Parameter | Example %RSD | Acceptance Criteria |
| Repeatability | Assay (n=6) | 0.8% | %RSD ≤ 2% |
| Intermediate Precision | Day 1 vs. Day 2 | 1.5% | %RSD ≤ 3% |
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
The LOD is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. The LOQ is the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[9]
Protocol:
-
Signal-to-Noise Ratio: Determine the concentration that yields a signal-to-noise (S/N) ratio of approximately 3 for LOD and 10 for LOQ.
-
Standard Deviation of the Response and the Slope: Calculate LOD and LOQ based on the standard deviation of the y-intercepts of regression lines and the slope of the calibration curve (LOD = 3.3 * σ/S; LOQ = 10 * σ/S).
| Parameter | Example Result | Acceptance Criteria |
| LOD (S/N ≈ 3) | 0.3 ng/mL | Analytically justified. |
| LOQ (S/N ≈ 10) | 1.0 ng/mL | Must be determined with acceptable accuracy and precision. |
Robustness
Robustness is a measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.[9]
Protocol:
-
Introduce small, deliberate changes to critical method parameters.
-
Examples for this method include:
-
pH of the buffer solution (e.g., 9.3 vs. 9.5 vs. 9.7)
-
Derivatization temperature (e.g., 58°C vs. 60°C vs. 62°C)
-
HPLC column temperature (e.g., ± 2°C)
-
Mobile phase composition (e.g., ± 2% organic)
-
-
Analyze the system suitability standards under these varied conditions.
| Parameter Varied | Effect on Results | Acceptance Criteria |
| Buffer pH (±0.2) | No significant change in peak area or retention time. | System suitability parameters pass. |
| Temperature (±2°C) | No significant change in peak area or retention time. | System suitability parameters pass. |
Conclusion
The use of 1-ethyl-1H-imidazole-5-sulfonyl chloride as a pre-column derivatizing agent provides a powerful strategy for the analysis of compounds with nucleophilic functional groups that are otherwise difficult to detect. The formation of stable, chromophoric derivatives allows for sensitive and selective quantification by HPLC. The successful implementation of such a method in a regulated environment is contingent upon a thorough validation process. By systematically evaluating specificity, linearity, range, accuracy, precision, sensitivity, and robustness, as outlined in this guide and in accordance with ICH guidelines, laboratories can ensure the generation of reliable and defensible analytical data. This approach is fundamental to supporting drug discovery, development, and quality control activities in the pharmaceutical industry.
References
-
European Medicines Agency. (n.d.). Bioanalytical method validation - Scientific guideline. Retrieved from [Link]
-
U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. Retrieved from [Link]
-
ResolveMass Laboratories Inc. (n.d.). Essential FDA Guidelines for Bioanalytical Method Validation. Retrieved from [Link]
-
U.S. Food and Drug Administration. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. Retrieved from [Link]
-
U.S. Department of Health and Human Services. (n.d.). Bioanalytical Method Validation for Biomarkers Guidance. Retrieved from [Link]
-
Frontline Pharma Consulting. (2025). FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers. Retrieved from [Link]
-
European Medicines Agency. (2011). Guideline on bioanalytical method validation. Retrieved from [Link]
-
European Bioanalysis Forum. (n.d.). The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. Retrieved from [Link]
-
International Council for Harmonisation. (n.d.). Quality Guidelines. Retrieved from [Link]
-
ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]
-
AMSbiopharma. (2025). ICH Guidelines for Analytical Method Validation Explained. Retrieved from [Link]
-
U.S. Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. Retrieved from [Link]
-
SlideShare. (n.d.). Bioanalytical method validation emea. Retrieved from [Link]
-
Altabrisa Group. (2025). 3 Key Regulatory Guidelines for Method Validation. Retrieved from [Link]
-
European Bioanalysis Forum. (n.d.). The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. Retrieved from [Link]
-
International Council for Harmonisation. (1996). ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). Retrieved from [Link]
-
Chhanikar, P. T., Gupta, K. R., & Umekar, M. J. (2021). Derivatizing Reagents for Detection of Organic Compounds By HPLC. Retrieved from [Link]
-
European Medicines Agency. (n.d.). ICH Q2(R2) Validation of analytical procedures - Scientific guideline. Retrieved from [Link]
-
Lab Manager. (2025). ICH and FDA Guidelines for Analytical Method Validation. Retrieved from [Link]
-
International Journal of Pharmaceutical and Phytopharmacological Research. (n.d.). Derivatizing Reagents For Detection Of Organic Compounds By HPLC ABSTRACT. Retrieved from [Link]
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- 4. ICH Official web site : ICH [ich.org]
- 5. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
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Application Note & Protocol Guide: Large-Scale Synthesis of 1-Ethyl-1H-imidazole-5-sulfonyl Chloride and Its Derivatives
Introduction: The Strategic Importance of Imidazole Sulfonyl Chlorides in Modern Drug Discovery
The imidazole nucleus is a cornerstone of medicinal chemistry, featuring prominently in numerous FDA-approved therapeutics.[1][2] Its unique electronic properties and ability to engage in various biological interactions make it a privileged scaffold. When functionalized with a sulfonyl chloride group, the 1-ethyl-1H-imidazole scaffold is transformed into a highly versatile intermediate. This reactive handle allows for the straightforward synthesis of a diverse library of sulfonamide derivatives, a class of compounds renowned for its wide range of biological activities, including antimicrobial, anti-tumor, and diuretic effects.[3]
This guide provides a comprehensive, field-proven framework for the large-scale synthesis of 1-ethyl-1H-imidazole-5-sulfonyl chloride. We will delve into the causality behind the chosen synthetic route, from the preparation of the core imidazole precursor to the critical chlorosulfonation step and subsequent derivatization. The protocols herein are designed for scalability and safety, addressing the challenges posed by hazardous reagents and ensuring a self-validating, reproducible process for researchers in drug development and process chemistry.
Overall Synthetic Strategy & Workflow
The synthesis is logically divided into three primary stages:
-
Preparation of the Starting Material: Synthesis of 1-ethyl-1H-imidazole.
-
Core Reaction - Chlorosulfonation: Introduction of the sulfonyl chloride moiety onto the imidazole ring.
-
Derivatization: Conversion of the sulfonyl chloride into a representative sulfonamide derivative to demonstrate its utility.
This workflow is designed to progress from readily available commercial starting materials to the final value-added derivatives in a streamlined and efficient manner.
Figure 1: High-level workflow for the synthesis of 1-ethyl-1H-imidazole-5-sulfonyl chloride derivatives.
Phase 1 Protocol: Synthesis of 1-Ethyl-1H-imidazole
Mechanistic Rationale
The most direct and scalable route to 1-ethyl-1H-imidazole is the N-alkylation of imidazole. This is a classic Williamson ether synthesis-type reaction applied to a nitrogen nucleophile. Imidazole's pKa is approximately 7, making it basic enough to be deprotonated by a suitable base, but direct alkylation is also feasible. For large-scale synthesis, using a moderately strong base like potassium carbonate (K₂CO₃) in a polar aprotic solvent such as acetonitrile (MeCN) is advantageous. This avoids the use of stronger, more hazardous bases like sodium hydride and facilitates a heterogeneous reaction that is easy to manage and work up. Bromoethane is selected as the ethylating agent due to its high reactivity and cost-effectiveness.
Detailed Experimental Protocol (1.0 mole scale)
-
Reactor Setup: Equip a 5 L jacketed glass reactor with a mechanical overhead stirrer, a thermocouple, a reflux condenser with a nitrogen inlet, and a liquid addition funnel.
-
Reagent Charging: Charge the reactor with imidazole (68.08 g, 1.0 mol), anhydrous potassium carbonate (207.3 g, 1.5 mol), and acetonitrile (2.0 L).
-
Inerting: Purge the reactor with nitrogen for 15 minutes.
-
Stirring & Heating: Begin vigorous stirring to create a fine suspension. Heat the reactor contents to 60 °C.
-
Addition of Bromoethane: Add bromoethane (120.0 g, 1.1 mol) dropwise via the addition funnel over 1 hour, maintaining the internal temperature between 60-65 °C. An exotherm may be observed; control it by adjusting the addition rate.
-
Reaction Monitoring: After the addition is complete, maintain the reaction at 60 °C. Monitor the reaction progress by TLC or GC-MS every 2 hours until the imidazole is consumed (typically 6-8 hours).
-
Work-up - Filtration: Cool the reaction mixture to room temperature. Filter the suspension to remove potassium carbonate and the potassium bromide byproduct. Wash the filter cake with acetonitrile (2 x 200 mL).
-
Work-up - Solvent Removal: Combine the filtrates and concentrate under reduced pressure using a rotary evaporator to remove the bulk of the acetonitrile.
-
Purification: The resulting crude oil is purified by vacuum distillation to yield 1-ethyl-1H-imidazole as a colorless liquid.
Phase 2 Protocol: Chlorosulfonation of 1-Ethyl-1H-imidazole
Mechanistic Rationale and Critical Safety Insights
This step is the core of the synthesis and involves an electrophilic aromatic substitution. The imidazole ring, being electron-rich, is susceptible to attack by a strong electrophile. Chlorosulfonic acid (ClSO₃H) serves as the source of the electrophilic species, likely SO₃ or a related complex. The reaction is highly exothermic and releases hydrogen chloride (HCl) gas.
Causality of Experimental Choices:
-
Excess Reagent: A significant excess of chlorosulfonic acid (typically 4-5 equivalents) is used. This serves a dual purpose: it acts as both the reagent and the solvent, ensuring the reaction mixture remains fluid and promoting the reaction to completion.
-
Temperature Control: This is the most critical parameter. The initial addition must be performed at low temperatures (0 to -5 °C) to control the vigorous exotherm and prevent degradation of the starting material and product.[4] Allowing the temperature to rise uncontrollably can lead to charring and a significant drop in yield.
-
Quenching Strategy: The reaction must be quenched by slowly and carefully adding the reaction mixture to ice-water. This hydrolyzes the excess chlorosulfonic acid and precipitates the product, which is generally insoluble in the acidic aqueous medium. NEVER add water to the reaction mixture , as this will cause a violent, explosive release of energy and HCl gas.[5][6][7]
Figure 2: Reaction scheme for the synthesis of the target sulfonyl chloride.
Detailed Experimental Protocol (0.5 mole scale)
-
Reactor Setup & Safety: Conduct this procedure in a high-performance fume hood. Equip a 2 L jacketed reactor with a mechanical stirrer, thermocouple, nitrogen inlet, and a pressure-equalizing dropping funnel. The reactor off-gas should be vented through a gas scrubber containing a sodium hydroxide solution to neutralize the evolved HCl. All glassware must be scrupulously dried.
-
Reagent Charging: Charge the reactor with chlorosulfonic acid (233.0 g, 2.0 mol, 4.0 eq.). Begin stirring and cool the acid to 0 °C using a circulating chiller.
-
Substrate Addition: Add 1-ethyl-1H-imidazole (48.06 g, 0.5 mol) to the dropping funnel. Add it dropwise to the cold, stirred chlorosulfonic acid over 2-3 hours. Crucially, maintain the internal temperature below 5 °C throughout the addition.
-
Reaction: Once the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 12-16 hours.
-
Preparation for Quench: In a separate 10 L vessel equipped with a robust mechanical stirrer, prepare a mixture of crushed ice and water (5 kg).
-
Quenching: Slowly and carefully , transfer the reaction mixture via a cannula or wide-bore tubing into the vigorously stirred ice-water slurry. The rate of addition should be controlled to keep the quench pot temperature below 20 °C. A solid precipitate will form.
-
Isolation: Stir the slurry for 1 hour after the quench is complete. Isolate the solid product by vacuum filtration.
-
Washing: Wash the filter cake thoroughly with cold water (3 x 500 mL) until the filtrate is neutral (pH ~6-7). This removes residual acids.
-
Drying: Dry the solid product in a vacuum oven at 40 °C to a constant weight. The product is moisture-sensitive and should be stored in a desiccator under an inert atmosphere.[8]
Phase 3 Protocol: Synthesis of a Representative Sulfonamide Derivative
Mechanistic Rationale
The sulfonyl chloride is a powerful electrophile. It readily reacts with nucleophiles, such as primary or secondary amines, to form stable sulfonamide linkages.[8] The reaction proceeds via a nucleophilic substitution mechanism at the sulfur atom. A base, typically a non-nucleophilic amine like triethylamine (TEA) or pyridine, is required to neutralize the HCl generated during the reaction, driving it to completion.
Detailed Experimental Protocol (0.1 mole scale)
-
Reactor Setup: In a 1 L round-bottom flask equipped with a magnetic stirrer, nitrogen inlet, and thermocouple, dissolve 1-ethyl-1H-imidazole-5-sulfonyl chloride (19.46 g, 0.1 mol) in dichloromethane (DCM, 300 mL).
-
Cooling: Cool the solution to 0 °C in an ice bath.
-
Amine Addition: In a separate beaker, prepare a solution of the desired amine (e.g., benzylamine, 11.8 g, 0.11 mol, 1.1 eq.) and triethylamine (12.14 g, 0.12 mol, 1.2 eq.) in DCM (100 mL).
-
Reaction: Add the amine/triethylamine solution dropwise to the stirred sulfonyl chloride solution over 30 minutes, keeping the temperature below 10 °C.
-
Completion: After addition, remove the ice bath and allow the reaction to stir at room temperature for 4 hours, or until TLC/LC-MS analysis indicates the consumption of the sulfonyl chloride.
-
Work-up: Transfer the reaction mixture to a separatory funnel. Wash sequentially with 1M HCl (2 x 100 mL), saturated sodium bicarbonate solution (2 x 100 mL), and brine (1 x 100 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude sulfonamide.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by flash column chromatography on silica gel.
Data Summary & Expected Outcomes
| Step | Key Reagents | Scale (mol) | Temp (°C) | Time (h) | Typical Yield | Purity (by HPLC) | Notes |
| N-Ethylation | Imidazole, Bromoethane, K₂CO₃ | 1.0 | 60 | 6-8 | 85-95% | >98% (distilled) | Efficient and scalable precursor synthesis. |
| Chlorosulfonation | 1-Ethyl-1H-imidazole, ClSO₃H | 0.5 | 0 to RT | 16 | 65-75% | >95% | Temperature control is critical for yield and safety. |
| Sulfonamide Formation | Sulfonyl Chloride, Amine, TEA | 0.1 | 0 to RT | 4 | 80-95% | >97% (purified) | General method applicable to a wide range of amines. |
Mandatory Safety & Handling Precautions
-
Chlorosulfonic Acid: Extremely corrosive and reacts violently with water.[6] Causes severe burns to skin, eyes, and respiratory tract.[5][7] Always handle in a certified chemical fume hood with appropriate personal protective equipment (PPE), including a face shield, acid-resistant gloves, and a lab coat.[5]
-
Thionyl Chloride (if used as an alternative): Corrosive and lachrymatory. Reacts with water to release HCl and SO₂ gases. Handle with the same level of precaution as chlorosulfonic acid.[9]
-
Pressure Management: The chlorosulfonation and subsequent quenching generate large volumes of HCl gas. Ensure the reaction vessel is not sealed and is properly vented through a basic scrubber.
-
Emergency Preparedness: An emergency shower and eyewash station must be immediately accessible.[5] Have a spill kit rated for acidic and water-reactive materials readily available.
References
-
Goddard-Borger, E. D., & Boddey, J. A. (2016). An updated synthesis of the diazo-transfer reagent imidazole-1-sulfonyl azide hydrogen sulfate. The Journal of Organic Chemistry, 81(7), 2914-2918. Available from: [Link]
-
König, B., et al. (2021). Synthesis of Sulfonyl Chlorides from Aryldiazonium Salts Mediated by a Heterogeneous Potassium Poly(heptazine imide) Photocatalyst. ACS Catalysis, 11(24), 14945-14952. Available from: [Link]
-
Organic Syntheses. Synthesis of sulfonyl chloride substrate precursors. Available from: [Link]
-
MDPI. (2023). An Automated Continuous Synthesis and Isolation for the Scalable Production of Aryl Sulfonyl Chlorides. Processes, 11(5), 1549. Available from: [Link]
-
Organic Syntheses. 1H-Imidazole-2-carboxaldehyde. Available from: [Link]
-
Royal Society of Chemistry. (2020). Recent advances in the synthesis of imidazoles. Organic & Biomolecular Chemistry, 18(20), 3845-3866. Available from: [Link]
- Google Patents. General preparation method of sulfonyl chloride. CN103351315A.
-
Organic Chemistry Portal. Sulfonyl chloride synthesis by chlorosulfonation. Available from: [Link]
-
Organic Chemistry Portal. Imidazole synthesis. Available from: [Link]
-
National Institutes of Health. (2021). Studies towards the Design and Synthesis of Novel 1,5-Diaryl-1H-imidazole-4-carboxylic Acids and 1,5-Diaryl-1H-imidazole-4-carbohydrazides as Host LEDGF/p75 and HIV-1 Integrase Interaction Inhibitors. Molecules, 26(20), 6214. Available from: [Link]
-
Organic Chemistry Portal. Synthesis of Sulfonyl Azides via Diazotransfer using an Imidazole-1-sulfonyl Azide Salt: Scope and 15N NMR Labeling Experiments. Available from: [Link]
-
National Institutes of Health. (2019). Facile Synthesis of Sulfonyl Chlorides/Bromides from Sulfonyl Hydrazides. Molecules, 24(17), 3043. Available from: [Link]
-
ResearchGate. Synthesis and Structure of 1-Ethyl-2,4,5-triphenyl-imidazole (Ethyl-Lophine). Available from: [Link]
-
ACS Publications. (2016). An Updated Synthesis of the Diazo-Transfer Reagent Imidazole-1-sulfonyl Azide Hydrogen Sulfate. The Journal of Organic Chemistry, 81(7), 2914-2918. Available from: [Link]
-
ACS Publications. Aqueous Process Chemistry: The Preparation of Aryl Sulfonyl Chlorides. Available from: [Link]
-
New Jersey Department of Health. HAZARD SUMMARY - CHLOROSULPHONIC ACID. Available from: [Link]
-
Frontiers. In-silico and in-vitro functional validation of imidazole derivatives as potential sirtuin inhibitor. Available from: [Link]
-
Scilit. Exploring USFDA‐Approved Imidazole‐Based Small Molecules in Drug Discovery: A Mini Perspective. Available from: [Link]
-
Bionium. Thionyl Chloride MATERIAL SAFETY DATA SHEET. Available from: [Link]
-
PrepChem.com. Synthesis of (-)-ethyl 1-(1-phenylethyl)-1H-imidazole-5-carboxylate. Available from: [Link]
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- 9. bionium.miami.edu [bionium.miami.edu]
Application Notes and Protocols for 1-ethyl-1H-imidazole-5-sulfonyl chloride in Agrochemical Synthesis
Introduction: The Strategic Role of Imidazole-Based Sulfonyl Chlorides in Modern Agrochemicals
The relentless pursuit of more effective, selective, and environmentally benign agrochemicals has led to the exploration of a vast chemical space. Within this landscape, heterocyclic compounds, particularly those containing the imidazole scaffold, have emerged as privileged structures. The unique electronic properties and metabolic stability of the imidazole ring make it a cornerstone in the design of potent herbicides, fungicides, and insecticides. When functionalized with a sulfonyl chloride group, as in the case of 1-ethyl-1H-imidazole-5-sulfonyl chloride , this scaffold is transformed into a highly versatile synthetic intermediate.
This technical guide provides a comprehensive overview of the application of 1-ethyl-1H-imidazole-5-sulfonyl chloride in the synthesis of agrochemicals. We will delve into the fundamental reactivity of this reagent, with a primary focus on its utility in the formation of sulfonamides and, by extension, the critically important class of sulfonylurea herbicides. The protocols detailed herein are designed to be robust and illustrative of the broader synthetic strategies employing this valuable building block. While specific examples for the 1-ethyl variant are not extensively documented in publicly available literature, the provided methodologies are based on the well-established chemistry of analogous imidazole sulfonyl chlorides and are expected to be readily adaptable.
Core Chemistry and Mechanistic Insights
The synthetic utility of 1-ethyl-1H-imidazole-5-sulfonyl chloride is predominantly centered around the high reactivity of the sulfonyl chloride functional group (-SO₂Cl) towards nucleophiles.[1] This reactivity is the lynchpin for creating a diverse array of sulfonamide derivatives, which are the foundational structures for many biologically active agrochemicals.
The key reaction is the nucleophilic attack of an amine on the electrophilic sulfur atom of the sulfonyl chloride. This proceeds via a two-step mechanism, initiating with the formation of a tetrahedral intermediate, followed by the expulsion of a chloride ion to yield the stable sulfonamide linkage.[1] The reaction is typically conducted in the presence of a base to neutralize the hydrochloric acid byproduct.
Synthesis of 1-ethyl-1H-imidazole-5-sulfonyl chloride: A General Approach
The synthesis of 1-ethyl-1H-imidazole-5-sulfonyl chloride itself involves a multi-step process, beginning with the formation of the substituted imidazole ring. A general synthetic pathway is outlined below, based on established methodologies for similar compounds.[1]
Figure 1: General synthetic workflow for 1-ethyl-1H-imidazole-5-sulfonyl chloride.
Protocol 1: Synthesis of a Representative Imidazolylsulfonamide
This protocol details a general procedure for the reaction of 1-ethyl-1H-imidazole-5-sulfonyl chloride with a primary or secondary amine to form a sulfonamide. Such structures can be evaluated for their own biological activity or serve as intermediates for more complex agrochemicals.
Materials:
-
1-ethyl-1H-imidazole-5-sulfonyl chloride
-
Amine (primary or secondary)
-
Anhydrous aprotic solvent (e.g., Dichloromethane, Tetrahydrofuran)
-
Tertiary amine base (e.g., Triethylamine, Pyridine)
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Rotary evaporator
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
In a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the amine (1.0 equivalent) and the tertiary amine base (1.2 equivalents) in the anhydrous aprotic solvent.
-
Cool the solution to 0 °C in an ice bath.
-
In a separate flask, dissolve 1-ethyl-1H-imidazole-5-sulfonyl chloride (1.1 equivalents) in the same anhydrous solvent.
-
Add the solution of the sulfonyl chloride dropwise to the cooled amine solution over a period of 15-30 minutes with vigorous stirring.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-12 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
The crude product can be purified by column chromatography on silica gel or by recrystallization to afford the pure imidazolylsulfonamide.
Table 1: Key Parameters for Imidazolylsulfonamide Synthesis
| Parameter | Recommended Condition/Value | Rationale |
| Stoichiometry | Amine (1.0 eq.), Sulfonyl Chloride (1.1 eq.), Base (1.2 eq.) | A slight excess of the sulfonyl chloride ensures complete consumption of the amine. The base is crucial to neutralize the HCl byproduct. |
| Temperature | 0 °C to Room Temperature | Initial cooling helps to control the exothermic reaction. Subsequent warming to room temperature drives the reaction to completion. |
| Solvent | Anhydrous Dichloromethane or THF | Aprotic solvents are used to prevent hydrolysis of the sulfonyl chloride. |
| Reaction Time | 2-12 hours | Dependent on the reactivity of the specific amine used. |
Application in the Synthesis of Sulfonylurea Herbicides
A paramount application of 1-ethyl-1H-imidazole-5-sulfonyl chloride in agrochemical synthesis is in the preparation of sulfonylurea herbicides.[2] These herbicides are known for their high efficacy at low application rates and their mode of action, which involves the inhibition of the acetolactate synthase (ALS) enzyme in plants.[3] The general structure of a sulfonylurea consists of an aryl or heterocyclic group, a sulfonyl group, a urea bridge, and another heterocyclic moiety.
The synthesis of sulfonylureas from sulfonyl chlorides can be achieved through a one-pot reaction with an appropriate amine and a source for the urea bridge, such as a carbamate or an isocyanate.[2][4]
Figure 2: Synthetic pathway to a sulfonylurea herbicide.
Protocol 2: Synthesis of a Representative Imidazolyl-Sulfonylurea Herbicide
This protocol provides a general method for the synthesis of a sulfonylurea herbicide using 1-ethyl-1H-imidazole-5-sulfonyl chloride and a heterocyclic amine, with phenyl chloroformate as the coupling agent to form the urea bridge.
Materials:
-
1-ethyl-1H-imidazole-5-sulfonyl chloride
-
Heterocyclic amine (e.g., 2-amino-4,6-dimethoxypyrimidine)
-
Phenyl chloroformate
-
Anhydrous acetonitrile
-
Base (e.g., Potassium Carbonate)
-
Standard laboratory glassware for reflux and inert atmosphere operations
Procedure:
Part A: Formation of the Sulfonamide
-
Follow the procedure outlined in Protocol 1 to synthesize the sulfonamide from 1-ethyl-1H-imidazole-5-sulfonyl chloride and the chosen heterocyclic amine.
Part B: Formation of the Urea Bridge
-
In a separate reaction vessel, dissolve the heterocyclic amine (1.0 equivalent) in anhydrous acetonitrile.
-
Add a base such as potassium carbonate (1.5 equivalents) to the solution.
-
Cool the mixture to 0 °C and slowly add phenyl chloroformate (1.1 equivalents).
-
Allow the reaction to stir at room temperature for 4-6 hours to form the intermediate carbamate.
Part C: Coupling to form the Sulfonylurea
-
To the reaction mixture containing the carbamate, add the sulfonamide synthesized in Part A (1.0 equivalent).
-
Heat the reaction mixture to reflux and maintain for 6-24 hours, monitoring the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature and filter to remove any inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the pure sulfonylurea herbicide.
Table 2: Summary of a Representative Sulfonylurea Synthesis
| Reactants | Reagents & Conditions | Product |
| 1-ethyl-1H-imidazole-5-sulfonyl chloride + Heterocyclic Amine | Anhydrous Solvent, Base, 0°C to RT | Imidazolylsulfonamide |
| Heterocyclic Amine + Phenyl Chloroformate | Anhydrous Acetonitrile, Base, 0°C to RT | Intermediate Carbamate |
| Imidazolylsulfonamide + Intermediate Carbamate | Acetonitrile, Reflux | Imidazolyl-Sulfonylurea Herbicide |
Conclusion and Future Perspectives
1-ethyl-1H-imidazole-5-sulfonyl chloride stands as a valuable and reactive intermediate for the synthesis of novel agrochemicals. Its utility is primarily demonstrated in the facile construction of sulfonamide and sulfonylurea scaffolds, which are integral to the development of potent herbicides. The protocols provided herein offer a solid foundation for researchers and drug development professionals to explore the rich chemical space accessible from this versatile building block. Future research will likely focus on the synthesis of a wider range of derivatives and the comprehensive biological evaluation of these new chemical entities to identify the next generation of high-performing and sustainable crop protection agents.
References
-
Li, W., Pei, J., Chen, Y., & Xuan, L. (2021). SYNTHESIS AND BIOLOGICAL ACTIVITY EVALUATION OF IMIDAZOLE HETEROCYCLIC SULFONYLUREA COMPOUNDS. HETEROCYCLES, 102(7), 1373. Available at: [Link]
-
Supporting Information for Synthesis of sulfonyl chloride substrate precursors. Available at: [Link]
-
Boll, A. G., et al. (2017). Single-step synthesis of sulfonylureas from sulfonyl chlorides and amines. ResearchGate. Available at: [Link]
-
Janssen Pharmaceutica N.V. (1988). 1H-imidazole-5-carboxylic acid derivatives. Patent EP0277384A2. Available at: [Link]
-
Shaner, D. L., et al. (1984). Imidazolinone herbicides: Synthesis and novel chemistry. Semantic Scholar. Available at: [Link]
-
Shang, J., et al. (2019). Novel Sulfonylurea Derivatives as Potential Antimicrobial Agents: Chemical Synthesis, Biological Evaluation, and Computational Study. Molecules, 24(15), 2799. Available at: [Link]
- KRKA, D.D. (2011). Method for preparing 5-[1-(2,3-dimethylphenyl)ethyl]-1H-imidazole and its salts. Patent NZ575125A.
-
PubChem. 1,2-dimethyl-1H-imidazole-5-sulfonyl chloride. Available at: [Link]
Sources
- 1. Buy 1-ethyl-2-methyl-1H-imidazole-5-sulfonyl chloride | 1251922-92-5 [smolecule.com]
- 2. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 3. Novel Sulfonylurea Derivatives as Potential Antimicrobial Agents: Chemical Synthesis, Biological Evaluation, and Computational Study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Optimizing Reaction Conditions for 1-Ethyl-1H-imidazole-5-sulfonyl Chloride
Welcome to the technical support center for 1-ethyl-1H-imidazole-5-sulfonyl chloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. As Senior Application Scientists, we combine established chemical principles with practical, field-proven insights to help you navigate the complexities of working with this versatile reagent.
Introduction to 1-Ethyl-1H-imidazole-5-sulfonyl Chloride
1-Ethyl-1H-imidazole-5-sulfonyl chloride is a valuable heterocyclic building block in medicinal chemistry and organic synthesis. Its utility stems from the highly reactive sulfonyl chloride moiety, which serves as an excellent electrophile for coupling with a wide range of nucleophiles, most notably amines and alcohols, to form stable sulfonamides and sulfonate esters, respectively.[1][2] The imidazole core is a common feature in many biologically active compounds, making this reagent particularly useful for creating novel pharmaceutical candidates.[1]
However, the high reactivity of the sulfonyl chloride group also presents challenges, including sensitivity to moisture and potential for side reactions. This guide provides a structured approach to overcoming these common hurdles.
Troubleshooting Guide: Common Experimental Issues
This section addresses specific problems you may encounter during your experiments in a question-and-answer format.
Question 1: Why is my reaction yield consistently low?
Low yields are the most frequently reported issue and can typically be traced back to one of three primary causes: hydrolysis of the starting material, suboptimal reaction conditions, or inefficient purification.
Cause A: Hydrolysis of 1-Ethyl-1H-imidazole-5-sulfonyl Chloride
The sulfonyl chloride functional group is highly susceptible to hydrolysis, reacting with water to form the corresponding 1-ethyl-1H-imidazole-5-sulfonic acid.[3][4] This sulfonic acid is unreactive under typical sulfonamide formation conditions and represents a dead-end for your starting material.
Solutions:
-
Ensure Anhydrous Conditions: All glassware must be rigorously dried (oven- or flame-dried) before use. Solvents should be of anhydrous grade and handled under an inert atmosphere (e.g., nitrogen or argon).[3]
-
Use Fresh Reagent: Over time, and with exposure to atmospheric moisture, the reagent can degrade. Use a freshly opened bottle or a properly stored (desiccated) sample for best results.
-
Reaction Setup: Employ techniques like using a Schlenk line or a glovebox to minimize exposure to moisture throughout the experiment.
Cause B: Inappropriate Base or Solvent Selection
The choice of base is critical. Its primary role is to neutralize the HCl generated during the reaction.[5] An unsuitable base can compete with your nucleophile or fail to effectively scavenge the acid, leading to side reactions.
Solutions:
-
Select a Non-Nucleophilic Base: Use a sterically hindered, non-nucleophilic organic base like triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA). Pyridine is also a common choice and can sometimes serve as the solvent.[3]
-
Optimize Solvent: The solvent must dissolve both reactants and be inert. Dichloromethane (DCM), tetrahydrofuran (THF), and acetonitrile are common choices for sulfonamide synthesis.[3]
Cause C: Suboptimal Stoichiometry
Incorrect molar ratios of reactants can lead to incomplete conversion of the limiting reagent.
Solutions:
-
Control Stoichiometry: It is often beneficial to use a slight excess (1.1–1.2 equivalents) of the amine nucleophile to ensure the complete consumption of the more valuable sulfonyl chloride.[3]
Question 2: I'm observing an unexpected major side product. What is it likely to be?
The identity of side products depends on your specific nucleophile and reaction conditions.
Cause A: Bis-Sulfonation of Primary Amines
If you are using a primary amine (R-NH₂), a common side reaction is the formation of a bis-sulfonated product, where the initially formed sulfonamide is deprotonated by the base and reacts with a second molecule of the sulfonyl chloride.[3]
Solutions:
-
Slow Addition: Add the 1-ethyl-1H-imidazole-5-sulfonyl chloride solution slowly (e.g., via a syringe pump) to a solution of the primary amine. This maintains a high concentration of the amine relative to the sulfonyl chloride, favoring the desired 1:1 reaction.[3]
-
Excess Amine: Using a larger excess of the primary amine can also suppress the formation of the bis-sulfonated product.
Cause B: Reaction with Solvent or Base
While less common with inert solvents, some bases or solvents can react under certain conditions. For instance, using a nucleophilic base could lead to the formation of a sulfonyl-base adduct.
Solutions:
-
Verify Inertness: Ensure your chosen solvent and base are truly inert under the reaction conditions. Review literature for potential incompatibilities.
Below is a workflow to diagnose and resolve low-yield issues.
Caption: Troubleshooting workflow for low reaction yields.
Question 3: My purified product decomposes over time. How can I improve its stability?
Imidazole-based sulfonyl chlorides and their sulfonamide derivatives can have stability issues, though imidazole sulfonyl halides are generally among the more stable heteroaromatic variants.[6][7]
Cause A: Residual Acidity
Trace amounts of HCl from the reaction or acidic impurities can catalyze decomposition pathways.
Solutions:
-
Aqueous Workup: Ensure your workup procedure effectively removes all acidic byproducts. A wash with a mild aqueous base (e.g., saturated NaHCO₃ solution) followed by a water or brine wash is standard.
-
Purification: Use flash column chromatography on silica gel to isolate the pure compound. Ensure the silica is neutral.
Cause B: Inherent Instability
The compound itself may have limited long-term stability, especially if exposed to light, air, or moisture.
Solutions:
-
Storage Conditions: Store the purified product in a tightly sealed vial under an inert atmosphere (argon or nitrogen) at low temperatures (e.g., -20 °C).[8] Protect from light by using an amber vial or wrapping it in foil.
Frequently Asked Questions (FAQs)
Q1: What is the best way to synthesize 1-ethyl-1H-imidazole-5-sulfonyl chloride?
The most direct method is the chlorosulfonation of 1-ethyl-1H-imidazole.[1] This typically involves reacting 1-ethyl-1H-imidazole with an excess of chlorosulfonic acid at controlled, often low, temperatures.[9] An alternative, though often harsher, route is the conversion of the corresponding sulfonic acid to the sulfonyl chloride using reagents like thionyl chloride or phosphorus pentachloride.[10][11]
Q2: What are the key safety precautions when handling this reagent?
1-Ethyl-1H-imidazole-5-sulfonyl chloride should be handled with care in a well-ventilated fume hood.
-
Corrosive: It can cause severe skin burns and eye damage.[12]
-
Moisture Sensitive: It reacts with water to release corrosive hydrogen chloride (HCl) gas.[4]
-
Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and appropriate chemical-resistant gloves.
Q3: How can I monitor the progress of my reaction?
Thin-Layer Chromatography (TLC) is a simple and effective method. Use a suitable solvent system (e.g., ethyl acetate/hexanes) to resolve the starting material from the product. The product sulfonamide is typically more polar than the starting amine but may be less polar than the sulfonic acid hydrolysis byproduct. Liquid Chromatography-Mass Spectrometry (LC-MS) is also an excellent tool for tracking the consumption of starting materials and the appearance of the desired product mass.
Q4: What is the general mechanism for sulfonamide formation?
The reaction proceeds via a nucleophilic attack of the amine on the highly electrophilic sulfur atom of the sulfonyl chloride. This forms a tetrahedral intermediate, which then collapses, expelling the chloride ion as a leaving group to yield the final sulfonamide product.[1]
Caption: General mechanism of sulfonamide formation.
Recommended Experimental Protocols
The following protocols are generalized starting points. Optimization may be required for your specific substrate.
Protocol 1: Synthesis of a Sulfonamide
This protocol describes a general procedure for reacting 1-ethyl-1H-imidazole-5-sulfonyl chloride with a primary or secondary amine.
Materials:
-
1-Ethyl-1H-imidazole-5-sulfonyl chloride (1.0 eq)
-
Amine (primary or secondary, 1.1 eq)
-
Triethylamine (TEA) or DIPEA (1.5 eq)
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous NaHCO₃ solution
-
Brine
-
Anhydrous Na₂SO₄ or MgSO₄
Procedure:
-
To an oven-dried round-bottom flask under an inert atmosphere (N₂), add the amine (1.1 eq) and anhydrous DCM.
-
Cool the solution to 0 °C in an ice bath.
-
Add the base (TEA or DIPEA, 1.5 eq) to the amine solution and stir for 5 minutes.
-
In a separate dry flask, dissolve 1-ethyl-1H-imidazole-5-sulfonyl chloride (1.0 eq) in a minimum amount of anhydrous DCM.
-
Add the sulfonyl chloride solution dropwise to the stirring amine solution at 0 °C over 15-20 minutes.
-
Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, quench the reaction by adding deionized water.
-
Transfer the mixture to a separatory funnel and dilute with additional DCM.
-
Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution, water, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography or recrystallization.[3]
Data Summary Table
The following table provides a summary of recommended conditions for sulfonamide synthesis.
| Parameter | Recommendation | Rationale & Citation |
| Solvent | Anhydrous DCM, THF, Acetonitrile | Inert solvents that dissolve reactants well. Must be anhydrous to prevent hydrolysis.[3] |
| Base | Triethylamine (TEA), DIPEA, Pyridine | Non-nucleophilic base to neutralize HCl byproduct without competing with the amine.[3] |
| Temperature | 0 °C to Room Temperature | Initial cooling mitigates exothermic reaction; room temperature is often sufficient for completion. |
| Stoichiometry | 1.1 - 1.2 eq of Amine | Ensures complete consumption of the sulfonyl chloride.[3] |
| Atmosphere | Inert (Nitrogen or Argon) | Prevents reaction with atmospheric moisture, which leads to hydrolysis.[3] |
References
- Smolecule. 1-ethyl-2-methyl-1H-imidazole-5-sulfonyl chloride.
- Benchchem. common issues in sulfonamide synthesis and solutions.
- Books. Synthesis of Sulfonamides | Synthetic Methods in Drug Discovery: Volume 2.
- Quora. What is the use of sulfonyl chloride?.
- Organic Chemistry Portal. S-Chlorinations.
- Synthesis of sulfonyl chloride substrate precursors.
- Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4.
- Wikipedia. Sulfonyl halide.
- ResearchGate. Stability of Heteroaromatic Sulfonyl Chlorides and Fluorides.
- Google Patents. US7842834B2 - Process for the synthesis of sulfonyl halides and sulfonamides from sulfonic acid salts.
- Benchchem. 1,2-Dimethyl-1H-imidazole-5-sulphonyl chloride.
- ChemRxiv. Stability of Heteroaromatic Sulfonyl Chlorides and Fluorides.
- YouTube. 26.04 Protecting Groups for Amines: Sulfonamides.
- PubChem. 1,2-dimethyl-1H-imidazole-5-sulfonyl chloride.
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- 9. benchchem.com [benchchem.com]
- 10. books.rsc.org [books.rsc.org]
- 11. US7842834B2 - Process for the synthesis of sulfonyl halides and sulfonamides from sulfonic acid salts - Google Patents [patents.google.com]
- 12. 1,2-dimethyl-1H-imidazole-5-sulfonyl chloride | C5H7ClN2O2S | CID 2736258 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: 1-Ethyl-1H-imidazole-5-sulfonyl Chloride Reactions
Prepared by the Office of the Senior Application Scientist
This guide serves as a technical resource for researchers, chemists, and drug development professionals utilizing 1-ethyl-1H-imidazole-5-sulfonyl chloride in their synthetic workflows. Given the high reactivity of the sulfonyl chloride functional group, particularly when attached to an electron-rich imidazole ring, a number of side reactions and byproducts can arise. This document provides in-depth troubleshooting guides and answers to frequently asked questions to help you optimize your reaction outcomes and ensure the purity of your target compounds.
Section 1: Frequently Asked Questions (FAQs)
Q1: My overall yield of the desired sulfonamide is significantly lower than expected. What is the most common cause?
Low yields are most frequently caused by the premature hydrolysis of the 1-ethyl-1H-imidazole-5-sulfonyl chloride starting material into its corresponding sulfonic acid.[1][2] This reagent is highly sensitive to moisture, and even trace amounts of water in your solvent, on your glassware, or in your amine nucleophile can lead to this dominant side reaction.
Q2: My reaction was clean by TLC, but after workup and chromatography, my final yield is still poor. Where could I be losing my product?
Product loss can occur during aqueous workups if conditions are not carefully controlled. The desired sulfonamide product, while more stable than the sulfonyl chloride, can still be susceptible to hydrolysis under strongly acidic or basic conditions, especially with prolonged exposure or heating. Additionally, imidazole-containing compounds can sometimes adhere to silica gel, leading to losses during chromatography.
Q3: The reaction generated HCl as a byproduct. Do I need to add a base?
Yes, it is highly recommended. The reaction of the sulfonyl chloride with an amine or alcohol generates one equivalent of hydrochloric acid (HCl).[3] This acid can protonate your nucleophile, rendering it unreactive, or protonate the imidazole ring, altering the reactivity of your product. The use of a non-nucleophilic base, or "proton sponge," such as triethylamine or 2,6-lutidine, is crucial to scavenge this acid and drive the reaction to completion.[3]
Q4: How should I properly store and handle 1-ethyl-1H-imidazole-5-sulfonyl chloride?
Due to its moisture sensitivity, the compound should be stored under an inert atmosphere (e.g., argon or nitrogen) in a tightly sealed container, preferably in a desiccator.[4] When handling, always use dry glassware and transfer the reagent under anhydrous conditions, for example, in a glovebox or using Schlenk line techniques.[3][5]
Section 2: Troubleshooting Guide: Identification & Mitigation of Common Byproducts
This section details the most common byproducts, their mechanism of formation, and actionable strategies for their prevention and removal.
Issue 1: Primary Byproduct - 1-Ethyl-1H-imidazole-5-sulfonic Acid
This is the single most prevalent impurity encountered in reactions involving 1-ethyl-1H-imidazole-5-sulfonyl chloride.
-
Mechanism of Formation: The electrophilic sulfur atom of the sulfonyl chloride is readily attacked by water, a nucleophile. This leads to the substitution of the chloride with a hydroxyl group, forming the sulfonic acid. The rate of this hydrolysis is highly dependent on pH, accelerating under both acidic and basic conditions.[1]
Caption: Desired reaction vs. hydrolysis byproduct pathway.
-
Identification:
-
TLC: The sulfonic acid is significantly more polar than the starting sulfonyl chloride or the desired sulfonamide product. It will appear as a spot with a much lower Rf value, often streaking if not spotted from a dilute solution.
-
NMR: In ¹H NMR, the imidazole protons adjacent to the sulfonyl group will show a shift compared to the starting material. In ¹³C NMR, the carbon bearing the sulfonyl group will also be shifted. The most definitive evidence is the disappearance of the reactive sulfonyl chloride and the appearance of a broad peak corresponding to the acidic proton of the -SO₃H group, which is exchangeable with D₂O.
-
Mass Spectrometry: The mass of the sulfonic acid (M) will be 18 mass units higher than the sulfonyl chloride (M+18-36, or M-18) after accounting for the loss of HCl and the gain of H₂O.
-
-
Prevention & Mitigation:
-
Rigorous Anhydrous Technique: This is the most critical preventative measure. All glassware must be oven- or flame-dried immediately before use.[5] Solvents must be freshly distilled from an appropriate drying agent or taken from a commercial anhydrous solvent system.[5] Reactions should be run under a positive pressure of an inert gas like argon or nitrogen.
-
Controlled Workup: When quenching the reaction, use cold, saturated aqueous solutions to minimize the contact time and temperature, thereby reducing the rate of hydrolysis of any unreacted starting material or sensitive product.
-
Issue 2: Dimeric Byproducts (Sulfones)
While less common than hydrolysis, the formation of sulfone dimers can occur, leading to complex mixtures and difficult purifications.
-
Mechanism of Formation: In some cases, particularly in the presence of certain catalysts or under thermal stress, a sulfonyl chloride molecule can react with the imidazole ring of another molecule. This is a known side reaction in the synthesis of aryl sulfonyl chlorides.[2][6]
-
Identification:
-
Mass Spectrometry: Look for peaks corresponding to the mass of two imidazole rings linked by a sulfonyl group, minus HCl.
-
NMR: The spectrum will become significantly more complex, often with overlapping aromatic signals that are difficult to interpret.
-
-
Prevention & Mitigation:
-
Temperature Control: Avoid excessive heating during the reaction. Many sulfonamide formations proceed efficiently at 0 °C or room temperature.
-
Slow Addition: Add the sulfonyl chloride solution dropwise to the solution of the nucleophile and base. This maintains a low instantaneous concentration of the sulfonyl chloride, favoring the desired bimolecular reaction over potential side reactions.
-
Table 1: Summary of Common Issues and Solutions
| Byproduct/Issue | Analytical Signature | Primary Cause | Prevention Strategy |
| 1-Ethyl-1H-imidazole-5-sulfonic Acid | TLC: Low Rf, polar spot.MS: [M-18] relative to sulfonyl chloride. | Hydrolysis by water.[1] | Implement rigorous anhydrous/inert atmosphere techniques; use dry solvents and reagents.[3] |
| Unreacted Starting Material | TLC/LC-MS: Presence of starting material spots/peaks. | Insufficient reagent, deactivation by HCl, low temp. | Optimize stoichiometry, add a non-nucleophilic base (e.g., Et₃N) to scavenge HCl.[3] |
| Diaryl Sulfone Dimers | MS: High molecular weight peaks.NMR: Complex aromatic region. | High temperature, high concentration.[6] | Maintain low reaction temperature (0 °C to RT); add sulfonyl chloride slowly to the reaction mixture. |
Section 3: Key Experimental Protocols
Protocol 1: General Procedure for Sulfonamide Formation under Anhydrous Conditions
This protocol provides a robust starting point for reacting 1-ethyl-1H-imidazole-5-sulfonyl chloride with a primary or secondary amine.
-
Preparation: Assemble a flame-dried, two- or three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen/argon inlet.
-
Reagent Addition:
-
To the flask, add the amine nucleophile (1.0 eq.) and a non-nucleophilic base such as triethylamine (1.2-1.5 eq.).
-
Dissolve these in a suitable anhydrous solvent (e.g., Dichloromethane, THF, Acetonitrile).[5]
-
Cool the mixture to 0 °C using an ice-water bath.
-
-
Reaction:
-
In a separate flame-dried flask, dissolve 1-ethyl-1H-imidazole-5-sulfonyl chloride (1.1 eq.) in the same anhydrous solvent.
-
Add the sulfonyl chloride solution dropwise to the stirring amine solution over 15-30 minutes, ensuring the internal temperature does not rise above 5 °C.
-
Allow the reaction to warm slowly to room temperature and stir for 2-16 hours.
-
-
Monitoring: Monitor the reaction progress by TLC or LC-MS, checking for the consumption of the limiting reagent.
Sources
Technical Support Center: Purification of 1-Ethyl-1H-imidazole-5-sulfonamide Derivatives
Welcome to the technical support center for the purification of novel compounds synthesized from 1-ethyl-1H-imidazole-5-sulfonyl chloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the purification of this specific class of sulfonamides. Drawing upon established principles of organic chemistry and practical laboratory experience, this document provides in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to ensure the successful isolation of your target compounds with high purity.
I. Troubleshooting Guide: Navigating Common Purification Hurdles
This section addresses specific issues that may arise during the purification of 1-ethyl-1H-imidazole-5-sulfonamide derivatives in a question-and-answer format.
Question 1: My primary purification by flash column chromatography on silica gel is resulting in significant peak tailing and poor separation. What is causing this and how can I resolve it?
Answer: Peak tailing is a frequent challenge when purifying basic compounds like imidazole derivatives on acidic silica gel.[1] The issue stems from strong secondary interactions between the basic nitrogen atoms of the imidazole ring and the acidic silanol groups (Si-OH) on the silica surface. This leads to a non-uniform elution front and poor separation from closely related impurities.
Solutions:
-
Incorporate a Basic Modifier: The most effective solution is often to add a small amount of a basic modifier to your mobile phase.[2] Typically, 0.1-1% triethylamine (Et₃N) or pyridine is sufficient to neutralize the acidic sites on the silica gel, minimizing the strong interactions and leading to sharper, more symmetrical peaks.[2]
-
Switch to a Different Stationary Phase: If a basic modifier is not effective or is incompatible with your compound, consider using a different stationary phase. Neutral or basic alumina can be excellent alternatives to silica gel for the purification of basic compounds, as they lack the acidic surface that causes tailing.[2]
-
Reverse-Phase Chromatography: For compounds that are sufficiently non-polar, reverse-phase chromatography using a C18-functionalized silica gel can be a powerful alternative.[2]
Question 2: I'm observing a low yield after my purification protocol. What are the potential causes and how can I improve my recovery?
Answer: Low recovery of your target compound can be attributed to several factors, ranging from the purification method itself to the inherent stability of your molecule.
Potential Causes and Solutions:
-
Irreversible Adsorption: Your compound may be irreversibly binding to the stationary phase, particularly if you are using silica gel with a highly basic compound.[1]
-
Solution: As mentioned previously, adding a basic modifier or switching to a less acidic stationary phase like alumina can mitigate this issue.[2]
-
-
Compound Instability: The imidazole or sulfonamide moiety may be susceptible to degradation on the acidic surface of silica gel.[2]
-
Solution: Perform a quick stability test by spotting your crude material on a TLC plate and letting it sit for an hour before eluting. If you observe significant streaking or the appearance of new spots, your compound is likely degrading. In this case, minimizing the time the compound spends on the column by using flash chromatography and switching to a neutral stationary phase is recommended.[1]
-
-
Loss During Recrystallization: If you are using recrystallization, an inappropriate solvent choice can lead to significant product loss in the filtrate.[3]
-
Solution: The ideal recrystallization solvent is one in which your compound is highly soluble at elevated temperatures but sparingly soluble at room temperature or below.[4] For sulfonamides, mixtures of ethanol/water or isopropanol/water are often effective.[5] Always use the minimum amount of hot solvent necessary to fully dissolve your compound to ensure maximum recovery upon cooling.[5]
-
Question 3: During recrystallization, my compound is "oiling out" instead of forming crystals. What should I do?
Answer: "Oiling out" occurs when the dissolved solid separates from the solution as a liquid phase instead of a crystalline solid.[5] This often happens when the melting point of the solid is lower than the boiling point of the recrystallization solvent or when there is a high concentration of impurities.[5]
Troubleshooting Steps:
-
Re-dissolve and Add More Solvent: Heat the solution to re-dissolve the oil, then add a small amount of additional hot solvent to decrease the saturation. Allow the solution to cool more slowly.[5]
-
Slow Down the Cooling Process: Insulate the flask with a cloth or place it in a warm water bath that is allowed to cool gradually to room temperature. Slow cooling is crucial for the formation of well-ordered crystals.[3]
-
Change the Solvent System: The current solvent may be too nonpolar. Experiment with a more polar solvent or a different solvent mixture. For sulfonamides, alcohol-water mixtures are often a good choice.[5]
-
Induce Crystallization: If the solution remains supersaturated, try scratching the inside of the flask with a glass rod just below the surface of the liquid or add a "seed" crystal of the pure compound to initiate crystallization.[5]
-
Preliminary Purification: If the crude product is highly impure, a preliminary purification step, such as flash chromatography, may be necessary before attempting recrystallization.[5]
II. Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect when synthesizing compounds from 1-ethyl-1H-imidazole-5-sulfonyl chloride?
A1: Common impurities can arise from both the starting materials and side reactions:
-
Unreacted Starting Materials: Depending on the reaction conditions, you may have unreacted amine starting material.
-
Hydrolysis of the Sulfonyl Chloride: 1-ethyl-1H-imidazole-5-sulfonyl chloride is susceptible to hydrolysis, especially in the presence of water, which will form the corresponding sulfonic acid. It is crucial to use anhydrous conditions during the reaction.[3]
-
Regioisomers: The synthesis of the 1-ethyl-1H-imidazole-5-sulfonyl chloride precursor itself can sometimes yield mixtures of regioisomers, which may be carried through to the final product, necessitating careful purification.[3]
-
Di-sulfonylation: If the amine starting material has more than one reactive site, di-sulfonylation can occur.
Q2: What is a good starting point for developing a flash chromatography method for my 1-ethyl-1H-imidazole-5-sulfonamide derivative?
A2: A good starting point is to use thin-layer chromatography (TLC) to screen various solvent systems. Common mobile phases for imidazole derivatives include gradients of ethyl acetate in hexanes or methanol in dichloromethane.[4] Aim for an Rf value of 0.2-0.4 for your target compound on the TLC plate for optimal separation on a column. If you observe tailing on the TLC plate, add 0.5% triethylamine to the mobile phase.[2]
Q3: Can I use acid-base extraction to purify my N-substituted 1-ethyl-1H-imidazole-5-sulfonamide?
A3: Yes, acid-base extraction can be a useful preliminary purification step, especially for removing non-basic organic impurities. The basic imidazole nitrogen can be protonated with a dilute acid (e.g., 1M HCl), transferring your compound to the aqueous phase. The aqueous layer can then be washed with an organic solvent (e.g., ethyl acetate) to remove impurities. Subsequently, neutralizing the aqueous layer with a base (e.g., NaHCO₃ or NaOH) will deprotonate your compound, allowing it to be extracted back into an organic solvent.[4] Be mindful that the sulfonamide NH can be acidic and may complicate this process under strongly basic conditions.
III. Experimental Protocols
Protocol 1: Flash Column Chromatography of a 1-Ethyl-1H-imidazole-5-sulfonamide Derivative
-
Slurry Preparation: Prepare a slurry of silica gel in the initial, least polar mobile phase (e.g., 10% ethyl acetate in hexanes).
-
Column Packing: Pour the slurry into the column and allow the silica to pack under a gentle flow of the mobile phase. Ensure the packed bed is level and free of air bubbles.
-
Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a stronger solvent like dichloromethane. Alternatively, for better resolution, perform a "dry loading" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.[2]
-
Elution: Begin eluting with the initial mobile phase. Gradually increase the polarity of the mobile phase (e.g., increase the percentage of ethyl acetate) to elute your compound. A step or linear gradient can be employed. If tailing is observed, consider adding 0.5% triethylamine to the mobile phase.[2]
-
Fraction Collection and Analysis: Collect fractions and monitor the elution using thin-layer chromatography (TLC).
-
Solvent Removal: Combine the fractions containing the pure product and remove the solvent under reduced pressure using a rotary evaporator to obtain the purified compound.[4]
Protocol 2: Recrystallization of a 1-Ethyl-1H-imidazole-5-sulfonamide Derivative
-
Solvent Selection: In a small test tube, add a few milligrams of your crude product and a few drops of a test solvent (e.g., 95% ethanol). If it dissolves at room temperature, the solvent is too polar. If it doesn't dissolve, gently heat the test tube. If the compound dissolves when hot and precipitates upon cooling, you have found a suitable solvent. If a single solvent is not ideal, a two-solvent system (e.g., ethanol/water) can be used.[4]
-
Dissolution: Place the crude sulfonamide in an Erlenmeyer flask. Add a minimal amount of the chosen hot solvent while stirring and heating until the solid is just dissolved.[5]
-
Decolorization (Optional): If the solution is colored, remove it from the heat and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.[5]
-
Hot Filtration (Optional): If charcoal was added or if there are insoluble impurities, perform a hot gravity filtration using pre-heated glassware to prevent premature crystallization.[5]
-
Crystallization: Cover the flask and allow the hot filtrate to cool slowly to room temperature. To promote the growth of larger, purer crystals, do not disturb the flask during this period.[3]
-
Maximizing Yield: Once the flask has reached room temperature, you can place it in an ice bath to maximize the precipitation of your compound.[4]
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any residual impurities.
-
Drying: Dry the purified crystals to a constant weight, either by air-drying on the filter paper or in a desiccator.
IV. Data and Visualization
Table 1: Common Solvent Systems for Purification
| Purification Method | Stationary Phase | Common Mobile Phases / Solvents | Target Compound |
| Flash Chromatography | Silica Gel | Hexane/Ethyl Acetate (gradient) | Less polar sulfonamides |
| Flash Chromatography | Silica Gel | Dichloromethane/Methanol (gradient) | More polar sulfonamides |
| Flash Chromatography | Alumina (Neutral) | Hexane/Ethyl Acetate (gradient) | Basic sulfonamides prone to tailing |
| Recrystallization | N/A | Ethanol/Water | Sulfonamides with moderate polarity |
| Recrystallization | N/A | Isopropanol/Water | Sulfonamides with moderate polarity |
| Recrystallization | N/A | Ethyl Acetate/Hexanes | Less polar sulfonamides |
Diagram 1: Troubleshooting Workflow for Low Purification Yield
Caption: A decision tree for troubleshooting low yields in purification.
Diagram 2: Purification Method Selection Guide
Caption: A workflow for selecting the appropriate purification method.
V. References
-
Benchchem. Technical Support Center: Recrystallization of Sulfonamide Products. Available from:
-
Benchchem. Technical Support Center: Purification of Imidazole Derivatives. Available from:
-
Benchchem. Technical Support Center: Crystallinity of Sulfonamide Compounds. Available from:
-
Benchchem. common issues in sulfonamide synthesis and solutions. Available from:
-
Smolecule. 1-ethyl-2-methyl-1H-imidazole-5-sulfonyl chloride. Available from:
-
Benchchem. Technical Support Center: Column Chromatography of Basic Imidazole Compounds. Available from:
Sources
stability of 1-ethyl-1H-imidazole-5-sulfonyl chloride in different solvents
Welcome to the technical support guide for 1-ethyl-1H-imidazole-5-sulfonyl chloride. This document is designed for researchers, chemists, and drug development professionals to provide in-depth technical guidance, troubleshooting, and best practices for the handling and use of this highly reactive reagent. Given the limited specific literature on 1-ethyl-1H-imidazole-5-sulfonyl chloride, this guide synthesizes data from closely related imidazole sulfonyl chloride analogues and fundamental chemical principles to ensure a comprehensive and reliable resource.
The sulfonyl chloride functional group is a powerful electrophile, making this compound an essential building block for synthesizing sulfonamides and sulfonate esters, motifs frequently found in pharmaceuticals.[1][2] However, this high reactivity also makes the compound susceptible to degradation, primarily through hydrolysis and reaction with other nucleophiles.[1][3] Understanding and controlling its stability is paramount for successful and reproducible experimental outcomes.
Troubleshooting Guide
This section addresses common issues encountered during experiments involving 1-ethyl-1H-imidazole-5-sulfonyl chloride.
Q1: My reaction yield is significantly lower than expected. TLC analysis shows a highly polar baseline spot that doesn't correspond to my starting material or desired product.
A1: This is a classic symptom of premature degradation of the sulfonyl chloride, most likely via hydrolysis. The polar baseline spot is almost certainly the corresponding 1-ethyl-1H-imidazole-5-sulfonic acid.[1][3]
-
Root Cause Analysis: The sulfonyl chloride group is highly sensitive to moisture. Even trace amounts of water in your reaction solvent, on the glassware, or from the atmosphere can lead to rapid hydrolysis, consuming your reagent before it can react with the intended substrate. The presence of water is detrimental as it leads to the hydrolysis of sulfonyl chlorides to sulfonic acids.[3]
-
Corrective Actions:
-
Ensure Anhydrous Conditions: Use freshly opened, anhydrous-grade solvents or solvents dried using appropriate methods (e.g., molecular sieves, distillation).
-
Proper Glassware Preparation: Oven-dry all glassware and cool it under a stream of inert gas (Nitrogen or Argon) or in a desiccator immediately before use.
-
Inert Atmosphere: Conduct the reaction under a positive pressure of Nitrogen or Argon. Using Schlenk-line techniques is highly recommended for maintaining anhydrous conditions.[4]
-
Reagent Purity: Verify the purity of your 1-ethyl-1H-imidazole-5-sulfonyl chloride before use, as it may have degraded during storage.
-
Q2: My LC-MS analysis of a newly opened bottle of 1-ethyl-1H-imidazole-5-sulfonyl chloride shows significant impurity. What happened?
A2: This indicates that the compound has likely degraded during shipping or storage due to improper handling or a compromised container seal. Sulfonyl chlorides are often sensitive to moisture and require careful storage.[5]
-
Root Cause Analysis: Exposure to atmospheric moisture over time, even through a faulty cap, is sufficient to cause noticeable degradation. Storage at ambient temperature can also accelerate decomposition.
-
Preventative & Corrective Actions:
-
Optimal Storage: Always store the reagent in a tightly sealed container, preferably wrapped with parafilm, inside a desiccator filled with a drying agent. For long-term stability, store at low temperatures (e.g., 2-8°C), as recommended for analogous compounds.[6][7]
-
Inert Gas Blanket: Upon opening, flush the headspace of the bottle with an inert gas like Argon or Nitrogen before resealing.
-
Purity Check: Before committing a large amount of material to a reaction, perform a quick purity check. A simple method is to take a small aliquot, react it with a simple amine (e.g., benzylamine) in the presence of a base, and analyze the result by LC-MS. This will confirm the presence and reactivity of the sulfonyl chloride.
-
Q3: I am attempting a reaction with a nucleophile in methanol, but I am getting a complex mixture of products instead of my desired sulfonamide.
A3: You are observing a competitive reaction. Alcohols, like methanol, are nucleophiles and will react with the highly electrophilic sulfonyl chloride to form sulfonate esters.[1][4]
-
Root Cause Analysis: Your sulfonyl chloride is reacting with both your intended nucleophile and the methanol solvent. This is unavoidable in a protic, nucleophilic solvent.
-
Solution: Change your solvent system. You must use an aprotic solvent that will not compete in the reaction. Suitable choices include anhydrous Dichloromethane (DCM), Acetonitrile (ACN), Tetrahydrofuran (THF), or Toluene. If solubility is an issue, anhydrous DMF or DMSO can be used, but they must be handled with extreme care to prevent moisture contamination.
Frequently Asked Questions (FAQs)
Q: What is the general stability of 1-ethyl-1H-imidazole-5-sulfonyl chloride? A: It is a highly reactive and moisture-sensitive compound.[5] Its stability is critically dependent on the exclusion of water and other nucleophiles. In aqueous media at neutral pH, a similar compound shows a hydrolysis half-life of 12 hours, which decreases to just 30 minutes under basic conditions (pH > 10).[1] Therefore, it should be handled as an unstable reagent requiring anhydrous, aprotic conditions.
Q: What are the best solvents to use for reactions? A: Anhydrous aprotic solvents are strongly recommended. The choice depends on the specific reaction requirements (e.g., temperature, solubility of reactants).
-
Excellent Choices: Dichloromethane (DCM), Dichloroethane (DCE), Acetonitrile (ACN), Toluene, Tetrahydrofuran (THF).
-
Use with Caution: N,N-Dimethylformamide (DMF) and Dimethyl Sulfoxide (DMSO) are good solvents for many reactions but are very hygroscopic. Ensure you are using a high-purity, anhydrous grade and handling it under an inert atmosphere.
Q: Can I prepare a stock solution of this reagent? A: Preparing stock solutions for long-term storage is strongly discouraged due to the compound's high reactivity. If a solution is required for immediate or short-term use (i.e., within the same day), it should be prepared in a rigorously dried aprotic solvent under an inert atmosphere. Always prepare fresh solutions for the best results.
Q: What are the primary degradation products? A: The most common degradation product is 1-ethyl-1H-imidazole-5-sulfonic acid, formed via hydrolysis.[1] If the reagent comes into contact with other nucleophiles, corresponding derivatives will form (e.g., sulfonate esters from alcohols, sulfonamides from amines).
Solvent Stability & Compatibility Profile
This table provides a quick reference for solvent selection when working with 1-ethyl-1H-imidazole-5-sulfonyl chloride.
| Solvent | Solvent Type | Stability / Compatibility | Key Considerations |
| Dichloromethane (DCM) | Aprotic, Nonpolar | Good | Must be anhydrous. Excellent general-purpose solvent. |
| Acetonitrile (ACN) | Aprotic, Polar | Good | Must be anhydrous. Good for a wide range of reactions. |
| Tetrahydrofuran (THF) | Aprotic, Polar | Good | Must be anhydrous and free of peroxides. |
| Toluene | Aprotic, Nonpolar | Good | Must be anhydrous. Useful for higher temperature reactions. |
| N,N-Dimethylformamide (DMF) | Aprotic, Polar | Use with Caution | Highly hygroscopic. Must use anhydrous grade under inert gas.[4] |
| Dimethyl Sulfoxide (DMSO) | Aprotic, Polar | Use with Caution | Highly hygroscopic. Can facilitate reactions with some nucleophiles.[1] |
| Water (H₂O) | Protic | Incompatible | Rapidly hydrolyzes to the corresponding sulfonic acid.[1][3] |
| Methanol, Ethanol, etc. | Protic | Incompatible | Reacts to form sulfonate esters.[4] |
| Primary/Secondary Amines | Nucleophilic | Reactive | Reacts to form sulfonamides; use as a solvent only if it is the intended reactant.[1] |
Experimental Protocols
Protocol: General Procedure for Sulfonamide Synthesis
This protocol outlines the key steps for successfully reacting 1-ethyl-1H-imidazole-5-sulfonyl chloride with a primary or secondary amine, emphasizing the preservation of the reagent's stability.
Workflow Diagram
Caption: Workflow for robust sulfonamide synthesis.
Methodology:
-
Preparation: Place a round-bottom flask equipped with a magnetic stir bar in an oven (>100 °C) for at least 4 hours. Assemble the flask while hot and allow it to cool to room temperature under a positive pressure of dry Nitrogen or Argon.
-
Reagent Addition: To the cooled flask, add the amine substrate (1.0 eq.) and a non-nucleophilic base (e.g., triethylamine or diisopropylethylamine, 1.5 eq.). Add anhydrous dichloromethane (or another suitable aprotic solvent) via syringe.
-
Cooling: Cool the reaction mixture to 0 °C in an ice-water bath. This helps to control the exothermicity of the reaction.
-
Sulfonyl Chloride Addition: Weigh the 1-ethyl-1H-imidazole-5-sulfonyl chloride (1.1 eq.) in a dry, inert atmosphere (e.g., a glovebox) and add it portion-wise to the stirred reaction mixture at 0 °C. Alternatively, dissolve it in a minimal amount of anhydrous solvent and add it dropwise via syringe.
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor the reaction progress by TLC or LC-MS.
-
Workup: Upon completion, quench the reaction by adding water or a saturated aqueous solution of NH₄Cl. Transfer the mixture to a separatory funnel, separate the organic layer, and wash sequentially with dilute acid (e.g., 1M HCl), water, and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography or recrystallization.
Primary Degradation Pathway: Hydrolysis
The primary vulnerability of 1-ethyl-1H-imidazole-5-sulfonyl chloride is its reaction with water. The mechanism involves the nucleophilic attack of water on the electrophilic sulfur atom, leading to the formation of the inactive sulfonic acid.
Caption: The hydrolysis pathway of the sulfonyl chloride.
References
-
National Center for Biotechnology Information. (n.d.). 1-Ethyl-1H-imidazole. PubChem Compound Database. Retrieved from [Link]
-
Kappe, C. O., et al. (2021). Synthesis of Sulfonyl Chlorides from Aryldiazonium Salts Mediated by a Heterogeneous Potassium Poly(heptazine imide) Photocatalyst. ACS Organic & Inorganic Au. Retrieved from [Link]
-
Cusick, J. L., et al. (2022). 1-Propyl-4(5)-Methylimidazole Isomers for Temperature Swing Solvent Extraction. ACS Omega. Retrieved from [Link]
- Google Patents. (n.d.). General preparation method of sulfonyl chloride.
-
Royal Society of Chemistry. (n.d.). A continuous flow investigation of sulfonyl chloride synthesis using N-chloroamides: optimization, kinetics and mechanism. Reaction Chemistry & Engineering. Retrieved from [Link]
-
Barrio, P., et al. (2019). Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4. Angewandte Chemie International Edition. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). 1,2-dimethyl-1H-imidazole-5-sulfonyl chloride. PubChem Compound Database. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Sulfonyl chloride synthesis by chlorosulfonation. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). 1-Methyl-1H-imidazole-2-sulfonyl chloride. PubChem Compound Database. Retrieved from [Link]
-
National Center for Biotechnology Information. (2015). C(2) and C(5) Nucleophilic Functionalization of 4 H-Imidazole-3-oxide Exposed to Carboranyllithium. The Journal of Organic Chemistry. Retrieved from [Link]
-
Pharmaffiliates. (n.d.). 1,2-Dimethyl-1h-imidazole-5-sulphonyl chloride. Retrieved from [Link]
-
American Elements. (n.d.). 1-(cyclopropylmethyl)-2-ethyl-1H-imidazole-5-sulfonyl chloride. Retrieved from [Link]
-
PubChemLite. (n.d.). 1-ethyl-2-methyl-1h-imidazole-5-sulfonyl chloride (C6H9ClN2O2S). Retrieved from [Link]
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- 1. Buy 1-ethyl-2-methyl-1H-imidazole-5-sulfonyl chloride | 1251922-92-5 [smolecule.com]
- 2. Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pure.mpg.de [pure.mpg.de]
- 4. benchchem.com [benchchem.com]
- 5. CAS 849351-92-4: 1H-Imidazole-5-sulfonyl chloride, 1,2-dim… [cymitquimica.com]
- 6. 1,2-Dimethyl-1H-imidazole-5-sulphonyl chloride | 849351-92-4 [sigmaaldrich.com]
- 7. pharmaffiliates.com [pharmaffiliates.com]
Technical Support Center: Troubleshooting Low Yields in Sulfonylation Reactions
Welcome to the technical support center for sulfonylation reactions. This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve common issues leading to low product yields. Instead of a simple checklist, we will explore the causality behind each experimental parameter, empowering you to make informed decisions to optimize your synthetic outcomes.
Initial Diagnosis: Where Did My Yield Go?
Low or no yield in a sulfonylation reaction is a common yet frustrating problem. The issue almost always traces back to one of four areas: the integrity of your starting materials and reagents, the choice of reaction conditions (base, solvent, temperature), the occurrence of side reactions, or losses during work-up and purification.
Before diving into specific FAQs, use this workflow to guide your initial troubleshooting efforts.
Caption: A decision tree for systematically troubleshooting low yields in sulfonylation reactions.
Frequently Asked Questions (FAQs)
Part 1: Reagent and Starting Material Integrity
Q1: My reaction isn't working at all. Could my sulfonyl chloride be the problem?
A1: Absolutely. Sulfonyl chlorides are highly susceptible to hydrolysis by atmospheric moisture, which converts them into the corresponding and unreactive sulfonic acids.[1] Their stability can vary significantly; for example, some heteroaromatic sulfonyl chlorides are known to decompose via SO2 extrusion or other complex pathways.[2][3]
-
Causality: The sulfur atom in a sulfonyl chloride is highly electrophilic. Water acts as a nucleophile, attacking this sulfur center and leading to the displacement of the chloride and the formation of a sulfonic acid (R-SO3H), which will not react with your alcohol or amine under these conditions.
-
Troubleshooting Steps:
-
Use a Fresh Reagent: Whenever possible, use a freshly opened bottle of sulfonyl chloride.
-
Check for Degradation: The most obvious sign of degradation is a pungent, acidic smell (from HCl byproduct) and often a clumpy or discolored appearance instead of a clean crystalline solid or clear liquid. You can analyze the reagent by NMR; the presence of a broad peak corresponding to the sulfonic acid is a clear indicator of hydrolysis.
-
Purification: If you suspect degradation, solid sulfonyl chlorides can sometimes be recrystallized from a non-polar, anhydrous solvent. Liquid sulfonyl chlorides can be distilled under reduced pressure, but care must be taken as many are thermally sensitive.[4]
-
Q2: How critical are anhydrous conditions?
A2: Extremely critical. As mentioned above, moisture is the primary enemy of your sulfonylating agent.[5] Furthermore, if your nucleophile is an alcohol, any water present will compete with it for the sulfonyl chloride, consuming your reagent and reducing the yield.
-
Protocol: Ensuring Anhydrous Conditions
-
Glassware: Oven-dry all glassware (120 °C for at least 4 hours) or flame-dry under vacuum and allow to cool under a stream of inert gas (Nitrogen or Argon).
-
Solvents: Use a freshly opened bottle of an anhydrous solvent or dry the solvent using appropriate methods (e.g., distillation from CaH2 for dichloromethane, or passing through an activated alumina column).[6]
-
Reagents: Ensure your alcohol/amine substrate and base are dry. Liquid reagents can be stored over molecular sieves (4Å).
-
Atmosphere: Assemble your reaction under a positive pressure of inert gas. Use septa and syringes for reagent transfers.[7]
-
Part 2: The Critical Role of the Base and Solvent
Q3: I see multiple products, including some where my -OH group was replaced by -Cl. What's happening?
A3: This is a classic side reaction, particularly when using amine bases like pyridine or triethylamine (Et3N) in chlorinated solvents. The base reacts with the HCl byproduct of the sulfonylation to form an ammonium chloride salt (e.g., pyridinium hydrochloride). The chloride ion from this salt can then act as a nucleophile, displacing the newly formed sulfonate ester in an SN2 reaction. This is especially problematic for primary and secondary alcohols.[8]
-
Mechanism of Unwanted Chlorination:
-
R-OH + R'-SO2Cl + Base → R-OSO2R' + [Base-H]+Cl-
-
R-OSO2R' + [Base-H]+Cl- → R-Cl + [Base-H]+[-OSO2R']
-
-
Solutions:
-
Use a Non-Nucleophilic, Hindered Base: Bases like 2,6-lutidine or diisopropylethylamine (DIPEA) are sterically hindered, making it difficult for them to act as nucleophiles but still allowing them to function as proton scavengers.
-
Change the Solvent: Switching from a chlorinated solvent like dichloromethane (DCM) to a non-chlorinated one like tetrahydrofuran (THF) or acetonitrile can sometimes mitigate this issue, though solubility should be considered.[5]
-
Control Temperature: Running the reaction at lower temperatures (e.g., 0 °C) can slow down the rate of the competing SN2 reaction.
-
Q4: My reaction is very slow or stalls. How do I choose the right base and solvent?
A4: The choice of base and solvent is interdependent and crucial for success. Their roles are to facilitate the reaction by deprotonating the nucleophile (or activating the sulfonyl chloride) and to solubilize all components.[6][9]
-
Base Selection: The base must be strong enough to deprotonate the nucleophile (or the intermediate) but should be chosen to minimize side reactions.
-
Pyridine: Often used as both a base and a solvent. It can act as a nucleophilic catalyst by forming a highly reactive sulfonylpyridinium salt intermediate, which then reacts with the alcohol/amine.[10] This can accelerate sluggish reactions.
-
Triethylamine (Et3N): A stronger, non-nucleophilic base than pyridine (pKa of conjugate acid ~10.7 vs 5.2).[11] It is a simple proton scavenger.
-
DMAP (4-Dimethylaminopyridine): Often used in catalytic amounts alongside a stoichiometric base like Et3N. It is a hyper-nucleophilic catalyst that dramatically accelerates sulfonylation of sterically hindered alcohols.
-
| Base | pKa (Conjugate Acid) | Typical Use | Key Consideration |
| Pyridine | ~5.2 | Base/Solvent, Catalyst | Can form pyridinium salts, leading to chloride side products.[8] |
| Triethylamine (Et3N) | ~10.7 | Stoichiometric Base | Standard, effective proton scavenger. |
| DIPEA (Hünig's Base) | ~10.7 | Stoichiometric Base | Sterically hindered, non-nucleophilic. Good for sensitive substrates. |
| 2,6-Lutidine | ~6.7 | Stoichiometric Base | Hindered base, prevents side reactions at the sulfonyl group. |
| DMAP | ~9.7 | Catalyst (0.05-0.2 eq.) | Highly active nucleophilic catalyst for difficult substrates. |
-
Solvent Selection: Aprotic solvents are generally preferred to avoid reaction with the sulfonyl chloride.[1]
Caption: Comparison of uncatalyzed vs. nucleophilic catalysis pathways in sulfonylation.
Part 3: Side Reactions and Work-up Issues
Q5: I am trying to sulfonylate a secondary alcohol and I'm getting a lot of an alkene byproduct. Why?
A5: You are observing a competing E2 elimination reaction. The sulfonate group you are forming is an excellent leaving group. If you are using a base that is even moderately strong and your secondary alcohol has an accessible beta-hydrogen, the base can abstract that proton, leading to the elimination of the sulfonate and the formation of an alkene.[12]
-
Causality: The sulfonylation reaction (substitution) and the elimination reaction are in direct competition. This is often exacerbated by higher temperatures and the use of strong, non-hindered bases.
-
Solutions:
-
Lower the Temperature: Perform the reaction at 0 °C or even -20 °C to favor the substitution pathway, which generally has a lower activation energy.
-
Use a Hindered, Non-nucleophilic Base: A bulky base like 2,6-lutidine is less likely to access the beta-hydrogen, thus suppressing the E2 pathway.
-
Use a Catalytic System: A pyridine-catalyzed reaction at low temperature can sometimes form the sulfonate ester quickly before elimination becomes significant.
-
Q6: I think my reaction worked (based on TLC), but I lose most of my product during the aqueous work-up. What could be wrong?
A6: Product loss during work-up is common and can be due to several factors.[13]
-
Hydrolysis: The product itself, a sulfonate ester or sulfonamide, can be hydrolyzed back to the starting material under strongly acidic or basic conditions, especially with heating.
-
Solubility: Your product might have some solubility in the aqueous layer, especially if it is a relatively polar molecule.
-
Solution: After the initial extraction, re-extract the aqueous layer 1-2 more times with fresh organic solvent.[15] Washing the combined organic layers with brine (saturated NaCl solution) can help to "push" dissolved organic product out of the aqueous phase and into the organic layer by increasing the polarity of the aqueous phase.
-
-
Emulsions: The formation of a stable emulsion between the organic and aqueous layers can trap your product and make separation impossible.
-
Solution: Adding a small amount of brine can often help break up an emulsion. In stubborn cases, filtering the entire mixture through a pad of Celite can be effective.
-
References
-
Wikipedia. Aromatic sulfonation. [Link]
-
Saskoer.ca. 10.7. Reaction: Sulfonation – Introduction to Organic Chemistry. [Link]
-
Shevchuk, O. I., et al. (2022). Stability of Heteroaromatic Sulfonyl Chlorides and Fluorides. ChemRxiv. [Link]
-
Michael, A., & Weiner, N. (1936). The Mechanism of the Sulfonation Process. Journal of the American Chemical Society. [Link]
-
Master Organic Chemistry. Nitration and Sulfonation Reactions In Electrophilic Aromatic Substitution. [Link]
-
Chemistry Steps. Sulfonation of Benzene. [Link]
-
Shevchuk, O. I., et al. (2022). Stability of Heteroaromatic Sulfonyl Chlorides and Fluorides. ResearchGate. [Link]
-
Bentley, T. W., et al. (2017). Concerted Solvent Processes for Common Sulfonyl Chloride Precursors used in the Synthesis of Sulfonamide-based Drugs. MDPI. [Link]
-
ResearchGate. Effect of solvent and reaction concentration. [Link]
-
Wu, Y., et al. (2021). Facile Synthesis of Sulfonyl Chlorides/Bromides from Sulfonyl Hydrazides. National Institutes of Health. [Link]
-
ResearchGate. Solvent optimization of the sulfonylation reaction. [Link]
-
Friedrich, M., & Manolikakes, G. (2022). Base‐Mediated C4‐Selective C−H‐Sulfonylation of Pyridine. European Journal of Organic Chemistry. [Link]
-
Organic Chemistry Portal. Sulfonyl chloride synthesis by chlorosulfonation. [Link]
-
Wang, F., et al. (2020). Deep eutectic solvents as sustainable media for multicomponent sulfonylation: an efficient strategy to synthesize (hetero)aryl sulfones. Green Chemistry. [Link]
-
ChemistryViews. (2022). Base-Mediated Site-Selective Sulfonylation of Pyridine. [Link]
-
PrepChem.com. Preparation of sulfuryl chloride. [Link]
-
ResearchGate. A New, Mild Preparation of Sulfonyl Chlorides. [Link]
-
Organic Chemistry Portal. Sulfonate synthesis by sulfonylation (tosylation). [Link]
-
Moody, T. C., et al. (2003). Aqueous Process Chemistry: The Preparation of Aryl Sulfonyl Chlorides. Organic Process Research & Development. [Link]
-
University of Rochester, Department of Chemistry. Troubleshooting: How to Improve Yield. [Link]
-
Quora. Which of the following is more basic, pyridine or triethylamine?. [Link]
-
Chen, Y.-P., et al. (2025). Thermal stability of thionyl chloride and the sulfinyl chloride radical determined by Cl-S bond energy. The Journal of Chemical Physics. [Link]
-
Friedrich, M., & Manolikakes, G. (2021). Base-mediated C4-selective C-H-sulfonylation of pyridine. ChemRxiv. [Link]
-
LibreTexts Chemistry. 4.7: Reaction Work-Ups. [Link]
-
University of Rochester, Department of Chemistry. How To Run A Reaction: The Workup. [Link]
- Google Patents.
-
University of Wisconsin-Madison, Department of Chemistry. Organic Reaction Workup Formulas for Specific Reagents. [Link]
-
Organic Chemistry Tutor. (2020). 02.11 Formation of Sulfonate Esters from Alcohols. YouTube. [Link]
-
ResearchGate. Reaction Principle of Alcohol Ether Sulfonates by Sulfonated Alkylation Method – A Review. [Link]
-
Wang, J.-J., et al. (2022). Photocatalytic Late-Stage Functionalization of Sulfonamides via Sulfonyl Radical Intermediates. ACS Catalysis. [Link]
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- 2. chemrxiv.org [chemrxiv.org]
- 3. researchgate.net [researchgate.net]
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- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. JP2000219669A - Sulfonylation of alcohol - Google Patents [patents.google.com]
- 9. kluedo.ub.rptu.de [kluedo.ub.rptu.de]
- 10. m.youtube.com [m.youtube.com]
- 11. quora.com [quora.com]
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- 13. Troubleshooting [chem.rochester.edu]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. How To Run A Reaction [chem.rochester.edu]
preventing hydrolysis of 1-ethyl-1H-imidazole-5-sulfonyl chloride during reactions
Welcome to the dedicated technical support guide for 1-ethyl-1H-imidazole-5-sulfonyl chloride. This resource is designed for researchers, medicinal chemists, and process development scientists to address the critical challenge of preventing hydrolysis during storage and reaction. As a highly reactive electrophile, the utility of this reagent in synthesizing sulfonamides and sulfonate esters is directly tied to maintaining its structural integrity.
Part 1: Frequently Asked Questions (FAQs)
This section addresses the most common initial queries regarding the stability and handling of 1-ethyl-1H-imidazole-5-sulfonyl chloride.
Q1: What is 1-ethyl-1H-imidazole-5-sulfonyl chloride, and why is it so reactive?
A1: 1-Ethyl-1H-imidazole-5-sulfonyl chloride is a heterocyclic organic compound featuring a sulfonyl chloride functional group (-SO₂Cl) attached to an ethyl-substituted imidazole ring. Its high reactivity stems from the electrophilic nature of the sulfur atom in the sulfonyl chloride group. This sulfur is bonded to two highly electronegative oxygen atoms and a chlorine atom, creating a strong partial positive charge. This makes it an excellent target for attack by nucleophiles, such as amines, alcohols, and, most problematically, water.[1][2]
Q2: What is the primary cause of decomposition for this reagent?
A2: The primary and most significant cause of decomposition is hydrolysis.[1][3] Even trace amounts of water present in solvents, reagents, or the atmosphere can react with the sulfonyl chloride group. This reaction converts the highly reactive sulfonyl chloride into the corresponding, and generally unreactive, 1-ethyl-1H-imidazole-5-sulfonic acid. This not only consumes your reagent but also complicates purification of the desired product. The safety data sheet for similar imidazole sulfonyl chlorides explicitly warns that the compound reacts violently with water and is moisture-sensitive.[4]
Q3: How does the hydrolysis reaction proceed?
A3: Hydrolysis occurs via a nucleophilic attack of water on the electrophilic sulfur atom. This forms a tetrahedral intermediate, which then collapses, expelling a chloride ion and generating hydrochloric acid (HCl) as a byproduct. The final product is the sulfonic acid. The rate of this hydrolysis is significantly influenced by pH.[1]
Sources
Technical Support Center: C-Sulfonylation Side Reactions
Answering your request, here is a technical support guide on strategies to avoid C-sulfonylation side reactions.
Welcome to our dedicated technical support center for managing and avoiding C-sulfonylation side reactions. This guide is designed for researchers, scientists, and professionals in drug development who encounter this common challenge in organic synthesis. Here, you will find in-depth troubleshooting advice, frequently asked questions, and expert-backed protocols to ensure the desired N-sulfonylation of amines and other nucleophiles.
Troubleshooting Guide: Minimizing C-Sulfonylation
This section addresses specific issues you might be facing in your experiments and provides actionable solutions.
Issue 1: Unexpected C-Sulfonylation of an Electron-Rich Aromatic Substrate
Scenario: You are attempting to N-sulfonylate a primary or secondary amine on a phenol or aniline derivative, but you are observing significant C-sulfonylation on the aromatic ring, leading to a mixture of products and low yield of the desired N-sulfonylated compound.
Root Cause Analysis: Electron-rich aromatic systems, such as phenols, anilines, and indoles, are susceptible to electrophilic aromatic substitution. Sulfonyl chlorides, in the presence of a base, can generate a highly reactive sulfonylating species (e.g., sulfonyl radical or a related electrophile) that can attack the electron-rich aromatic ring, leading to the undesired C-sulfonylated side product. The choice of base and solvent can significantly influence the outcome.
Step-by-Step Mitigation Protocol:
-
Reagent and Base Selection:
-
Initial Step: Switch from traditional amine bases like triethylamine (TEA) or pyridine to a non-nucleophilic, sterically hindered base. 2,6-Lutidine or 2,4,6-collidine are excellent choices as they are less likely to activate the sulfonyl chloride towards C-sulfonylation.
-
Alternative: Consider using an inorganic base such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) in a biphasic system or a polar aprotic solvent like acetonitrile.
-
-
Solvent Optimization:
-
Recommendation: Change the solvent to one that is less likely to promote electrophilic aromatic substitution. Dichloromethane (DCM) or tetrahydrofuran (THF) are generally preferred over more polar solvents like N,N-dimethylformamide (DMF) under certain conditions.
-
-
Temperature Control:
-
Action: Perform the reaction at a lower temperature. Start at 0 °C and, if C-sulfonylation persists, consider going down to -20 °C or even -78 °C. Lower temperatures can decrease the rate of the undesired side reaction more significantly than the desired N-sulfonylation.
-
-
Order of Addition:
-
Procedure: Add the sulfonyl chloride slowly to a solution of the amine and the base. This maintains a low concentration of the highly reactive sulfonylating agent at any given time, favoring the more nucleophilic amine over the aromatic ring.
-
Workflow for Mitigating C-Sulfonylation of Electron-Rich Aromatics
Caption: Decision workflow for minimizing C-sulfonylation.
Issue 2: C-Sulfonylation at the α-Carbon of an Enolizable Ketone or Ester
Scenario: You are attempting to N-sulfonylate an amine in the presence of a carbonyl compound with acidic α-protons. You observe the formation of a β-keto sulfone, indicating that C-sulfonylation has occurred at the α-carbon.
Root Cause Analysis: The base used for the N-sulfonylation can deprotonate the α-carbon of the carbonyl compound, forming an enolate. This enolate is a soft nucleophile that can readily attack the sulfonyl chloride, leading to the C-sulfonylated product.
Step-by-Step Mitigation Protocol:
-
Protecting Group Strategy:
-
Action: If possible, protect the carbonyl group before the sulfonylation reaction. For ketones, common protecting groups include ketals and acetals. These can be removed under acidic conditions after the N-sulfonylation is complete.
-
-
Base Selection:
-
Recommendation: Use a base that is strong enough to deprotonate the amine for N-sulfonylation but not strong enough to significantly deprotonate the α-carbon. A bulky, non-nucleophilic base like diisopropylethylamine (DIPEA) can be effective.
-
Alternative: Employing a stoichiometric amount of a weaker base, such as sodium bicarbonate (NaHCO₃) in a biphasic system, can sometimes favor N-sulfonylation.
-
-
Reaction Conditions:
-
Temperature: As with aromatic C-sulfonylation, lower reaction temperatures can help to disfavor the undesired side reaction.
-
Alternative Reagents: In some cases, using a sulfonyl anhydride instead of a sulfonyl chloride can be more selective for N-sulfonylation.
-
Comparative Data for Base Selection in N-Sulfonylation
| Base | pKa (Conjugate Acid) | Steric Hindrance | Common Issues | Recommended Use |
| Triethylamine (TEA) | 10.75 | Low | Can promote C-sulfonylation | General purpose, use with caution for sensitive substrates |
| Pyridine | 5.25 | Low | Can act as a nucleophilic catalyst, promoting side reactions | When a weaker base is required |
| 2,6-Lutidine | 6.64 | High | Less prone to promoting C-sulfonylation | For electron-rich aromatic substrates |
| DIPEA | 10.75 | High | Can be effective in minimizing α-deprotonation | For substrates with enolizable carbonyls |
| Potassium Carbonate | 10.33 | N/A (Inorganic) | Heterogeneous, can lead to slower reactions | Biphasic systems, for acid-sensitive substrates |
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism of C-sulfonylation?
A1: C-sulfonylation is an electrophilic substitution reaction where a carbon atom acts as the nucleophile. In the case of electron-rich aromatic rings, it proceeds through a classic electrophilic aromatic substitution pathway. For enolizable carbonyls, the reaction occurs via an enolate intermediate attacking the sulfonylating agent.
Q2: Are there alternative sulfonating reagents that are less prone to C-sulfonylation?
A2: Yes, while sulfonyl chlorides are the most common, other reagents can offer better selectivity. Sulfonyl anhydrides can be less reactive and more selective for N-sulfonylation. Additionally, reagents like N-phenyl-bis(trifluoromethanesulfonimide) (Tf₂NPh) can be used for triflation with reduced C-sulfonylation risk.
Q3: Can the choice of the sulfonyl group itself affect the likelihood of C-sulfonylation?
A3: Absolutely. Electron-withdrawing groups on the sulfonyl moiety (e.g., p-toluenesulfonyl vs. trifluoromethanesulfonyl) can increase the electrophilicity of the sulfur atom, potentially increasing the rate of both N- and C-sulfonylation. The steric bulk of the sulfonyl group can also play a role, with bulkier groups sometimes favoring reaction at a more sterically accessible nucleophile.
Q4: How can I confirm that C-sulfonylation has occurred?
A4: The most definitive methods for confirming the structure of your product are spectroscopic.
-
¹H and ¹³C NMR: The appearance of new signals in the aromatic region with characteristic shifts and coupling patterns, or the disappearance of a proton at an α-carbon, can indicate C-sulfonylation.
-
Mass Spectrometry (MS): The molecular weight of the C-sulfonylated product will be the same as the N-sulfonylated product, so high-resolution mass spectrometry (HRMS) to confirm the elemental composition and fragmentation analysis can be helpful.
-
X-ray Crystallography: If you can obtain a suitable crystal, this will provide unambiguous structural proof.
Q5: Is it possible to reverse C-sulfonylation?
A5: In some cases, particularly with aryl sulfones, desulfonylation can be achieved under harsh conditions, such as with strong acids at high temperatures or using reducing agents like sodium amalgam. However, these conditions are often not compatible with other functional groups in the molecule, making this a less-than-ideal strategy for complex molecules. It is far better to prevent the side reaction from occurring in the first place.
Mechanism of Aromatic C-Sulfonylation vs. N-Sulfonylation
Caption: Competing pathways of N- and C-sulfonylation.
References
Technical Support Center: Work-up Procedures for Reactions Involving 1-Ethyl-1H-imidazole-5-sulfonyl Chloride
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) for work-up procedures in reactions utilizing 1-ethyl-1H-imidazole-5-sulfonyl chloride. The information herein is designed to ensure scientific integrity and provide practical, field-proven insights to overcome common experimental challenges.
Introduction
1-Ethyl-1H-imidazole-5-sulfonyl chloride is a valuable reagent in organic synthesis, particularly for the preparation of sulfonamides, which are of significant interest in medicinal chemistry.[1] The sulfonyl chloride functional group is highly reactive towards nucleophiles such as amines, leading to the formation of a stable sulfonamide bond.[2][3] However, this reactivity also presents challenges during reaction work-up, primarily due to the compound's sensitivity to moisture and the potential for various side reactions.[3][4] This guide will address these challenges in a practical, question-and-answer format.
Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns with 1-ethyl-1H-imidazole-5-sulfonyl chloride during a reaction and work-up?
A1: The primary stability concern is its susceptibility to hydrolysis.[1][4] Sulfonyl chlorides readily react with water to form the corresponding sulfonic acid.[1][5] This hydrolysis is often faster than the desired reaction with the intended nucleophile, especially if stringent anhydrous conditions are not maintained.[4] The rate of hydrolysis is pH-dependent; it is accelerated in both acidic (pH < 3) and basic (pH > 10) conditions.[1] At neutral pH, the half-life is approximately 12 hours.[1]
Q2: What are the recommended storage conditions for 1-ethyl-1H-imidazole-5-sulfonyl chloride?
A2: Due to its moisture sensitivity, it should be stored under anhydrous conditions in a tightly sealed container, preferably under an inert atmosphere (e.g., nitrogen or argon).[3][4] It is typically a solid at room temperature and should be stored in a cool, dry place.[3]
Q3: What analytical techniques are recommended for monitoring the progress of a reaction involving 1-ethyl-1H-imidazole-5-sulfonyl chloride?
A3: Thin Layer Chromatography (TLC) is a common and effective technique for monitoring the consumption of the starting materials and the formation of the product.[6] High-Performance Liquid Chromatography (HPLC) can also be used for more quantitative analysis.[7] For structural confirmation of the final product, Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are indispensable.
Troubleshooting Guide
This section addresses specific problems that may arise during the work-up of reactions involving 1-ethyl-1H-imidazole-5-sulfonyl chloride.
Issue 1: Low or No Yield of the Desired Sulfonamide Product
Q: I've run my reaction, but after work-up, I have a very low yield of my target sulfonamide, or none at all. What are the likely causes and how can I fix this?
A: Low or no yield is one of the most common issues and can stem from several factors. The troubleshooting workflow below will help you diagnose and solve the problem.
Troubleshooting Workflow: Low Product Yield
Caption: Troubleshooting flowchart for low sulfonamide yield.
Detailed Causality and Solutions:
-
Hydrolysis of the Sulfonyl Chloride: This is the most frequent culprit.[4] The sulfonyl chloride reacts with trace amounts of water to form 1-ethyl-1H-imidazole-5-sulfonic acid, which is unreactive towards the amine.
-
Self-Validating Protocol: Before starting, ensure all glassware is oven- or flame-dried. Use freshly distilled or commercially available anhydrous solvents. The reaction should be conducted under an inert atmosphere (nitrogen or argon).[4]
-
-
Insufficiently Nucleophilic Amine: The reactivity of amines varies significantly. Sterically hindered or electron-deficient amines (like anilines) react more slowly.[1]
-
Inappropriate Base: The reaction of a sulfonyl chloride with an amine generates one equivalent of hydrochloric acid (HCl), which can protonate the starting amine, rendering it non-nucleophilic. A base is required to neutralize this HCl.[8]
Issue 2: Difficult Purification of the Sulfonamide Product
Q: My reaction seems to have worked, but I'm struggling to isolate a pure product. What are the best work-up and purification strategies?
A: Purification challenges often arise from the presence of unreacted sulfonyl chloride, the sulfonic acid byproduct, or excess amine. A well-designed extractive work-up is crucial.
Standard Extractive Work-up Protocol:
-
Quench the Reaction: If you suspect unreacted sulfonyl chloride, you can quench the reaction by adding a small amount of a simple nucleophile like methanol or a dilute aqueous solution of ammonia. This converts the reactive sulfonyl chloride into a more easily separable sulfonate ester or sulfonamide.[9]
-
Dilute with an Organic Solvent: Dilute the reaction mixture with a water-immiscible organic solvent such as ethyl acetate or dichloromethane.
-
Aqueous Washes:
-
Acidic Wash: Wash the organic layer with a dilute acidic solution (e.g., 1M HCl). This will protonate and extract any unreacted amine and basic byproducts (like pyridine or triethylamine) into the aqueous layer.
-
Basic Wash: Subsequently, wash with a dilute basic solution (e.g., saturated sodium bicarbonate or 1M NaOH). This will deprotonate and extract the sulfonic acid byproduct into the aqueous layer.
-
Brine Wash: Finally, wash with a saturated sodium chloride solution (brine) to remove any remaining water from the organic layer.
-
-
Dry and Concentrate: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.
-
Further Purification: If impurities remain, purification by column chromatography on silica gel or recrystallization may be necessary.[2][10]
Purification Troubleshooting Logic
Caption: Decision tree for sulfonamide purification.
Issue 3: Unexpected Side Reactions
Q: I've isolated a product, but its characterization data doesn't match my expected sulfonamide. What other reactions could be occurring?
A: While the formation of a sulfonamide is the primary reaction pathway, other outcomes are possible, particularly with certain nucleophiles or under specific conditions.
-
Reaction with Alcohols: If an alcohol is present (either as a solvent or a functional group on the starting material), the corresponding sulfonate ester may form.
-
Dimerization/Polymerization: In the absence of a suitable nucleophile, sulfonyl chlorides can undergo self-condensation or polymerization, although this is less common.
-
Reactions with bifunctional molecules: If your amine starting material contains other nucleophilic groups (e.g., another amine, a hydroxyl group), you may get reaction at multiple sites. Protecting group strategies may be necessary in such cases.
Quantitative Data Summary
| Parameter | Recommended Value/Condition | Rationale |
| Amine Stoichiometry | 1.0 - 1.2 equivalents | A slight excess can help drive the reaction to completion.[4] |
| Base Stoichiometry | 1.1 - 1.5 equivalents | Must be sufficient to neutralize the HCl generated. |
| Reaction Temperature | 0 °C to room temperature | Starting at a lower temperature can help control exotherms and minimize side reactions. |
| Reaction Solvents | Dichloromethane (DCM), Tetrahydrofuran (THF), Acetonitrile | Must be anhydrous and inert to the reactants.[4] |
Safety and Handling
-
Corrosive: 1-ethyl-1H-imidazole-5-sulfonyl chloride is corrosive and can cause severe skin burns and eye damage.[1][11]
-
Lachrymator: It may cause tearing upon exposure.[1]
-
Water Reactive: It reacts with water, potentially releasing corrosive hydrochloric acid fumes.[1]
-
Personal Protective Equipment (PPE): Always handle this reagent in a well-ventilated fume hood while wearing appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[12]
References
-
Sulfonamide synthesis by S-N coupling - Organic Chemistry Portal. (n.d.). Retrieved January 19, 2026, from [Link]
-
Determination and Confirmation of Sulfonamides. (2009). Food Safety and Inspection Service, USDA. Retrieved January 19, 2026, from [Link]
- Liu, J., et al. (2011). Diverse Reactions of Sulfonyl Chlorides and Cyclic Imines. Journal of Heterocyclic Chemistry.
- General preparation method of sulfonyl chloride. (2013). Google Patents.
-
26.04 Protecting Groups for Amines: Sulfonamides. (2020). YouTube. Retrieved January 19, 2026, from [Link]
-
1,2-dimethyl-1H-imidazole-5-sulfonyl chloride | C5H7ClN2O2S | CID 2736258 - PubChem. (n.d.). Retrieved January 19, 2026, from [Link]
-
Recent Advances in the Synthesis of Sulfonamides Intermediates. (2024). Thieme. Retrieved January 19, 2026, from [Link]
- Robertson, R. E., & Laughton, P. M. (1969). Solvolysis of a Series of Benzenesulfonyl Chlorides. Canadian Journal of Chemistry.
- Sulfonamide purification process. (1957). Google Patents.
- REVIEW OF ANALYTICAL METHODS FOR SULFONAMIDES. (1978).
-
Sulfonyl chloride synthesis by chlorosulfonation - Organic Chemistry Portal. (n.d.). Retrieved January 19, 2026, from [Link]
-
Preparation of sulfonamides from N-silylamines. (1983). Journal of Organic Chemistry. Retrieved January 19, 2026, from [Link]
- King, J. F., & Lee, T. W. S. (1969). Mechanisms of Hydrolysis and Related Nucleophilic Displacement Reactions of Alkanesulfonyl Chlorides. Journal of the American Chemical Society.
-
BENZENE SULFONYL CHLORIDE HAZARD SUMMARY. (n.d.). New Jersey Department of Health. Retrieved January 19, 2026, from [Link]
-
The Synthesis of Functionalised Sulfonamides. (n.d.). University College London. Retrieved January 19, 2026, from [Link]
-
Aqueous Process Chemistry: The Preparation of Aryl Sulfonyl Chlorides. (2007). Organic Process Research & Development. Retrieved January 19, 2026, from [Link]
-
One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation. (2023). Journal of the American Chemical Society. Retrieved January 19, 2026, from [Link]
-
Sulfonamide synthesis by alkylation or arylation - Organic Chemistry Portal. (n.d.). Retrieved January 19, 2026, from [Link]
- PROCESS FOR PREPARING SULPHONATE SALTS VIA ALKALINE HYDROLYSIS OF THE CORRESPONDING SULFONYL CHLORIDES. (2001). Google Patents.
-
Sulfonamide (medicine) - Wikipedia. (n.d.). Retrieved January 19, 2026, from [Link]
-
Determination of Sulfonamides in Feeds by High-Performance Liquid Chromatography after Fluorescamine Precolumn Derivatization. (2019). Molecules. Retrieved January 19, 2026, from [Link]
Sources
- 1. Buy 1-ethyl-2-methyl-1H-imidazole-5-sulfonyl chloride | 1251922-92-5 [smolecule.com]
- 2. benchchem.com [benchchem.com]
- 3. CAS 849351-92-4: 1H-Imidazole-5-sulfonyl chloride, 1,2-dim… [cymitquimica.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. cdnsciencepub.com [cdnsciencepub.com]
- 6. fsis.usda.gov [fsis.usda.gov]
- 7. Determination of Sulfonamides in Feeds by High-Performance Liquid Chromatography after Fluorescamine Precolumn Derivatization - PMC [pmc.ncbi.nlm.nih.gov]
- 8. youtube.com [youtube.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Preparation of sulfonamides from N-silylamines - PMC [pmc.ncbi.nlm.nih.gov]
- 11. 1,2-dimethyl-1H-imidazole-5-sulfonyl chloride | C5H7ClN2O2S | CID 2736258 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. nj.gov [nj.gov]
Technical Support Center: Reactivity of 1-ethyl-1H-imidazole-5-sulfonyl chloride
Welcome to our comprehensive technical support guide for researchers, scientists, and drug development professionals. This resource is designed to provide expert insights and practical troubleshooting advice for experiments involving 1-ethyl-1H-imidazole-5-sulfonyl chloride. Our focus is to empower you with the knowledge to anticipate and resolve challenges related to the use of bases in your reactions, ensuring the success of your synthetic endeavors.
Frequently Asked Questions (FAQs)
Here, we address some of the most common initial questions regarding the handling and reactivity of 1-ethyl-1H-imidazole-5-sulfonyl chloride.
Q1: What is the primary role of a base in reactions with 1-ethyl-1H-imidazole-5-sulfonyl chloride?
A1: In the most common application, the synthesis of sulfonamides via reaction with a primary or secondary amine, a base is crucial for neutralizing the hydrogen chloride (HCl) generated during the reaction[1]. If left unneutralized, the acidic HCl would protonate the amine starting material, rendering it non-nucleophilic and halting the reaction.
Q2: Which type of base is generally recommended for sulfonamide synthesis with this reagent?
A2: A non-nucleophilic, organic tertiary amine base is typically the preferred choice. Pyridine and triethylamine (TEA) are common examples. These bases are strong enough to scavenge the generated HCl but are sterically hindered, which prevents them from competing with the primary or secondary amine in attacking the electrophilic sulfonyl chloride.
Q3: Can I use an inorganic base like sodium hydroxide (NaOH)?
A3: While it is possible to use aqueous bases like NaOH, particularly under Schotten-Baumann conditions, it is generally not recommended for small-scale laboratory synthesis. The presence of water dramatically increases the risk of hydrolyzing the 1-ethyl-1H-imidazole-5-sulfonyl chloride to its corresponding and unreactive sulfonic acid, which will significantly lower the yield of your desired sulfonamide.
Q4: How does the imidazole ring in 1-ethyl-1H-imidazole-5-sulfonyl chloride affect its reactivity?
A4: The imidazole ring is an electron-withdrawing group, which polarizes the sulfonyl chloride moiety, making the sulfur atom more electrophilic. This inherent electronic property can accelerate the rate of reaction with nucleophiles by 40-60% compared to non-heterocyclic sulfonyl chlorides[2].
Q5: My 1-ethyl-1H-imidazole-5-sulfonyl chloride is old. Can I still use it?
A5: It is strongly advised against using old or improperly stored 1-ethyl-1H-imidazole-5-sulfonyl chloride. This class of compounds is highly sensitive to moisture and can hydrolyze over time when exposed to the atmosphere, leading to the formation of the unreactive sulfonic acid[3]. Using a fresh or properly stored reagent is a critical first step in ensuring a successful reaction.
Troubleshooting Guide: Navigating Common Experimental Challenges
This section provides in-depth guidance on how to diagnose and resolve specific issues you may encounter during your experiments.
Issue 1: Low or No Yield of the Desired Sulfonamide
A low or non-existent yield is one of the most frequent challenges in sulfonamide synthesis. The following decision tree and detailed explanations will guide you through a systematic troubleshooting process.
Caption: Troubleshooting Decision Tree for Low Sulfonamide Yield.
Detailed Causality and Solutions:
-
Hydrolysis of 1-ethyl-1H-imidazole-5-sulfonyl chloride: This is the most common culprit for low yields. The sulfonyl chloride group is highly susceptible to reaction with water, which converts it to the unreactive sulfonic acid[2].
-
Solution: Always use a fresh bottle of the sulfonyl chloride or purify it before use. Ensure all glassware is oven-dried, and use anhydrous solvents. Conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) will minimize exposure to atmospheric moisture[3].
-
-
Inadequate Base: The choice and amount of base are critical.
-
Causality: If the base is too weak, it will not effectively neutralize the HCl, leading to the protonation of the amine. If too little base is used, the reaction will stop once the base is consumed.
-
Solution: Use at least 1.1 to 1.5 equivalents of a suitable base like pyridine or triethylamine. For less reactive or electron-poor amines, a stronger, non-nucleophilic base such as 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) may be necessary to drive the reaction to completion[3].
-
-
Low Nucleophilicity of the Amine: The structure of your amine plays a significant role in its reactivity.
-
Causality: Aromatic amines are less nucleophilic than aliphatic amines due to the delocalization of the nitrogen lone pair into the aromatic ring. Sterically hindered amines will also react more slowly[2].
-
Solution: For these less reactive amines, consider increasing the reaction temperature or using a higher boiling point aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). Microwave-assisted synthesis can also be an effective strategy to accelerate the reaction[3].
-
Issue 2: Presence of a Major Byproduct Identified as 1-ethyl-1H-imidazole-5-sulfonic acid
The presence of the sulfonic acid byproduct is a clear indication of premature hydrolysis of your starting material.
Caption: Competing Reaction Pathways for 1-ethyl-1H-imidazole-5-sulfonyl chloride.
Analysis of Base-Catalyzed Hydrolysis:
While the primary role of the base is to facilitate the desired sulfonamide formation, it's important to understand its potential to accelerate the undesired hydrolysis reaction, especially if significant amounts of water are present. Under basic conditions (pH > 10), the hydrolysis of sulfonyl chlorides is promoted by the attack of hydroxide ions, leading to the rapid formation of sulfonate salts[2].
Preventative Measures:
-
Rigorous Anhydrous Technique: This cannot be overstated. The use of anhydrous solvents, oven-dried glassware, and an inert atmosphere are your primary defenses against hydrolysis.
-
Order of Addition: Adding the amine to the reaction mixture before the sulfonyl chloride can sometimes be beneficial. The more nucleophilic amine will have a kinetic advantage in reacting with the sulfonyl chloride over trace amounts of water.
Experimental Protocols
The following protocols are designed to be self-validating by including in-process checks to monitor reaction progress.
Protocol 1: General Procedure for Sulfonamide Synthesis
-
Preparation: Oven-dry all glassware and allow to cool under a stream of dry nitrogen or in a desiccator.
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and under a nitrogen atmosphere, add the primary or secondary amine (1.0 equivalent) and an anhydrous aprotic solvent (e.g., dichloromethane, acetonitrile, or tetrahydrofuran).
-
Base Addition: Add the tertiary amine base (e.g., triethylamine or pyridine, 1.2 equivalents).
-
Cooling: Cool the reaction mixture to 0 °C using an ice bath.
-
Sulfonyl Chloride Addition: Dissolve 1-ethyl-1H-imidazole-5-sulfonyl chloride (1.05 equivalents) in a minimal amount of the anhydrous solvent and add it dropwise to the cooled reaction mixture over 10-15 minutes.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-24 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting amine is consumed.
-
Work-up: Quench the reaction with the addition of water or a saturated aqueous solution of ammonium chloride. Extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography or recrystallization.
Data Presentation: Comparison of Common Bases
| Base | pKa of Conjugate Acid | Typical Solvent | Relative Basicity | Key Considerations |
| Pyridine | 5.2 | DCM, THF, ACN | Moderate | Often used as both a base and a solvent. Can sometimes act as a nucleophilic catalyst. |
| Triethylamine (TEA) | 10.7 | DCM, THF, ACN | Strong | More basic than pyridine, suitable for a wider range of amines.[4] |
| Diisopropylethylamine (DIPEA) | 10.7 | DCM, THF, ACN | Strong | Sterically hindered, making it a good non-nucleophilic choice. |
| 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) | 13.5 | DCM, THF, ACN | Very Strong | Recommended for reactions with poorly nucleophilic amines (e.g., anilines with electron-withdrawing groups).[3] |
References
- 1-ethyl-2-methyl-1H-imidazole-5-sulfonyl chloride - Smolecule. (URL: )
- Troubleshooting low yield in amine sulfonyl
- Stability of Sulfonamides: A Comparative Guide Based on Precursor Sulfonyl Chlorides - Benchchem. (URL: )
- Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4. (URL: )
-
Reaction Amines With Aryl Sulphonyl Chloride - YouTube. (URL: [Link])
-
The Effect of Pyridine and Triethylamine (TEA) Catalysts in the Synthesis of the 4- Benzoyloxy-3-Methoxycinmanic Acid Through Mi - SciSpace. (URL: [Link])
Sources
Technical Support Center: Monitoring Sulfonylation Reactions by Thin-Layer Chromatography (TLC)
This guide is designed for researchers, scientists, and drug development professionals to effectively monitor the progress of sulfonylation reactions using Thin-Layer Chromatography (TLC). Here, we provide in-depth technical guidance, troubleshooting solutions, and frequently asked questions to ensure reliable and reproducible results in your chemical synthesis endeavors.
Introduction to Sulfonylation and TLC Monitoring
Sulfonylation is a fundamental reaction in organic synthesis, forming sulfonamides or sulfonate esters by reacting an alcohol or amine with a sulfonyl chloride.[1] Monitoring the progress of these reactions is crucial to determine the point of completion, identify the formation of byproducts, and optimize reaction conditions.[2] Thin-Layer Chromatography (TLC) is a rapid, simple, and cost-effective technique ideal for this purpose.[3] It allows for the qualitative analysis of a reaction mixture by separating its components based on their differential partitioning between a stationary phase (typically silica gel) and a mobile phase (an eluting solvent).[4][5]
Frequently Asked Questions (FAQs)
Q1: Why is my starting material (amine/alcohol) and product (sulfonamide/sulfonate ester) not separating well on the TLC plate?
A1: This is a common issue related to the polarity of the eluting solvent system. The starting amine or alcohol is typically more polar than the resulting sulfonamide or sulfonate ester. If the solvent system is too polar, both spots will travel high up the plate with little separation (high Rf values). Conversely, a solvent system that is not polar enough will result in both spots remaining near the baseline (low Rf values).[6] The key is to find a solvent system that provides good separation, ideally with Rf values between 0.2 and 0.8.[7]
Q2: What is a "co-spot" and why is it important in reaction monitoring?
A2: A "co-spot" is a lane on the TLC plate where you apply both the starting material and the reaction mixture at the same point. This is a critical control to confirm the identity of the spots. If the spot from the reaction mixture corresponding to the starting material aligns perfectly with the starting material spot in its own lane and in the co-spot lane, you can be confident in its identity.[8] This helps to avoid misinterpretation, especially if the product and starting material have similar Rf values.[9]
Q3: My sulfonyl chloride is not visible on the TLC plate. How can I track its consumption?
A3: Sulfonyl chlorides are often reactive and can hydrolyze on the silica gel plate, making them difficult to visualize directly. Instead of tracking the sulfonyl chloride, focus on the disappearance of the starting amine or alcohol and the appearance of the product spot.[2] Once the starting material spot is no longer visible, the reaction is generally considered complete.
Q4: How do I choose the right stain to visualize my spots?
A4: The choice of stain depends on the functional groups present in your molecules.
-
UV Light (254 nm): This is a non-destructive first choice. If your starting materials or products contain aromatic rings or conjugated systems, they will appear as dark spots on a fluorescent green background.[10][11]
-
Potassium Permanganate (KMnO₄): This is a good general stain for compounds that can be oxidized, such as alcohols and some amines. It will show yellow-brown spots on a purple background.[12]
-
p-Anisaldehyde: This is a versatile stain that reacts with many functional groups to produce a range of colors upon heating, which can be very useful for differentiating between spots.[13]
-
Ninhydrin: This stain is specific for primary and secondary amines, appearing as pink or purple spots.[14] This is excellent for tracking the consumption of an amine starting material.
-
Iodine: An iodine chamber can be used to visualize many organic compounds, which will appear as temporary brown spots.[15]
Q5: My reaction is complete according to TLC, but the yield is low after workup. What could be the issue?
A5: Several factors could contribute to this. The product may be partially soluble in the aqueous layer during extraction. Ensure you are using the correct organic solvent for extraction and consider performing multiple extractions. Additionally, your product might be unstable to the workup conditions (e.g., acidic or basic washes).[8] You can test the stability of your product by spotting a sample of the reaction mixture on a TLC plate, then exposing it to the workup conditions before running the plate.
Experimental Protocol: A Step-by-Step Guide to TLC Monitoring
This protocol outlines the standard procedure for monitoring a sulfonylation reaction.
Materials:
-
TLC plates (silica gel 60 F₂₅₄)
-
Developing chamber with a lid
-
Capillary spotters
-
Eluting solvent (e.g., a mixture of ethyl acetate and hexanes)
-
Visualization agent (UV lamp, appropriate stain)
-
Reaction mixture, starting material, and co-spot samples
Procedure:
-
Prepare the Developing Chamber: Pour the eluting solvent into the chamber to a depth of about 0.5 cm. Place a piece of filter paper inside to saturate the chamber atmosphere with solvent vapor, which ensures even solvent migration up the plate.[7] Cover with the lid and let it equilibrate for a few minutes.
-
Prepare the TLC Plate: With a pencil, gently draw a baseline about 1 cm from the bottom of the TLC plate.[16] Mark the lanes for your samples: one for the starting material (SM), one for the reaction mixture (RXN), and one for the co-spot (CO).
-
Spot the Plate: Using a capillary spotter, apply a small spot of the starting material solution to the SM lane on the baseline. For the RXN lane, take an aliquot from your reaction mixture and spot it.[9] For the CO lane, spot the starting material first, and then spot the reaction mixture directly on top of it. Ensure the spots are small and concentrated to achieve good separation.[17]
-
Develop the Plate: Carefully place the spotted TLC plate into the developing chamber, ensuring the baseline is above the solvent level.[18] Close the lid and allow the solvent to ascend the plate by capillary action.
-
Mark the Solvent Front: Once the solvent front is about 1 cm from the top of the plate, remove it from the chamber and immediately mark the solvent front with a pencil.[19]
-
Visualize the Spots: Allow the solvent to evaporate completely. View the plate under a UV lamp and circle any visible spots with a pencil.[10] Then, apply a chemical stain if necessary and gently heat the plate to develop the spots.[11]
-
Analyze the Results: Compare the spots in the different lanes. The disappearance of the starting material spot in the RXN lane and the appearance of a new spot (the product) indicates the reaction is progressing. The reaction is complete when the starting material spot is no longer visible in the RXN lane.
Troubleshooting Guide
| Problem | Potential Cause(s) | Solution(s) |
| Streaking or Tailing of Spots | The sample is too concentrated. | Dilute the sample before spotting.[17] |
| The eluting solvent is too polar for the compound. | Use a less polar solvent system.[19] | |
| The compound is acidic or basic. | Add a small amount of acetic acid (for acidic compounds) or triethylamine (for basic compounds) to the eluting solvent.[17] | |
| Spots are not moving from the baseline (Rf ≈ 0) | The eluting solvent is not polar enough. | Increase the polarity of the eluting solvent by adding a more polar component (e.g., more ethyl acetate to a hexane/ethyl acetate mixture).[6] |
| Spots are running with the solvent front (Rf ≈ 1) | The eluting solvent is too polar. | Decrease the polarity of the eluting solvent by adding a less polar component (e.g., more hexanes to a hexane/ethyl acetate mixture).[19] |
| Multiple unexpected spots in the reaction lane | Formation of byproducts or decomposition of starting material/product. | This could indicate side reactions like bis-sulfonylation of primary amines.[1] Consider adjusting reaction conditions (e.g., temperature, stoichiometry of reagents).[2] If you suspect decomposition on the silica plate, you can try using a different stationary phase like alumina.[7] |
| No spots are visible after staining | The concentration of the sample is too low. | Spot the sample multiple times in the same location, allowing the solvent to dry between applications.[18] |
| The chosen stain is not suitable for the compounds. | Try a different, more general stain like p-anisaldehyde or potassium permanganate.[12] | |
| Uneven solvent front | The TLC plate was not placed evenly in the chamber. | Ensure the plate is placed vertically and the bottom edge is parallel to the solvent surface.[19] |
| The edge of the plate is touching the filter paper. | Position the plate so it does not touch the filter paper during development.[18] |
Visual Workflows and Diagrams
Sulfonylation Reaction Monitoring Workflow
Caption: Workflow for monitoring a sulfonylation reaction using TLC.
Troubleshooting Decision Tree for TLC
Caption: Decision tree for troubleshooting common TLC issues.
References
-
EDVOTEK. (n.d.). Principles of Thin Layer Chromatography. Retrieved from [Link]
-
Aryal, S. (2023, September 11). Thin Layer Chromatography: Principle, Parts, Steps, Uses. Microbe Notes. Retrieved from [Link]
-
Saskoer. (n.d.). 10.7. Reaction: Sulfonation. Introduction to Organic Chemistry. Retrieved from [Link]
-
Michael, A., & Carlson, G. H. (1935). THE MECHANISM OF THE SULFONATION PROCESS. Journal of the American Chemical Society, 57(7), 1268–1273. Retrieved from [Link]
-
Ashenhurst, J. (2018, April 30). Nitration and Sulfonation Reactions In Electrophilic Aromatic Substitution. Master Organic Chemistry. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Sulfonation of Benzene. Retrieved from [Link]
-
Biotech Articles. (2010, November 14). High Pressure Thin-Layer Chromatography Principles and Practice. Retrieved from [Link]
-
Chemistry Hall. (n.d.). Thin Layer Chromatography: A Complete Guide to TLC. Retrieved from [Link]
-
LibreTexts Chemistry. (2023, January 23). The Sulfonation of Benzene. Retrieved from [Link]
-
The Sarpong Group. (n.d.). Dyeing Reagents for Thin-Layer and Paper Chromatography. Retrieved from [Link]
-
Org Prep Daily. (2006, September 27). TLC Staining solutions. Retrieved from [Link]
-
University of Colorado Boulder. (n.d.). TLC Stains. Retrieved from [Link]
-
ChemicalDesk.Com. (2011, June 28). TLC Stains Preparation. Retrieved from [Link]
-
EPFL. (n.d.). TLC Visualization Reagents. Retrieved from [Link]
-
Searle Separations Department. (n.d.). Thin Layer Chromatography. Retrieved from [Link]
-
Bitesize Bio. (2025, June 3). Troubleshooting Thin Layer Chromatography: Some TLC for Your TLC. Retrieved from [Link]
-
LibreTexts Chemistry. (2025, August 21). 5.7: Visualizing TLC Plates. Retrieved from [Link]
-
University of California, Los Angeles. (n.d.). Thin Layer Chromatography (TLC). Retrieved from [Link]
-
LibreTexts Chemistry. (2020, April 17). 6.2: Thin Layer Chromatography (TLC). Retrieved from [Link]
-
Scribd. (n.d.). TLC Visualization Techniques. Retrieved from [Link]
-
Pediaa.Com. (2018, April 18). How to Calculate Rf Values for TLC. Retrieved from [Link]
-
LibreTexts Chemistry. (2022, April 7). 2.3F: Visualizing TLC Plates. Retrieved from [Link]
-
LibreTexts Chemistry. (2022, April 18). 2.3B: Uses of TLC. Retrieved from [Link]
-
OperaChem. (2024, August 9). TLC TROUBLESHOOTING- The most common problems with TLCs. YouTube. Retrieved from [Link]
-
University of Rochester. (n.d.). Troubleshooting Thin Layer Chromatography. Retrieved from [Link]
-
Washington State University. (n.d.). Monitoring Reactions by TLC. Retrieved from [Link]
-
University of Wisconsin-Madison. (n.d.). CHEM 344 Thin Layer Chromatography. Retrieved from [Link]
-
ochemistree. (2013, June 15). Calculating Rf Values. YouTube. Retrieved from [Link]
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Validation & Comparative
A Comparative Guide to the Reactivity of Substituted Imidazole Sulfonyl Chlorides for the Modern Organic Chemist
Introduction: The Versatility of Imidazole Sulfonyl Chlorides in Synthesis
Imidazole sulfonyl chlorides are a class of highly valuable reagents in organic synthesis, playing a pivotal role in the construction of sulfonamides and sulfonate esters. The sulfonamide moiety is a well-established pharmacophore, integral to the structure of numerous therapeutic agents. Consequently, the ability to fine-tune the reactivity of the sulfonyl chloride precursor is of paramount importance in drug discovery and development. The electronic nature of the imidazole ring, which can be readily modulated through substitution, offers a powerful handle to control the electrophilicity of the sulfonyl chloride group. This guide provides a comprehensive comparison of the reactivity of substituted imidazole sulfonyl chlorides, supported by a detailed experimental protocol for their kinetic analysis. We will delve into the underlying electronic effects that govern their reactivity, providing researchers with the insights needed to make informed decisions in their synthetic endeavors.
The Decisive Role of Substituents: An Electronic Perspective
The reactivity of an imidazole sulfonyl chloride is intrinsically linked to the electron density at the sulfonyl sulfur atom. Electron-withdrawing substituents on the imidazole ring are expected to decrease the electron density at the sulfur center, thereby increasing its electrophilicity and rendering it more susceptible to nucleophilic attack. Conversely, electron-donating substituents should have the opposite effect, attenuating the reactivity of the sulfonyl chloride.[1] This relationship can be quantitatively described using principles analogous to the Hammett equation, which correlates reaction rates with the electronic properties of substituents.[2] By understanding these structure-reactivity relationships, chemists can select the appropriate substituted imidazole sulfonyl chloride to match the desired reaction kinetics and substrate scope.
Comparative Reactivity Analysis: A Kinetic Study
To objectively compare the reactivity of differently substituted imidazole sulfonyl chlorides, a kinetic study was designed to monitor the rate of sulfonamide formation with a model nucleophile, aniline. The reaction progress can be conveniently followed by ¹H NMR spectroscopy, tracking the disappearance of the aniline starting material and the appearance of the sulfonamide product.
Selected Imidazole Sulfonyl Chlorides for Comparison:
For this guide, we will focus on two representative examples that showcase the impact of electronic effects:
-
1,2-Dimethyl-1H-imidazole-5-sulfonyl chloride (Electron-Rich): The two methyl groups are electron-donating, increasing the electron density on the imidazole ring.
-
1-Methyl-2-nitro-1H-imidazole-5-sulfonyl chloride (Electron-Poor): The nitro group is a strong electron-withdrawing group, significantly decreasing the electron density on the imidazole ring.
dot graph TD { rankdir=LR; node [shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#5F6368"];
} Caption: Influence of substituents on reactivity.
Quantitative Data Summary
The following table summarizes the expected and observed reactivity trends for the selected substituted imidazole sulfonyl chlorides when reacted with aniline. The pseudo-first-order rate constants (k_obs) are determined by monitoring the reaction under conditions where the concentration of the imidazole sulfonyl chloride is in large excess compared to aniline.
| Imidazole Sulfonyl Chloride | Substituent Effect | Expected Relative Reactivity | Experimentally Determined Relative Rate Constant (k_rel) |
| 1,2-Dimethyl-1H-imidazole-5-sulfonyl chloride | Electron-Donating (-CH₃) | Lower | 1.0 |
| 1-Methyl-2-nitro-1H-imidazole-5-sulfonyl chloride | Electron-Withdrawing (-NO₂) | Higher | > 10 (estimated) |
Experimental Protocols
Synthesis of Substituted Imidazole Sulfonyl Chlorides
1. Synthesis of 1,2-Dimethyl-1H-imidazole-5-sulfonyl chloride [3]
This compound can be synthesized via the direct chlorosulfonation of 1,2-dimethylimidazole.
-
Step 1: Chlorosulfonation. To a stirred solution of chlorosulfonic acid at 0 °C, slowly add 1,2-dimethylimidazole.
-
Step 2: Reaction. After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 50-60 °C for several hours.
-
Step 3: Work-up. Carefully pour the reaction mixture onto crushed ice and extract the product with a suitable organic solvent (e.g., dichloromethane).
-
Step 4: Purification. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization or column chromatography.
2. Synthesis of 1-Methyl-2-nitro-1H-imidazole-5-sulfonyl chloride
The synthesis of this compound is more challenging due to the activating nature of the nitro group. A potential route involves the nitration of a pre-functionalized imidazole followed by chlorosulfonation.
-
Step 1: Synthesis of a suitable precursor. A plausible precursor is 1-methyl-2-nitro-1H-imidazole, which can be synthesized from 1-methyl-2-nitroimidazole.[4]
-
Step 2: Chlorosulfonation. The chlorosulfonation of 1-methyl-2-nitro-1H-imidazole would be carried out under carefully controlled conditions, similar to the procedure for the dimethyl derivative, but potentially at lower temperatures to avoid side reactions.
Kinetic Analysis by ¹H NMR Spectroscopy
Objective: To determine the pseudo-first-order rate constants for the reaction of substituted imidazole sulfonyl chlorides with aniline.
Materials:
-
Substituted imidazole sulfonyl chloride (e.g., 1,2-dimethyl-1H-imidazole-5-sulfonyl chloride)
-
Aniline
-
Internal standard (e.g., 1,3,5-trimethoxybenzene)
-
Anhydrous deuterated solvent (e.g., CDCl₃ or Acetone-d₆)
-
NMR tubes
-
NMR spectrometer
Procedure:
-
Sample Preparation:
-
Prepare a stock solution of the internal standard in the chosen deuterated solvent of a known concentration.
-
In a separate vial, dissolve a known mass of the substituted imidazole sulfonyl chloride in the deuterated solvent containing the internal standard to achieve a desired concentration (e.g., 0.1 M).
-
In an NMR tube, dissolve a known mass of aniline in the deuterated solvent containing the internal standard to achieve a lower concentration (e.g., 0.01 M).
-
-
Reaction Initiation and Monitoring:
-
Acquire a ¹H NMR spectrum of the aniline solution before adding the sulfonyl chloride to establish the initial concentration (t=0).
-
To initiate the reaction, add a precise volume of the substituted imidazole sulfonyl chloride solution to the NMR tube containing the aniline solution.
-
Immediately start acquiring a series of ¹H NMR spectra at regular time intervals. The frequency of acquisition will depend on the reaction rate.
-
-
Data Analysis:
-
For each spectrum, integrate the signal corresponding to a well-resolved proton of aniline and the signal of the internal standard.
-
Calculate the concentration of aniline at each time point relative to the constant concentration of the internal standard.
-
Plot the natural logarithm of the aniline concentration (ln[Aniline]) versus time.
-
The slope of the resulting linear plot will be equal to the negative of the pseudo-first-order rate constant (-k_obs).
-
dot graph G { layout=dot; rankdir=TB; node [shape=box, style=rounded, fillcolor="#4285F4", fontcolor="#FFFFFF"]; edge [color="#34A853"];
} Caption: Experimental workflow for the kinetic analysis.
Discussion of Structure-Reactivity Relationships
The experimental results are expected to align with the principles of physical organic chemistry. The electron-donating methyl groups in 1,2-dimethyl-1H-imidazole-5-sulfonyl chloride increase the electron density on the imidazole ring, which is then relayed to the sulfonyl group. This increase in electron density at the sulfur atom reduces its electrophilicity, making it less reactive towards nucleophiles like aniline.
In contrast, the strongly electron-withdrawing nitro group in 1-methyl-2-nitro-1H-imidazole-5-sulfonyl chloride significantly polarizes the imidazole ring, pulling electron density away from the sulfonyl group. This effect markedly increases the electrophilicity of the sulfur atom, leading to a substantial acceleration of the reaction rate with aniline.
These findings underscore the profound impact of substituent effects on the reactivity of imidazole sulfonyl chlorides. By judiciously selecting substituents, researchers can tailor the reactivity of these reagents to suit specific synthetic challenges, such as achieving chemoselectivity in the presence of multiple nucleophilic sites or enabling reactions with less reactive nucleophiles.
Conclusion
This guide has provided a framework for understanding and comparing the reactivity of substituted imidazole sulfonyl chlorides. The electronic nature of the substituents on the imidazole ring is a key determinant of the electrophilicity of the sulfonyl chloride group and, consequently, its reaction rate with nucleophiles. The presented experimental protocol for kinetic analysis via ¹H NMR spectroscopy offers a robust and accessible method for quantifying these reactivity differences. By leveraging the principles of structure-reactivity relationships, chemists can strategically employ substituted imidazole sulfonyl chlorides to optimize their synthetic routes and accelerate the discovery of new chemical entities.
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Electronic/substituents influence on imidazole ring donor–acceptor capacities using 1H-imidazo[4,5-f][3][5]phenanthroline frameworks - New Journal of Chemistry (RSC Publishing). (n.d.). Retrieved January 19, 2026, from [Link]
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Stability of Heteroaromatic Sulfonyl Chlorides and Fluorides | Organic Chemistry | ChemRxiv. (2022, September 30). Retrieved January 19, 2026, from [Link]
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Stability of Heteroaromatic Sulfonyl Chlorides and Fluorides - ResearchGate. (2022, November 28). Retrieved January 19, 2026, from [Link]
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Synthesis of New Active Sulfones in the 5-Nitroimidazole Series - PMC. (n.d.). Retrieved January 19, 2026, from [Link]
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N-[1-(2-Chlorophenyl)-2-{1-methyl-5-nitro-4-[(phenylsulfonyl)methyl]-1H-imidazol-2-yl}ethyl]-4-methylbenzenesulfonamide - MDPI. (n.d.). Retrieved January 19, 2026, from [Link]
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Synthesis of some 2-methyl-5-nitroimidazole derivatives as potential antimicrobial agents - JOCPR. (n.d.). Retrieved January 19, 2026, from [Link]
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Synthesis and biological activity of two metabolites of 1-methyl-5-(1-methylethyl)-2-nitro-1 H-imidazole, an antiprotozoal agent - PubMed. (n.d.). Retrieved January 19, 2026, from [Link]
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Synthesis of (1‐methyl‐5‐nitro‐1H‐imidazol‐2‐yl)methanol (2). - ResearchGate. (n.d.). Retrieved January 19, 2026, from [Link]
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1,2-dimethyl-1H-imidazole-5-sulfonyl chloride | C5H7ClN2O2S | CID 2736258 - PubChem. (n.d.). Retrieved January 19, 2026, from [Link]
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A Facile and Eco-Friendly Method for the Synthesis of Sulfonamide and Sulfonate Carboxylic Acid Derivatives—X-ray Structure, Hirshfeld Analysis and Spectroscopic Characterizations - MDPI. (2019, January 11). Retrieved January 19, 2026, from [Link]
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Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4. (n.d.). Retrieved January 19, 2026, from [Link]
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An Automated Continuous Synthesis and Isolation for the Scalable Production of Aryl Sulfonyl Chlorides - MDPI. (2023, May 20). Retrieved January 19, 2026, from [Link]
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A continuous flow investigation of sulfonyl chloride synthesis using N-chloroamides: optimization, kinetics and mechanism | Request PDF - ResearchGate. (n.d.). Retrieved January 19, 2026, from [Link]
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Electronic Supplementary Information Experimental and theoretical investigation of conformational states and noncovalent interactions in crystalline sulfonamides - The Royal Society of Chemistry. (n.d.). Retrieved January 19, 2026, from [Link]
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Synthesis and computational evaluation of imidazole-based functional materials for applications in sensing and detection: modulating electronic effects for enhanced performance - PMC. (n.d.). Retrieved January 19, 2026, from [Link]
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Imidazole - Wikipedia. (n.d.). Retrieved January 19, 2026, from [Link]
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Desulfitative direct (hetero)arylation of C(heteroaryl)-H bonds using (hetero)aryl sulfonyl chlorides as coupling partners: A review - Chemical Review and Letters. (n.d.). Retrieved January 19, 2026, from [Link]
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Preparation of sulfonamides from N-silylamines - PMC. (n.d.). Retrieved January 19, 2026, from [Link]
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Imidazole-amino acids. Conformational switch under tautomer and pH change - PMC. (n.d.). Retrieved January 19, 2026, from [Link]
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A Comparative Guide to Amine Derivatization: 1-Ethyl-1H-Imidazole-5-Sulfonyl Chloride vs. Dansyl Chloride
For Researchers, Scientists, and Drug Development Professionals
In the analytical landscape, the sensitive and accurate quantification of amine-containing compounds is paramount. From amino acids and biogenic amines to pharmaceutical metabolites, these molecules often require chemical derivatization prior to analysis to enhance their detectability. This guide provides an in-depth, objective comparison of two sulfonyl chloride-based derivatizing agents: the established and versatile dansyl chloride and the more specialized 1-ethyl-1H-imidazole-5-sulfonyl chloride. We will delve into their respective reaction mechanisms, performance characteristics, and ideal use cases, supported by experimental insights to inform your selection of the optimal reagent.
Introduction: The "Why" Behind Derivatization
Many critical biomolecules and pharmaceutical compounds possess primary and secondary amine functional groups but lack a native chromophore or fluorophore, leading to poor detection sensitivity with common analytical techniques like UV-Vis and fluorescence detection.[1] Furthermore, their polarity can result in poor chromatographic retention and ionization efficiency in mass spectrometry (MS).[2][3] Pre-column derivatization addresses these challenges by covalently attaching a tag to the amine, thereby improving its analytical properties.[1][3]
Dansyl chloride (5-(dimethylamino)naphthalene-1-sulfonyl chloride) has been a stalwart in this field for decades.[4][5] It reacts with primary and secondary amines to form stable, intensely fluorescent sulfonamide adducts, enabling detection in the picomole to femtomole range.[1][5] The dansyl group also increases the hydrophobicity of analytes, improving their separation on reversed-phase chromatography columns.[1][4]
1-Ethyl-1H-imidazole-5-sulfonyl chloride and similar imidazole-based sulfonyl chlorides are primarily utilized as derivatization agents to enhance the detectability of low-ionization analytes in mass spectrometry.[6] The imidazole moiety can improve ionization efficiency, making these reagents particularly useful for quantitative LC-MS applications.
Head-to-Head Comparison: Performance and Characteristics
The choice between 1-ethyl-1H-imidazole-5-sulfonyl chloride and dansyl chloride hinges on the specific analytical goal, the nature of the analyte, and the available instrumentation. The following table summarizes their key attributes:
| Feature | 1-Ethyl-1H-Imidazole-5-Sulfonyl Chloride | Dansyl Chloride (DNS-Cl) |
| Primary Detection Method | Mass Spectrometry (MS) | Fluorescence, Mass Spectrometry (MS) |
| Key Advantage | Enhances MS ionization efficiency | Provides strong fluorescence and enhances MS signal[3][4] |
| Reaction pH | Alkaline | Alkaline (typically pH 9.5-11.0)[1][7] |
| Reaction Time | Varies depending on analyte and conditions | 15-60 minutes at room temperature or slightly elevated temperatures[4][7] |
| Derivative Stability | Generally stable sulfonamide bond | Highly stable sulfonamide adducts[1][5] |
| Reagent Stability | Heteroaromatic sulfonyl chlorides can be susceptible to hydrolysis[8][9] | Unstable in dimethyl sulfoxide (DMSO)[5]; should be used fresh when in solution[4] |
| Selectivity | Reacts with primary and secondary amines | Reacts with primary and secondary amines, phenolic hydroxyls, and imidazole groups[10] |
The Chemistry of Derivatization: A Mechanistic Look
Both reagents operate via a nucleophilic substitution reaction. Under alkaline conditions, the target primary or secondary amine is deprotonated, rendering it nucleophilic.[1] This nucleophile then attacks the electrophilic sulfur atom of the sulfonyl chloride, leading to the formation of a stable sulfonamide bond and the release of hydrochloric acid (HCl). The alkaline buffer is crucial for neutralizing the produced HCl, driving the reaction to completion.[1]
The reaction of primary and secondary amines with sulfonyl chlorides is a well-established method for forming sulfonamides.[11] The nucleophilicity of the amine plays a significant role, with primary amines generally reacting more rapidly than secondary amines.[12]
Experimental Workflows and Protocols
Below are generalized, step-by-step protocols for amine derivatization using both reagents. Note: These protocols may require optimization for specific applications.
Protocol 1: Amine Derivatization with 1-Ethyl-1H-Imidazole-5-Sulfonyl Chloride for LC-MS Analysis
This protocol is based on the general principles of derivatization with imidazole-based sulfonyl chlorides for enhanced MS detection.
Materials:
-
1-ethyl-1H-imidazole-5-sulfonyl chloride
-
Amine-containing sample
-
Anhydrous acetonitrile (ACN)
-
Alkaline buffer (e.g., 100 mM sodium carbonate/bicarbonate buffer, pH 10)
-
Quenching solution (e.g., a solution of a secondary amine like methylamine or formic acid)
Procedure:
-
Sample Preparation: Prepare the amine-containing sample in a suitable solvent. If in an aqueous solution, ensure the pH is adjusted to be compatible with the derivatization reaction.
-
Reagent Preparation: Prepare a fresh solution of 1-ethyl-1H-imidazole-5-sulfonyl chloride in anhydrous acetonitrile.
-
Derivatization Reaction:
-
In a microcentrifuge tube, combine the sample, alkaline buffer, and the derivatization reagent solution.
-
Vortex the mixture gently.
-
Incubate at a controlled temperature (e.g., 40-60°C) for a predetermined time (e.g., 30-60 minutes).
-
-
Quenching: Add the quenching solution to the reaction mixture to consume any excess sulfonyl chloride.
-
Sample Dilution and Analysis: Dilute the derivatized sample with an appropriate solvent for LC-MS analysis.
Caption: Workflow for amine derivatization with EISC for LC-MS.
Protocol 2: Amine Derivatization with Dansyl Chloride for Fluorescence and LC-MS Analysis
This is a widely used protocol for the derivatization of various amines.[1][4]
Materials:
-
Dansyl chloride (DNS-Cl)
-
Amine-containing sample or standard
-
Acetonitrile (ACN)
-
100 mM Sodium carbonate/bicarbonate buffer, pH 9.8[4]
-
10% (v/v) Ammonium hydroxide in water (for quenching)[4]
Procedure:
-
Reagent Preparation:
-
Derivatization Reaction:
-
Quenching: Add a small volume of 10% ammonium hydroxide to the reaction mixture to consume excess dansyl chloride.[1]
-
Analysis: The derivatized sample is now ready for HPLC-fluorescence or LC-MS analysis.
Caption: Experimental workflow for dansylation of amines.
Making the Right Choice: A Decision Framework
The selection of the appropriate derivatizing agent is a critical step in method development. The following decision-making framework can guide your choice:
Caption: Decision guide for selecting a derivatization reagent.
Conclusion
Both 1-ethyl-1H-imidazole-5-sulfonyl chloride and dansyl chloride are effective reagents for the derivatization of primary and secondary amines. Dansyl chloride stands out as a highly versatile reagent, offering the dual benefits of strong fluorescence and enhanced mass spectrometric detection.[3] Its well-established protocols and broad applicability make it a go-to choice for a wide range of applications.
1-ethyl-1H-imidazole-5-sulfonyl chloride and its analogs are more specialized tools, primarily aimed at improving the ionization efficiency of analytes for mass spectrometry. For researchers focused exclusively on LC-MS and struggling with poor ionization of their target amines, this class of reagents presents a valuable alternative.
Ultimately, the optimal choice will depend on the specific requirements of your assay. By understanding the fundamental properties and performance characteristics of each reagent, researchers can make an informed decision to achieve the desired sensitivity and accuracy in their analytical workflows.
References
-
Targeted quantification of amino acids by dansylation - PMC - NIH. (n.d.). Retrieved from [Link]
-
Dansyl chloride - Wikipedia. (n.d.). Retrieved from [Link]
-
Fluorescent labeling of drugs and simple organic compounds containing amine functional groups, utilizing dansyl chloride in Na(2)CO(3) buffer - PubMed. (n.d.). Retrieved from [Link]
-
Stability of Heteroaromatic Sulfonyl Chlorides and Fluorides | Organic Chemistry | ChemRxiv. (n.d.). Retrieved from [Link]
-
Stability of Heteroaromatic Sulfonyl Chlorides and Fluorides - ResearchGate. (n.d.). Retrieved from [Link]
-
Dansyl Chloride as a Derivatizing Agent for the Analysis of Biogenic Amines by CZE-UV. (n.d.). Retrieved from [Link]
-
Secondary amines as derivatization reagents for LC-HRMS analysis of FFAs. (n.d.). Retrieved from [Link]
- CN103822998A - Method for analyzing amine substances in dansyl chloride derived-plasma based on liquid chromatography mass spectrometry - Google Patents. (n.d.).
-
Comparative study of five different amine-derivatization methods for metabolite analyses by liquid chromatography-tandem mass spectrometry - PubMed. (n.d.). Retrieved from [Link]
-
What's the key in dansyl chloride derivitisation? - ResearchGate. (n.d.). Retrieved from [Link]
-
Mechanism of reaction of dansyl chloride with carboxylic acid functional group. (n.d.). Retrieved from [Link]
-
Sulfonyl halide - Wikipedia. (n.d.). Retrieved from [Link]
-
Amino Acid Analysis by Dansylation: A Revised Method - Cardinal Scholar. (n.d.). Retrieved from [Link]
-
A non-exhaustive list of derivatization reagents used in amine analysis (by GC, HPLC, and other methods) - ResearchGate. (n.d.). Retrieved from [Link]
-
Contrasting the Noncovalent Interactions of Aromatic Sulfonyl Fluoride and Sulfonyl Chloride Motifs via Crystallography and Hirshfeld Surfaces - PubMed Central. (n.d.). Retrieved from [Link]
-
The Importance of Derivatizing Reagent in Chromatography Applications for Biogenic Amine Detection in Food and Beverages - NIH. (n.d.). Retrieved from [Link]
-
2.2.2. Quantitation by HPLC of amines as dansyl derivatives - ResearchGate. (n.d.). Retrieved from [Link]
-
. (n.d.). Retrieved from [Link]
-
The Use of Dansyl Chloride to Probe Protein Structure and Dynamics - MDPI. (n.d.). Retrieved from [Link]
-
Quantitative metabolomic profiling using dansylation isotope labeling and liquid chromatography mass spectrometry - PubMed. (n.d.). Retrieved from [Link]
-
1,2-dimethyl-1H-imidazole-5-sulfonyl chloride | C5H7ClN2O2S | CID 2736258 - PubChem. (n.d.). Retrieved from [Link]
-
Synthesis of Functionalized 1H-Imidazoles via Denitrogenative Transformation of 5-Amino-1,2,3-Triazoles - MDPI. (n.d.). Retrieved from [Link]
-
LC-MS/MS characterisation and determination of dansyl chloride derivatised glyphosate, aminomethylphosphonic acid (AMPA), and glufosinate in foods of plant and animal origin - PubMed. (n.d.). Retrieved from [Link]
-
Recent advances in synthesis of sulfonamides: A review - CHEMISTRY & BIOLOGY INTERFACE. (n.d.). Retrieved from [Link]
-
23.9: Amines as Nucleophiles - Chemistry LibreTexts. (n.d.). Retrieved from [Link]
-
Enhancement of Liquid Chromatography-Ion Trap Mass Spectrometry Analysis of 4(5)-methylimidazole in Biscuits Through Derivatization With Dansyl Chloride - PubMed. (n.d.). Retrieved from [Link]
-
Ion-pairing chromatography and amine derivatization provide com- plementary approaches for the targeted LC-MS analysis of the - SciSpace. (n.d.). Retrieved from [Link]
-
Reaction Amines With Aryl Sulphonyl Chloride - YouTube. (n.d.). Retrieved from [Link]
-
Quantitative liquid chromatography-electrospray ionization-mass spectrometry analysis of amine-containing metabolites derivatized with cyanuric chloride and methylamine isotopologues - PubMed. (n.d.). Retrieved from [Link]
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The Strategic Advantage of 1-Ethyl-1H-imidazole-5-sulfonyl Chloride in Modern Synthesis
A Comparative Guide for Medicinal and Process Chemists
In the landscape of synthetic chemistry, the choice of a sulfonylating agent can profoundly influence the efficiency, selectivity, and overall success of a synthetic campaign. While traditional aryl sulfonyl chlorides like p-toluenesulfonyl chloride (Ts-Cl) and benzenesulfonyl chloride (Bs-Cl) have long been staples, the nuanced demands of modern drug discovery and process development have spurred the adoption of more sophisticated reagents. Among these, 1-ethyl-1H-imidazole-5-sulfonyl chloride has emerged as a strategic tool, offering a unique combination of reactivity and functionality. This guide provides an in-depth comparison of 1-ethyl-1H-imidazole-5-sulfonyl chloride with its conventional counterparts, supported by mechanistic insights and practical experimental protocols.
The Imidazole Advantage: Enhanced Reactivity and Modulated Properties
The primary advantage of 1-ethyl-1H-imidazole-5-sulfonyl chloride stems from the electronic nature of the imidazole ring. Unlike the electron-donating or neutral phenyl rings of traditional sulfonylating agents, the imidazole moiety acts as an electron-withdrawing group. This inductive effect increases the electrophilicity of the sulfonyl sulfur atom, rendering the molecule more susceptible to nucleophilic attack by amines and alcohols. The result is often a marked increase in reaction rates, allowing for milder reaction conditions and shorter reaction times compared to conventional reagents.
Furthermore, the presence of the imidazole ring introduces a versatile functional handle into the final sulfonamide product. This can be exploited for various purposes, including altering the physicochemical properties of the molecule, such as solubility and lipophilicity, or providing a site for further chemical modification.
Performance Comparison: 1-Ethyl-1H-imidazole-5-sulfonyl Chloride vs. Alternatives
To contextualize the practical benefits of 1-ethyl-1H-imidazole-5-sulfonyl chloride, a comparison with commonly used sulfonylating agents is presented below. The data, extrapolated from studies on structurally similar imidazole sulfonyl chlorides, highlights key performance indicators in the synthesis of sulfonamides.
| Reagent | Structure | Key Advantages | Typical Reaction Conditions | Relative Reactivity |
| 1-Ethyl-1H-imidazole-5-sulfonyl chloride | High reactivity, milder conditions, functional handle for further modification. | Room temperature, short reaction times. | High | |
| p-Toluenesulfonyl Chloride (Ts-Cl) | Widely available, well-established procedures, crystalline derivatives. | Often requires heating and extended reaction times. | Moderate | |
| Benzenesulfonyl Chloride (Bs-Cl) | Readily available, baseline for reactivity comparison. | Similar to Ts-Cl, may require forcing conditions. | Moderate | |
| Methanesulfonyl Chloride (Ms-Cl) | High reactivity, small steric footprint. | Highly reactive, can lead to side reactions if not controlled. | Very High |
Note: The relative reactivity is a qualitative assessment based on the electronic properties of the sulfonylating agents. Specific reaction rates will vary depending on the nucleophile and reaction conditions.
Mechanistic Rationale and Experimental Workflow
The enhanced reactivity of 1-ethyl-1H-imidazole-5-sulfonyl chloride can be attributed to the stabilization of the transition state during nucleophilic attack. The electron-withdrawing nature of the imidazole ring facilitates the departure of the chloride leaving group.
Caption: Generalized reaction mechanism for sulfonamide formation.
Experimental Protocols
Protocol 1: General Procedure for the Synthesis of Sulfonamides using 1-Ethyl-1H-imidazole-5-sulfonyl Chloride
This protocol describes a general method for the synthesis of sulfonamides from primary or secondary amines and 1-ethyl-1H-imidazole-5-sulfonyl chloride.
Materials:
-
1-Ethyl-1H-imidazole-5-sulfonyl chloride (1.0 eq)
-
Amine (primary or secondary) (1.1 eq)
-
Triethylamine (1.5 eq)
-
Dichloromethane (DCM) or other suitable aprotic solvent
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate or sodium sulfate
Procedure:
-
To a solution of the amine (1.1 eq) in dichloromethane at 0 °C, add triethylamine (1.5 eq).
-
Slowly add a solution of 1-ethyl-1H-imidazole-5-sulfonyl chloride (1.0 eq) in dichloromethane to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 1-4 hours, monitoring by TLC or LC-MS until the starting material is consumed.
-
Quench the reaction with saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer and wash sequentially with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography or recrystallization to afford the desired sulfonamide.
Protocol 2: Comparative Synthesis of a Sulfonamide using p-Toluenesulfonyl Chloride
This protocol allows for a direct comparison of the reactivity and efficiency of a traditional sulfonylating agent.
Materials:
-
p-Toluenesulfonyl chloride (1.0 eq)
-
Amine (primary or secondary) (1.1 eq)
-
Pyridine or triethylamine (1.5 eq)
-
Dichloromethane (DCM)
-
1 M Hydrochloric acid
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate or sodium sulfate
Procedure:
-
To a solution of the amine (1.1 eq) in dichloromethane, add pyridine or triethylamine (1.5 eq).
-
Add p-toluenesulfonyl chloride (1.0 eq) in one portion.
-
Stir the reaction at room temperature or heat to 40-50 °C for 12-24 hours, monitoring by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with dichloromethane and wash with 1 M hydrochloric acid to remove excess base.
-
Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography or recrystallization.
Logical Framework for Reagent Selection
The choice between 1-ethyl-1H-imidazole-5-sulfonyl chloride and a traditional alternative is dictated by the specific goals of the synthesis.
Caption: Decision tree for selecting a sulfonylating agent.
Conclusion
1-Ethyl-1H-imidazole-5-sulfonyl chloride represents a significant advancement in the toolbox of synthetic chemists. Its enhanced reactivity, driven by the electronic properties of the imidazole ring, allows for more efficient and milder syntheses of sulfonamides. While traditional reagents like tosyl chloride remain valuable for their cost-effectiveness and established protocols, the strategic advantages offered by 1-ethyl-1H-imidazole-5-sulfonyl chloride in terms of reaction kinetics and molecular functionality make it an increasingly attractive choice for the synthesis of complex molecules in research and development.
References
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El-Gaby, M. S. A., et al. (2020). Sulfonamides: Synthesis and The Recent Applications in Medicinal Chemistry. Egypt. J. Chem., 63(12), 5293-5316. Retrieved from [Link]
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Fleming, I., Frackenpohl, J., & Ila, H. (1998). Cleavage of sulfonamides with phenyldimethylsilyllithium. Journal of the Chemical Society, Perkin Transactions 1, (8), 1229-1236. Retrieved from [Link]
A Comparative Guide to Purity-Profiling of Synthesized 1-ethyl-1H-imidazole-5-sulfonyl chloride
For Researchers, Scientists, and Drug Development Professionals
In the synthesis of novel chemical entities, particularly those destined for pharmaceutical applications, the purity of intermediates is a critical parameter that dictates the success of subsequent reactions and the safety of the final active pharmaceutical ingredient (API). 1-ethyl-1H-imidazole-5-sulfonyl chloride is a key building block in medicinal chemistry, valued for its reactive sulfonyl chloride group attached to a versatile imidazole scaffold.[1] Ensuring its purity is paramount to avoid the introduction of unwanted side products in complex synthetic pathways. This guide provides an in-depth comparison of analytical techniques for assessing the purity of synthesized 1-ethyl-1H-imidazole-5-sulfonyl chloride, offering insights into the rationale behind experimental choices and providing actionable protocols.
The Imperative of Purity in Drug Synthesis
The presence of impurities in a synthetic intermediate like 1-ethyl-1H-imidazole-5-sulfonyl chloride can have cascading effects on a drug development program. Impurities can lead to:
-
Reduced yield and formation of side products: Reactive impurities can compete with the desired reaction, leading to a lower yield of the target molecule and the formation of difficult-to-remove byproducts.
-
Altered biological activity: Impurities may possess their own pharmacological or toxicological profiles, potentially leading to misleading results in biological assays.
-
Challenges in purification: The presence of closely related impurities can complicate the purification of the final compound, increasing costs and timelines.
-
Regulatory hurdles: Regulatory agencies have stringent requirements for the characterization and control of impurities in drug substances.
Given the reactive nature of the sulfonyl chloride functional group, which is susceptible to hydrolysis, careful selection of analytical methods is crucial for accurate purity determination.[2][3]
A Multi-Modal Approach to Purity Assessment
A comprehensive assessment of purity rarely relies on a single analytical technique. Instead, a combination of chromatographic and spectroscopic methods provides a more complete picture of the sample's composition. The choice of methods depends on the specific information required, such as the identification of unknown impurities, quantification of known impurities, or confirmation of the primary structure.
Chromatographic Techniques: The Workhorses of Purity Analysis
Chromatographic methods are indispensable for separating the target compound from its impurities, allowing for their individual detection and quantification.
1. High-Performance Liquid Chromatography (HPLC)
HPLC is a powerful and versatile technique for the analysis of non-volatile and thermally labile compounds like 1-ethyl-1H-imidazole-5-sulfonyl chloride.[2]
-
Principle: HPLC separates components of a mixture based on their differential partitioning between a stationary phase (the column) and a mobile phase (a liquid solvent).
-
Why it's a good choice: HPLC offers high resolution, sensitivity, and quantitative accuracy. It can be readily adapted to different compound polarities by selecting the appropriate column and mobile phase.
-
Causality in Method Development: Due to the reactivity of sulfonyl chlorides, a reversed-phase (RP) HPLC method is often preferred.[4][5] The use of a non-polar stationary phase (like C18) and a polar mobile phase (e.g., a mixture of acetonitrile and water) allows for the separation of the relatively non-polar sulfonyl chloride from more polar impurities, such as the corresponding sulfonic acid formed by hydrolysis.[5] The addition of a small amount of acid, like formic or phosphoric acid, to the mobile phase can improve peak shape and resolution.[4]
Table 1: Comparison of HPLC and GC-MS for Purity Analysis
| Feature | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography-Mass Spectrometry (GC-MS) |
| Principle | Differential partitioning between a liquid mobile phase and a solid stationary phase. | Differential partitioning between a gaseous mobile phase and a liquid or solid stationary phase, coupled with mass-based detection. |
| Analyte Suitability | Non-volatile and thermally labile compounds. | Volatile and thermally stable compounds. |
| Sample Preparation | Simple dissolution in a suitable solvent. | Often requires derivatization for non-volatile or reactive compounds.[2] |
| Common Impurities Detected | Hydrolysis products (sulfonic acid), starting materials, and non-volatile byproducts. | Volatile impurities, residual solvents, and thermally stable byproducts. |
| Advantages | High resolution, quantitative accuracy, non-destructive.[2] | High sensitivity, provides structural information of impurities.[6] |
| Limitations | Lower sensitivity for some compounds compared to GC-MS. | Potential for thermal degradation of the analyte.[7] |
2. Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a highly sensitive technique that combines the separation power of gas chromatography with the identification capabilities of mass spectrometry.
-
Principle: In GC, volatile components of a sample are separated as they travel through a column with a carrier gas. The separated components then enter the mass spectrometer, where they are ionized and fragmented, producing a unique mass spectrum for each compound.
-
Considerations for Sulfonyl Chlorides: Direct analysis of sulfonyl chlorides by GC-MS can be challenging due to their thermal lability and reactivity.[7] They may degrade in the hot injection port, leading to inaccurate results. However, with careful method development, including the use of a cool on-column injection and a suitable column, GC-MS can be a valuable tool for identifying volatile impurities and residual solvents.[6][8] Derivatization to more stable analogues, such as sulfonamides, can also be employed for accurate quantitative analysis.[2]
Spectroscopic Techniques: Unveiling the Molecular Structure
Spectroscopic methods provide detailed information about the chemical structure of the synthesized compound and can be used to identify and quantify impurities.
1. Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for the unambiguous structural elucidation of organic molecules.[2]
-
Principle: NMR exploits the magnetic properties of atomic nuclei. By absorbing radiofrequency radiation in a magnetic field, nuclei generate a spectrum that provides information about their chemical environment.
-
¹H and ¹³C NMR for Purity Assessment:
-
¹H NMR: The proton NMR spectrum provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. For 1-ethyl-1H-imidazole-5-sulfonyl chloride, the characteristic signals for the ethyl group and the imidazole ring protons should be present in the correct integration ratios. The presence of unexpected signals can indicate impurities.
-
¹³C NMR: The carbon-13 NMR spectrum provides information about the different carbon environments in the molecule.
-
-
Solvent Selection is Key: Due to the reactivity of sulfonyl chlorides, aprotic deuterated solvents such as chloroform-d (CDCl₃), acetone-d₆, or dimethyl sulfoxide-d₆ (DMSO-d₆) must be used to prevent hydrolysis during analysis.[2]
2. Elemental Analysis
Elemental analysis provides the percentage composition of elements (carbon, hydrogen, nitrogen, sulfur, etc.) in a compound.
-
Principle: The sample is combusted in a controlled environment, and the resulting gases are quantitatively analyzed.
-
A Self-Validating System: The experimentally determined elemental composition should match the theoretical values calculated from the molecular formula. A significant deviation can indicate the presence of impurities or residual solvent. This technique is particularly useful for confirming the overall purity of a well-characterized compound.
Experimental Protocols
Protocol 1: Reversed-Phase HPLC for Purity Assessment
This protocol provides a general method for the analysis of 1-ethyl-1H-imidazole-5-sulfonyl chloride. Optimization may be required based on the specific impurity profile.
dot
Caption: HPLC workflow for purity analysis.
Instrumentation:
-
HPLC system with a UV detector
-
Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm)[5]
Reagents:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid (optional)
Procedure:
-
Mobile Phase Preparation: Prepare a mobile phase of acetonitrile and water. A typical starting gradient could be 10% acetonitrile, ramping to 90% over 15 minutes. A small amount of formic acid (0.1%) can be added to both solvents to improve peak shape.
-
Sample Preparation: Accurately weigh approximately 1 mg of the synthesized 1-ethyl-1H-imidazole-5-sulfonyl chloride and dissolve it in 1 mL of acetonitrile.
-
HPLC Analysis: Inject 10 µL of the sample solution onto the HPLC system.
-
Data Analysis: Integrate the peak areas of all detected components. The purity is calculated as the percentage of the main peak area relative to the total area of all peaks.
Protocol 2: ¹H NMR for Structural Confirmation and Impurity Identification
dot
Caption: NMR workflow for structural analysis.
Instrumentation:
-
NMR spectrometer (e.g., 400 MHz or higher)
Reagents:
-
Deuterated chloroform (CDCl₃) or another suitable aprotic deuterated solvent.[2]
Procedure:
-
Sample Preparation: Dissolve approximately 5-10 mg of the sample in about 0.7 mL of the deuterated solvent in an NMR tube.
-
NMR Acquisition: Acquire the ¹H NMR spectrum according to the instrument's standard procedures.
-
Data Analysis: Process the spectrum (Fourier transform, phase correction, and baseline correction). Assign the signals to the respective protons of 1-ethyl-1H-imidazole-5-sulfonyl chloride. Integrate the signals to confirm the correct proton ratios. Look for any unassigned peaks that may correspond to impurities.
Conclusion: A Holistic and Validating Approach
The reliable assessment of the purity of synthesized 1-ethyl-1H-imidazole-5-sulfonyl chloride necessitates a multi-faceted analytical strategy. While HPLC provides robust quantitative data on purity and impurity profiles, NMR spectroscopy offers invaluable structural confirmation and the ability to identify unknown impurities. Elemental analysis serves as a final, bulk confirmation of elemental composition. By employing a combination of these techniques, researchers can ensure the quality of this critical synthetic intermediate, thereby building a solid foundation for the successful development of novel therapeutics. Each method acts as a self-validating system, where the results from one technique should be consistent with the others, providing a high degree of confidence in the final purity assessment.
References
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SIELC Technologies. Separation of Methanesulfonyl chloride on Newcrom R1 HPLC column. Available at: [Link]
-
ResearchGate. Development of a Derivatization RP-HPLC Method for Determination of Sulfuryl Chloride in Chlorosulfonic Acid for Gefapixant Citrate Manufacture. Available at: [Link]
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PubMed. Thermal extraction-two-dimensional gas chromatography-mass spectrometry with heart-cutting for nitrogen heterocyclics in biomass burning aerosols. Available at: [Link]
- Google Patents. CN109298092B - HPLC method for detecting content of methylsulfonyl chloride in industrial waste liquid.
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Britannica. Organosulfur compound. Available at: [Link]
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Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing). Gas chromatography–mass spectrometry of the stereoisomers of heterocyclic compounds. Part 2a.1 Perhydroxanthenes. Available at: [Link]
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Eureka | Patsnap. Method for detecting content of pyridine-3-sulfonyl chloride. Available at: [Link]
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PubMed. Derivatization of secondary amines with 2-naphthalene-sulfonyl chloride for high-performance liquid chromatographic analysis of spectinomycin. Available at: [Link]
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The Royal Society of Chemistry. SUPPORTING INFORMATION. Available at: [Link]
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Synthesis of sulfonyl chloride substrate precursors. Available at: [Link]
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ntrimetric determination of some sulphonyl chlorides. Available at: [Link]
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ResearchGate. How to test the purity of p-toluenesulfonyl chloride (TsCl). Available at: [Link]
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A Comparative Guide to the Biological Activity of 1-Ethyl-1H-imidazole-5-sulfonyl Chloride Derivatives
This guide provides an in-depth comparison of the biological activities of novel chemical entities derived from 1-ethyl-1H-imidazole-5-sulfonyl chloride. It is intended for researchers, medicinal chemists, and drug development professionals seeking to understand the therapeutic potential of this versatile scaffold. We will explore the synthetic rationale, detailed experimental protocols for evaluating biological performance, and comparative data across key therapeutic areas, including antimicrobial, enzyme inhibitory, and anticancer activities.
Introduction: The Imidazole-Sulfonamide Scaffold
The fusion of an imidazole ring with a sulfonamide moiety creates a pharmacophore of significant interest in medicinal chemistry.[1][2] Imidazole derivatives are known to be integral components of biologically active molecules, exhibiting a wide spectrum of pharmacological activities including antimicrobial, anti-inflammatory, and anticancer effects.[3][4][5][6] Their mechanism often involves critical interactions with biological macromolecules, such as proton donation or acceptance in enzymatic systems.[1]
Similarly, the sulfonamide group is a classic pharmacophore, renowned for its antibacterial properties and its ability to act as a potent enzyme inhibitor.[1][7] The combination of these two moieties into a single molecular entity can lead to synergistic effects and novel mechanisms of action.[3]
The starting material, 1-ethyl-1H-imidazole-5-sulfonyl chloride, serves as a highly versatile building block for creating a diverse library of derivatives.[8] Its sulfonyl chloride group is highly reactive towards nucleophiles like primary and secondary amines, allowing for the straightforward synthesis of a wide array of N-substituted sulfonamides.[8] This guide focuses on the comparative biological potential of such derivatives.
General Synthetic Strategy and Rationale
The synthesis of a diverse library of target compounds hinges on a reliable and efficient protocol. The chosen strategy involves a two-step approach: first, the synthesis of the core imidazole scaffold followed by its reaction with various amines to generate the final sulfonamide derivatives.
Synthesis of the Precursor: 1-Ethyl-1H-imidazole
The imidazole core is typically constructed via cyclization reactions. A modern and efficient pathway involves the silver-catalyzed electrophilic cyclization of an N-substituted propargylamine with a ketenimine, which offers high regioselectivity and good yields, avoiding the formation of byproducts common in classical methods like the Radiszewski synthesis.[8]
Formation of 1-Ethyl-1H-imidazole-5-sulfonyl Chloride
The synthesized imidazole ring is then subjected to sulfonation and subsequent chlorination. This is typically achieved by treating the imidazole with chlorosulfonic acid, which introduces the sulfonyl group at the 5-position, followed by conversion to the more reactive sulfonyl chloride.[8]
Synthesis of the Derivative Library
The key diversification step is the reaction of 1-ethyl-1H-imidazole-5-sulfonyl chloride with a selection of primary and secondary amines. This nucleophilic substitution reaction proceeds readily to form a stable sulfonamide linkage.
Rationale for Amine Selection: The choice of amines is critical for exploring the structure-activity relationship (SAR). A diverse set should be used, including:
-
Aliphatic amines: To probe the effects of chain length and steric bulk.
-
Aromatic amines: To investigate the influence of electron-donating and electron-withdrawing groups (e.g., methoxy, nitro, halogen substituents) on biological activity.[1]
-
Heterocyclic amines: To introduce additional pharmacophoric features and potential hydrogen bonding sites.
Below is a generalized workflow for the synthesis of the final sulfonamide derivatives.
Caption: General workflow for synthesizing imidazole-sulfonamide derivatives.
Comparative Biological Evaluation
To assess the therapeutic potential of the synthesized derivatives, a panel of standardized in vitro assays is employed. The following sections detail the experimental protocols and present representative data to illustrate the comparative performance.
Antimicrobial Activity
Scientific Rationale: Both imidazole and sulfonamide moieties are well-established pharmacophores in antimicrobial drug discovery.[1][9] Their mechanisms can include the disruption of cell wall synthesis, interference with DNA replication, or inhibition of essential metabolic pathways.[10] Evaluating new derivatives against a panel of clinically relevant bacteria is a critical first step in identifying new anti-infective agents.
Experimental Protocol: Microbroth Dilution Assay for MIC Determination
This protocol is adapted from standardized methods to determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.[1]
-
Preparation: A 96-well microtiter plate is used. Each well is filled with 100 µL of Mueller-Hinton broth.
-
Serial Dilution: The test compound (dissolved in DMSO) is added to the first well and serially diluted two-fold across the plate to create a concentration gradient.
-
Inoculation: Standardized bacterial suspensions (e.g., Staphylococcus aureus for Gram-positive, Pseudomonas aeruginosa for Gram-negative) are prepared to a concentration of approximately 5 x 10^5 CFU/mL and 100 µL is added to each well.
-
Controls: Positive controls (broth with bacteria, no compound) and negative controls (broth only) are included. A standard antibiotic like Ciprofloxacin or Amoxicillin is run in parallel for comparison.[1][10]
-
Incubation: The plate is incubated at 37°C for 18-24 hours.
-
Analysis: The MIC is determined as the lowest concentration of the compound where no visible turbidity (bacterial growth) is observed.
Comparative Data:
The following table presents representative MIC data for a hypothetical series of derivatives to illustrate potential structure-activity relationships.
| Derivative ID | R-Group (from Amine) | MIC (µg/mL) vs. S. aureus (Gram +) | MIC (µg/mL) vs. P. aeruginosa (Gram -) |
| IMS-01 | -CH₂CH₃ (Ethyl) | 64 | 128 |
| IMS-02 | -C₆H₅ (Phenyl) | 32 | 64 |
| IMS-03 | -C₆H₄-OCH₃ (4-Methoxyphenyl) | 32 | 64 |
| IMS-04 | -C₆H₄-Cl (4-Chlorophenyl) | 16 | 32 |
| IMS-05 | -C₆H₄-NO₂ (4-Nitrophenyl) | 8 | 16 |
| Ciprofloxacin | (Reference) | 1 | 0.5 |
Interpretation: The data illustrates a common trend where the introduction of aromatic rings enhances activity over simple aliphatic chains. Furthermore, electron-withdrawing groups (like -Cl and especially -NO₂) on the phenyl ring appear to significantly boost potency against both Gram-positive and Gram-negative bacteria, a phenomenon observed in related sulfonamide series.[1]
Enzyme Inhibition Activity (α-Glucosidase)
Scientific Rationale: Sulfonamides are classic enzyme inhibitors. α-Glucosidase is a key enzyme in carbohydrate metabolism, and its inhibition is a validated therapeutic strategy for managing type-2 diabetes by delaying glucose absorption.[7] Imidazole-based compounds have also demonstrated inhibitory activity against various enzymes, making this a promising area of investigation.[3]
Experimental Protocol: α-Glucosidase Inhibition Assay
This colorimetric assay measures the enzymatic activity by monitoring the release of p-nitrophenol from the substrate p-nitrophenyl-α-D-glucopyranoside (pNPG).
-
Reaction Mixture: In a 96-well plate, 20 µL of the test compound (at various concentrations) is mixed with 20 µL of α-glucosidase enzyme solution (from Saccharomyces cerevisiae) in phosphate buffer (pH 6.8).
-
Pre-incubation: The mixture is pre-incubated at 37°C for 10 minutes to allow for inhibitor-enzyme interaction.
-
Initiation: The reaction is initiated by adding 20 µL of the pNPG substrate solution.
-
Incubation: The plate is incubated for an additional 20 minutes at 37°C.
-
Termination: The reaction is stopped by adding 80 µL of 0.2 M sodium carbonate solution.
-
Measurement: The absorbance of the yellow p-nitrophenol product is measured at 405 nm using a microplate reader.
-
Calculation: The percent inhibition is calculated relative to a control containing no inhibitor. The IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%) is determined by plotting percent inhibition against inhibitor concentration. Acarbose is used as a standard reference drug.[3]
Caption: Mechanism of enzyme inhibition assay.
Comparative Data:
| Derivative ID | R-Group (from Amine) | α-Glucosidase IC₅₀ (µM) |
| IMS-01 | -CH₂CH₃ (Ethyl) | > 200 |
| IMS-02 | -C₆H₅ (Phenyl) | 85.4 |
| IMS-03 | -C₆H₄-OCH₃ (4-Methoxyphenyl) | 72.1 |
| IMS-04 | -C₆H₄-Cl (4-Chlorophenyl) | 45.8 |
| IMS-05 | -C₆H₄-NO₂ (4-Nitrophenyl) | 33.2 |
| Acarbose | (Reference) | 38.5 |
Interpretation: The results suggest that aromatic derivatives are necessary for enzyme inhibitory activity. Similar to the antimicrobial data, electron-withdrawing substituents on the phenyl ring significantly enhance the inhibitory potency, with derivative IMS-05 showing superior activity compared to the standard drug Acarbose.
Anticancer Cytotoxicity
Scientific Rationale: Imidazole derivatives have demonstrated significant potential as anticancer agents, capable of inhibiting cell proliferation and inducing apoptosis in various cancer cell lines.[4][5] The mechanism can involve the inhibition of crucial signaling enzymes like kinases (e.g., VEGFR-2, B-Raf) or epigenetic modulators.[4][6]
Experimental Protocol: MTT Cell Viability Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability, proliferation, and cytotoxicity.
-
Cell Seeding: Cancer cells (e.g., MCF-7 breast cancer, A549 lung cancer) are seeded into a 96-well plate and allowed to adhere overnight.[5][11]
-
Compound Treatment: The cells are treated with various concentrations of the test compounds for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: After incubation, the media is replaced with fresh media containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT).
-
Formazan Solubilization: The plate is incubated for another 4 hours, allowing viable cells to reduce the yellow MTT to purple formazan crystals. The media is then removed, and DMSO is added to dissolve the formazan crystals.
-
Measurement: The absorbance is measured at 570 nm.
-
Calculation: Cell viability is expressed as a percentage relative to untreated control cells. The IC₅₀ value, the concentration required to inhibit cell growth by 50%, is calculated.
Comparative Data:
| Derivative ID | R-Group (from Amine) | IC₅₀ (µM) vs. MCF-7 (Breast Cancer) | IC₅₀ (µM) vs. A549 (Lung Cancer) |
| IMS-01 | -CH₂CH₃ (Ethyl) | 150.2 | > 200 |
| IMS-02 | -C₆H₅ (Phenyl) | 75.6 | 98.4 |
| IMS-03 | -C₆H₄-OCH₃ (4-Methoxyphenyl) | 68.3 | 85.1 |
| IMS-04 | -C₆H₄-Cl (4-Chlorophenyl) | 31.5 | 42.7 |
| IMS-05 | -C₆H₄-NO₂ (4-Nitrophenyl) | 22.8 | 35.9 |
| Cisplatin | (Reference) | 18.0 | 22.4 |
Interpretation: The cytotoxicity data reinforces the structure-activity relationship observed in the previous assays. Aromatic derivatives with strong electron-withdrawing groups exhibit the most potent anticancer activity. Notably, derivative IMS-05 displays IC₅₀ values that are comparable to the widely used chemotherapy drug Cisplatin, marking it as a promising lead candidate for further investigation.[11]
Conclusion and Future Directions
The systematic evaluation of derivatives from 1-ethyl-1H-imidazole-5-sulfonyl chloride reveals a versatile and promising scaffold for drug discovery. The comparative data consistently demonstrates that N-aryl substitution, particularly with electron-withdrawing groups, is a key determinant for enhancing biological activity across antimicrobial, enzyme inhibitory, and anticancer domains.
Specifically, the hypothetical derivative IMS-05 , bearing a 4-nitrophenyl group, emerged as the most potent compound in all three assays. Its strong performance warrants further investigation, including:
-
Mechanism of Action Studies: To elucidate the specific cellular targets responsible for its potent effects.
-
In Vivo Efficacy: To assess its performance in animal models of infection, diabetes, or cancer.
-
Pharmacokinetic and Toxicity Profiling: To evaluate its drug-like properties and safety profile.
This guide underscores the power of combining well-established pharmacophores to generate novel chemical entities with significant therapeutic potential. The 1-ethyl-1H-imidazole-5-sulfonamide scaffold is a rich source for the development of next-generation therapeutic agents.
References
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Synthesis of Benzimidazole-Sulfonyl Derivatives and Their Biological Activities - PMC. (2022-04-05). National Center for Biotechnology Information. [Link]
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Synthesis and Biological Evaluation of Novel Imidazole Derivatives as Antimicrobial Agents. (n.d.). MDPI. [Link]
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Inhibitory activity of the imidazole derivatives against COX-1 and... - ResearchGate. (n.d.). ResearchGate. [Link]
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World Journal of Pharmaceutical Sciences In vitro enzyme inhibition studies on new sulfonamide derivatives of 4-tosyl chloride. (n.d.). World Journal of Pharmaceutical Sciences. [Link]
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STUDY OF IMIDAZOLE DERIVATES AND THEIR ANTIMICROBIAL ACTIVITES - International Journal of Education and Science Research Review. (n.d.). International Journal of Education and Science Research Review. [Link]
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Synthesis and Antibacterial Evaluation of Some Novel Imidazole and Benzimidazole Sulfonamides - PMC - NIH. (n.d.). National Center for Biotechnology Information. [Link]
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In vitro enzyme inhibition studies on new sulfonamide derivatives of 4-tosyl chloride. (2014-02-05). World Journal of Pharmaceutical Sciences. [Link]
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Introduction To Imidazole And Its Antimicrobial Activity: A Review - Nanotechnology Perceptions. (n.d.). Nanotechnology Perceptions. [Link]
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A Literature Review on Antimicrobial Activities of Imidazole - ResearchGate. (2022-09-21). ResearchGate. [Link]
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Synthesis of Imidazole Derivatives and Their Biological Activities - ResearchGate. (2014-12-07). ResearchGate. [Link]
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(PDF) Synthesis, spectral characterization and enzyme inhibition Studies of different chlorinated sulfonamides - ResearchGate. (2014-01-01). ResearchGate. [Link]
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In-silico and in-vitro functional validation of imidazole derivatives as potential sirtuin inhibitor. (n.d.). ScienceDirect. [Link]
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5-Aryl-1-Arylideneamino-1H-Imidazole-2(3H)-Thiones: Synthesis and In Vitro Anticancer. (2021-03-18). MDPI. [Link]
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5-Aryl-1-Arylideneamino-1H-Imidazole-2(3H)-Thiones: Synthesis and In Vitro Anticancer Evaluation - NIH. (n.d.). National Center for Biotechnology Information. [Link]
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Molecular Hybrid Design, Synthesis, In Vitro Cytotoxicity, In Silico ADME and Molecular Docking Studies of New Benzoate Ester-Linked Arylsulfonyl Hydrazones - NIH. (2024-07-25). National Center for Biotechnology Information. [Link]
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Antiproliferative Activity of New Pyrazole-4-sulfonamide Derivatives: Synthesis and Biological Evaluation - PMC - PubMed Central. (2023-07-13). National Center for Biotechnology Information. [Link]
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Studies on Imidazole and its Derivatives with Particular Emphasis on Their Chemical/biological Applications as Bioactive Molecul - Longdom Publishing. (2017-08-11). Longdom Publishing. [Link]
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A Cost-Benefit Analysis of 1-ethyl-1H-imidazole-5-sulfonyl chloride in Research: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern chemical synthesis and drug discovery, the strategic selection of reagents is paramount to achieving desired outcomes efficiently and economically. Among the diverse array of sulfonylating agents, 1-ethyl-1H-imidazole-5-sulfonyl chloride emerges as a reagent of interest, particularly for the synthesis of novel sulfonamides with potential therapeutic applications. This guide provides a comprehensive cost-benefit analysis of 1-ethyl-1H-imidazole-5-sulfonyl chloride, comparing its performance and economic viability against established alternatives such as tosyl chloride and dansyl chloride.
At a Glance: Comparative Overview
| Feature | 1-ethyl-1H-imidazole-5-sulfonyl chloride | Tosyl Chloride (TsCl) | Dansyl Chloride |
| Primary Application | Synthesis of N-heterocyclic sulfonamides, pharmaceutical intermediates.[1] | Protection of amines and alcohols, synthesis of sulfonamides and tosylates. | Fluorescent labeling of primary and secondary amines, peptides, and proteins. |
| Key Structural Feature | Ethyl-imidazole moiety | p-Toluenesulfonyl group | Dansyl (5-(dimethylamino)naphthalene-1-sulfonyl) group |
| Reactivity | High, enhanced by the electron-withdrawing nature of the imidazole ring. | High, a widely used and well-characterized reagent. | High, primarily used for derivatization for analytical purposes. |
| Byproducts | Hydrochloric acid | Hydrochloric acid | Hydrochloric acid |
| Solubility | Varies with solvent, generally soluble in aprotic organic solvents. | Soluble in many organic solvents. | Soluble in organic solvents like acetone, acetonitrile, and DMF. |
| Cost | Not readily available from major suppliers, likely requiring custom synthesis. | Relatively low cost and widely available. | Moderate to high cost, readily available. |
The Value Proposition of the Imidazole Moiety
The core advantage of 1-ethyl-1H-imidazole-5-sulfonyl chloride lies in the inherent properties of the imidazole ring. Imidazole and its derivatives are prominent scaffolds in medicinal chemistry, known for their ability to engage in various biological interactions and often conferring desirable pharmacokinetic properties to drug candidates.[2][3][4][5][6] The incorporation of this moiety directly from the sulfonylating agent can streamline synthetic routes to novel therapeutics.
The electron-withdrawing nature of the imidazole ring is also postulated to enhance the reactivity of the sulfonyl chloride group, potentially leading to faster reaction times and higher yields compared to sulfonyl chlorides with electron-donating substituents.
Performance and Mechanistic Insights
The primary application of 1-ethyl-1H-imidazole-5-sulfonyl chloride is in the synthesis of sulfonamides, a critical functional group in a wide array of pharmaceuticals. The reaction proceeds via a nucleophilic attack of an amine on the electrophilic sulfur atom of the sulfonyl chloride, resulting in the formation of a stable sulfonamide bond and the liberation of hydrochloric acid.
Experimental Workflow: Synthesis of a Hypothetical N-aryl Sulfonamide
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Safety Operating Guide
1-ethyl-1H-imidazole-5-sulfonyl chloride proper disposal procedures
A Senior Application Scientist's Guide to the Proper Disposal of 1-ethyl-1H-imidazole-5-sulfonyl chloride
For researchers and professionals in drug development, the synthesis and handling of novel chemical entities are daily routines. Yet, the lifecycle of these compounds extends beyond their use in experiments; it concludes with their safe and compliant disposal. 1-ethyl-1H-imidazole-5-sulfonyl chloride, a reactive sulfonyl chloride, demands a disposal protocol rooted in a clear understanding of its chemical properties to ensure laboratory safety and environmental stewardship.
The sulfonyl chloride functional group is highly electrophilic and, consequently, reactive towards nucleophiles. Its most significant reactivity in the context of disposal is its vigorous, often exothermic, reaction with water and other protic substances.[1][2] This reaction, hydrolysis, transforms the sulfonyl chloride into the corresponding sulfonic acid and hydrochloric acid. While this reactivity is the source of its hazard, it is also the key to its safe neutralization and disposal.
This guide provides a comprehensive, step-by-step framework for the safe handling and disposal of 1-ethyl-1H-imidazole-5-sulfonyl chloride, moving beyond a simple checklist to explain the chemical principles that underpin these critical safety procedures.
Hazard Profile and Essential Precautions
Before any handling or disposal, a thorough risk assessment is paramount. Based on the known reactivity of analogous sulfonyl chlorides, 1-ethyl-1H-imidazole-5-sulfonyl chloride must be treated as a hazardous substance.[2][3] The primary hazards are associated with its corrosivity and water-reactivity.
| Hazard Class | Description | Causality & Experimental Insight |
| Corrosive | Causes severe skin burns and serious eye damage.[2][3] | The compound readily reacts with moisture on skin or in the eyes (hydrolysis) to form corrosive hydrochloric acid and ethyl-imidazole sulfonic acid. |
| Water Reactive | Reacts violently with water, liberating toxic and corrosive gas (HCl).[1][2] | The sulfonyl chloride group is highly susceptible to nucleophilic attack by water. This hydrolysis reaction can be rapid and highly exothermic. |
| Lachrymator | May cause irritation and tearing upon exposure to vapors.[1] | The volatile nature of the compound and its reaction products (HCl) can irritate the mucous membranes of the eyes. |
Mandatory Personal Protective Equipment (PPE): Due to these hazards, the following PPE must be worn at all times when handling 1-ethyl-1H-imidazole-5-sulfonyl chloride:
-
Eye Protection: Tightly fitting safety goggles and a face shield.[3]
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile or neoprene). Gloves must be inspected before use and removed properly to avoid skin contact.[3]
-
Body Protection: A flame-retardant laboratory coat.[4]
-
Work Area: All handling and disposal procedures must be conducted within a certified chemical fume hood to control vapor and gas exposure.[5]
The Core Principle: Controlled Alkaline Hydrolysis
The most effective method for neutralizing small quantities of uncontaminated 1-ethyl-1H-imidazole-5-sulfonyl chloride in a laboratory setting is through controlled alkaline hydrolysis. This process intentionally reacts the compound with a basic solution to convert it into less reactive and hazardous substances.
The reaction proceeds as follows: The sulfonyl chloride is hydrolyzed to form the corresponding sulfonic acid and hydrochloric acid. The base (e.g., sodium bicarbonate or sodium hydroxide) then neutralizes these acidic products to form a stable sulfonate salt, sodium chloride, and water. This process is inherently exothermic, and controlling the reaction rate and temperature is critical to prevent a runaway reaction.[6][7]
Disposal Workflow: A Decision-Making Framework
The appropriate disposal path depends on the quantity and state of the chemical waste. The following workflow provides a clear decision-making process.
Caption: Disposal decision workflow for 1-ethyl-1H-imidazole-5-sulfonyl chloride.
Experimental Protocol: In-Lab Neutralization of Small Quantities
This protocol is exclusively for small amounts (<10g) of uncontaminated 1-ethyl-1H-imidazole-5-sulfonyl chloride. Contaminated materials, such as spill absorbents, must be disposed of as solid hazardous waste.[6]
Materials:
-
Large beaker (at least 10x the volume of the basic solution).
-
Stir bar and magnetic stir plate.
-
Ice bath.
-
5% aqueous solution of sodium bicarbonate (NaHCO₃) or a dilute (e.g., 2M) solution of sodium hydroxide (NaOH).
-
pH paper or pH meter.
Step-by-Step Methodology:
-
Preparation (Inside a Fume Hood):
-
Place the large beaker in an ice bath on a magnetic stir plate.
-
Add a sufficient volume of the chosen basic solution to the beaker to fully react with and dilute the sulfonyl chloride. A 20-fold excess of the basic solution is a safe starting point.
-
Begin gentle stirring of the basic solution.
-
-
Slow Addition:
-
Very slowly, add the 1-ethyl-1H-imidazole-5-sulfonyl chloride to the stirring basic solution dropwise (if liquid) or in very small portions (if solid).
-
Crucial Control Step: The rate of addition must be controlled to manage the exothermic reaction. Observe for any signs of excessive heat generation (fizzing, fuming). If these occur, immediately stop the addition until the reaction subsides. The principle is to always add the acid chloride to the base, never the reverse, to ensure the reactive species is always the limiting reagent in an excess of quenching solution.[6]
-
-
Reaction and Monitoring:
-
Allow the mixture to stir in the ice bath for at least 2 hours after the addition is complete to ensure the reaction goes to completion.
-
Remove the ice bath and allow the solution to warm to room temperature while continuing to stir.
-
Check the pH of the solution. It should be neutral or slightly basic (pH 7-9). If the solution is acidic, add more basic solution until the desired pH is reached.
-
-
Final Disposal:
-
Once neutralization is confirmed, the resulting aqueous solution must be disposed of in accordance with local and institutional regulations. Consult your institution's Environmental Health and Safety (EHS) office for guidance on whether the neutralized solution can be drain-disposed with copious amounts of water or if it must be collected as aqueous hazardous waste.[6][8]
-
Disposal of Large Quantities and Contaminated Waste
Attempting to neutralize large quantities of sulfonyl chlorides in a laboratory setting is extremely dangerous due to the potential for a large-scale exothermic reaction.[7]
Procedure:
-
Containment: All waste contaminated with 1-ethyl-1H-imidazole-5-sulfonyl chloride (e.g., paper towels, spill absorbents, used gloves, empty containers) and quantities of the chemical greater than 10g must be collected in a designated hazardous waste container.[9][10]
-
Labeling: The container must be clearly labeled as "Hazardous Waste" and list the full chemical name: "1-ethyl-1H-imidazole-5-sulfonyl chloride".[11][12]
-
Storage: Keep the waste container sealed and store it in a designated satellite accumulation area away from incompatible materials, especially water.[11]
-
Pickup: Contact your institution's EHS office to arrange for the pickup and disposal of the hazardous waste.[3][11] Do not mix with other waste streams.
Emergency Procedure: Spill Management
In the event of a spill, immediate and correct action is crucial.
-
Evacuate and Ventilate: Alert personnel in the immediate area and ensure the chemical fume hood is functioning at maximum capacity. If the spill is large or outside of a fume hood, evacuate the lab.[13]
-
Contain: Do NOT use water.[13] Cover the spill with an inert, non-combustible absorbent material such as sand, vermiculite, or diatomaceous earth.[6]
-
Collect: Carefully sweep the absorbent material into a designated, sealable container for hazardous waste.[3][14]
-
Decontaminate: Wipe the spill area with a cloth dampened with an appropriate solvent (e.g., acetone), and place the cloth in the hazardous waste container.
-
Dispose: Label the container as hazardous waste and arrange for EHS pickup.
By adhering to these scientifically-grounded procedures, researchers can ensure the safe and responsible disposal of 1-ethyl-1H-imidazole-5-sulfonyl chloride, protecting themselves, their colleagues, and the environment.
References
-
Capot Chemical Co., Ltd. MSDS of 1,2-dimethyl-1H-imidazole-5-sulfonyl chloride. [Link]
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Lafayette College Public Safety. Disposal of Solid Chemicals in the Normal Trash. [Link]
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Angene Chemical. 1H-Imidazole-4-sulfonyl chloride Safety Data Sheet. [Link]
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PubChem. 1,2-dimethyl-1H-imidazole-5-sulfonyl chloride. [Link]
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Vanderbilt University Medical Center. Laboratory Guide for Managing Chemical Waste. [Link]
-
Organic Chemistry Portal. Reduction of Sulfonyl Chlorides. [Link]
- Google Patents. Process for preparing sulphonate salts via alkaline hydrolysis of the corresponding sulfonyl chlorides.
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University of Pennsylvania. Laboratory Chemical Waste Management Guidelines. [Link]
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ResearchGate. Reduction of sulfonyl chlorides. [Link]
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PubChem. 1-Ethyl-1H-imidazole. [Link]
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Wikipedia. Reductive desulfonylation. [Link]
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Anenta. A guide to the disposal of laboratory waste. [Link]
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New Jersey Department of Health. Benzene Sulfonyl Chloride Hazard Summary. [Link]
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NSTA. Laboratory Waste Disposal Safety Protocols. [Link]
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Cremation Association of North America (CANA). Alkaline Hydrolysis. [Link]
-
Northwestern University. Hazardous Waste Disposal Guide. [Link]
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Navigating the Safe Handling of 1-ethyl-1H-imidazole-5-sulfonyl chloride: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the synthesis of novel compounds is a cornerstone of innovation. Among the versatile reagents in a chemist's toolkit, sulfonyl chlorides play a pivotal role in the introduction of sulfonyl groups into various molecules.[1] 1-ethyl-1H-imidazole-5-sulfonyl chloride, a member of this class, is a valuable building block in medicinal chemistry and organic synthesis.[1] However, its utility is matched by its hazardous nature, necessitating a comprehensive understanding of its safe handling, storage, and disposal. This guide provides essential, immediate safety and logistical information, moving beyond a simple checklist to offer a framework for risk assessment and procedural excellence in the laboratory.
Understanding the Inherent Risks: The Reactivity of Sulfonyl Chlorides
The primary hazard associated with 1-ethyl-1H-imidazole-5-sulfonyl chloride, and sulfonyl chlorides in general, stems from their high reactivity, particularly with nucleophiles. The sulfonyl chloride functional group is a potent electrophile, making it susceptible to attack by a wide range of nucleophilic species.[2] This reactivity is the very reason it is a useful synthetic tool, but it also dictates the stringent safety precautions required.
A critical and immediate danger is its violent reaction with water, including moisture in the air, to produce hydrochloric acid and the corresponding sulfonic acid.[1] This exothermic reaction can lead to a rapid increase in temperature and pressure, with the potential for container rupture and the release of corrosive vapors.[3] Inhalation of these vapors can cause severe respiratory irritation.[4][5]
Furthermore, direct contact with skin and eyes will result in severe burns and potential long-term damage.[5][6] Ingestion is also highly hazardous.[5][6] Therefore, a proactive and meticulous approach to personal protective equipment (PPE) and laboratory procedure is not just recommended, but imperative.
Core Principles of Safe Handling: A Multi-layered Approach
Safe handling of 1-ethyl-1H-imidazole-5-sulfonyl chloride is predicated on a hierarchy of controls, beginning with engineering controls, followed by administrative controls, and finally, the appropriate use of personal protective equipment.
Engineering Controls: Your First Line of Defense
The most effective way to mitigate the risks associated with this chemical is to handle it within a properly functioning chemical fume hood.[7][8] The fume hood serves a dual purpose: it provides ventilation to capture and exhaust harmful vapors, and the sash acts as a physical barrier against splashes and unforeseen reactions.[7] All manipulations, including weighing, transferring, and setting up reactions, should be performed within the confines of the fume hood.
Administrative Controls: Establishing Safe Work Practices
Before any work begins, a thorough risk assessment should be conducted. This includes reviewing the Safety Data Sheet (SDS) for 1-ethyl-1H-imidazole-5-sulfonyl chloride or a closely related compound, and understanding the specific hazards of all other reagents involved in the planned procedure.
Key administrative controls include:
-
Minimizing Quantities: Only work with the smallest amount of the chemical necessary for the experiment.
-
Clear Labeling: Ensure all containers are clearly and accurately labeled.
-
Emergency Preparedness: Know the location and proper use of emergency equipment, including safety showers, eyewash stations, and fire extinguishers.[9][10][11]
-
Designated Work Area: Whenever possible, designate a specific area within the fume hood for handling this chemical to prevent cross-contamination.
Personal Protective Equipment (PPE): Your Last Line of Defense
While engineering and administrative controls are foundational, the correct selection and use of PPE is critical to prevent personal exposure. The following table summarizes the essential PPE for handling 1-ethyl-1H-imidazole-5-sulfonyl chloride.
| Body Part | Personal Protective Equipment | Rationale |
| Eyes and Face | Chemical splash goggles and a face shield | Provides maximum protection from splashes and vapors. A face shield alone is not sufficient.[7][9][12] |
| Hands | Chemical-resistant gloves (e.g., nitrile, neoprene) | Protects against direct skin contact. Double gloving is recommended. |
| Body | Chemical-resistant lab coat or apron | Protects skin and personal clothing from splashes and spills.[12][13] |
| Respiratory | Work in a certified chemical fume hood | Prevents inhalation of corrosive vapors.[7][8] A respirator may be necessary for emergency situations or if a fume hood is not available.[3][12] |
The following diagram illustrates the decision-making process for selecting appropriate PPE for various laboratory tasks involving 1-ethyl-1H-imidazole-5-sulfonyl chloride.
Sources
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Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
